molecular formula C7H6N4 B1487729 Pyrido[2,3-d]pyrimidin-2-amine CAS No. 882679-07-4

Pyrido[2,3-d]pyrimidin-2-amine

Cat. No.: B1487729
CAS No.: 882679-07-4
M. Wt: 146.15 g/mol
InChI Key: FPYGYIZVZZXXBO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2-amine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This bicyclic structure is a recognized pharmacophore due to its structural similarity to purine bases, allowing it to act as a ligand for a variety of biological receptors and enzymes . Extensive research has identified this core structure as a versatile building block for developing novel therapeutic agents, with prominent applications in oncology. Derivatives of this compound have demonstrated potent activity as inhibitors of several protein kinases involved in cancer cell proliferation and survival. These key molecular targets include the Epidermal Growth Factor Receptor (EGFR), including resistant mutants like EGFRL858R/T790M , cyclin-dependent kinases (CDK4/6) , and PIM-1 kinase . The mechanism of action typically involves competitive binding at the ATP-active site of these kinases, disrupting signaling pathways that drive cancer progression . Beyond oncology, this compound series shows promising broad-spectrum biological activity. Recent studies highlight its potential in infectious disease research, where specific this compound analogues have exhibited potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain . Additional research areas include exploration of its antibacterial and potential antiviral properties . The amine functional group at the 2-position provides a key synthetic handle for further functionalization, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and the optimization of potency, selectivity, and pharmacokinetic properties . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[2,3-d]pyrimidin-2-amine
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InChI

InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11)
Source PubChem
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InChI Key

FPYGYIZVZZXXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70701234
Record name Pyrido[2,3-d]pyrimidin-2-amine
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Molecular Weight

146.15 g/mol
Source PubChem
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CAS No.

882679-07-4
Record name Pyrido[2,3-d]pyrimidin-2-amine
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Record name pyrido[2,3-d]pyrimidin-2-amine
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Foundational & Exploratory

The Pyrido[2,3-d]pyrimidin-2-amine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine nucleus, a bicyclic heteroaromatic system formed by the fusion of pyridine and pyrimidine rings, has garnered significant attention in the field of medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design.[2] Among its numerous derivatives, Pyrido[2,3-d]pyrimidin-2-amine stands out as a critical pharmacophore, serving as the foundational structure for a multitude of biologically active compounds. This guide provides an in-depth technical overview of the chemical structure, physicochemical properties, synthesis, and diverse therapeutic applications of the this compound core, tailored for researchers and scientists in drug development.

The versatility of the pyrido[2,3-d]pyrimidine scaffold has led to the development of drugs with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][4] Notably, derivatives of this core structure have been investigated as potent kinase inhibitors, targeting enzymes crucial in cell signaling pathways implicated in cancer and other diseases.[5][6] This guide will delve into the key aspects of this important molecule, providing a comprehensive resource for its application in modern drug discovery.

I. Core Chemical Structure and Physicochemical Properties

The fundamental structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with an amine group substituted at the 2-position of the pyrimidine ring.

Caption: Chemical structure of this compound.

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The presence of nitrogen atoms in the bicyclic system and the primary amine group significantly influences its solubility, polarity, and ability to form hydrogen bonds.

PropertyValueSource
Molecular Formula C₇H₆N₄[7]
Molecular Weight 146.15 g/mol [7]
Monoisotopic Mass 146.05925 Da[7]
IUPAC Name This compound[8]
InChIKey FPYGYIZVZZXXBO-UHFFFAOYSA-N[7]
SMILES C1=CC2=CN=C(N=C2N=C1)N[7]

This table summarizes the basic physicochemical properties of the parent compound, this compound.

II. Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the pyrido[2,3-d]pyrimidine core can be achieved through various synthetic routes, often starting from appropriately substituted pyridine or pyrimidine precursors. The choice of synthetic strategy is typically dictated by the desired substitution pattern on the final molecule.

A. Synthesis from Pyrimidine Precursors

A common and versatile approach involves the construction of the pyridine ring onto a pre-existing pyrimidine moiety. This is often accomplished through condensation reactions. For instance, 6-aminouracil derivatives can react with various electrophilic reagents to form the fused pyridine ring.[9][10]

A representative synthetic pathway involves the reaction of a 6-amino-1,3-disubstituted uracil with an α,β-unsaturated carbonyl compound. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration to yield the pyrido[2,3-d]pyrimidine-2,4-dione scaffold, which can be further modified to introduce the 2-amino group.[9][10]

synthesis_pyrimidine reactant1 6-Aminouracil Derivative intermediate Michael Adduct reactant1->intermediate Michael Addition reactant2 α,β-Unsaturated Carbonyl Compound reactant2->intermediate product Pyrido[2,3-d]pyrimidine Scaffold intermediate->product Intramolecular Cyclization

Caption: General workflow for synthesizing the pyrido[2,3-d]pyrimidine scaffold from a pyrimidine precursor.

B. Synthesis from Pyridine Precursors

Alternatively, the pyrimidine ring can be constructed onto a pyridine backbone. This typically starts with an ortho-amino-substituted pyridine derivative. For example, 2-aminonicotinonitrile or its derivatives are valuable starting materials. Cyclization with reagents like urea or guanidine can lead to the formation of the pyrimidine ring, yielding the desired this compound core.[11]

The synthesis of novel pyrido[2,3-d]pyrimidine derivatives often involves the cyclization of an N-cyclohexyl derivative with cyanoacetamide to form an o-aminonicotinonitrile, which is then subjected to acylation and intramolecular heterocyclization.[11]

III. Therapeutic Applications and Biological Significance

The this compound scaffold is a cornerstone in the development of targeted therapies due to its ability to interact with a wide range of biological targets. Its derivatives have shown significant promise in various therapeutic areas.

A. Kinase Inhibition in Oncology

A primary application of pyrido[2,3-d]pyrimidine derivatives is in the field of oncology as kinase inhibitors.[5][6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrido[2,3-d]pyrimidine core can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases and blocking their activity.

Several derivatives have been developed as potent inhibitors of:

  • Epidermal Growth Factor Receptor (EGFR): Targeting both wild-type and mutant forms of EGFR is a key strategy in treating non-small cell lung cancer.[12][13]

  • Cyclin-Dependent Kinases (CDKs): Palbociclib, a well-known CDK4/6 inhibitor used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core.[5][14]

  • Phosphoinositide 3-kinases (PI3K) and mTOR: These are central components of a signaling pathway that is frequently hyperactivated in cancer.[5]

  • Fibroblast Growth Factor Receptors (FGFR) and Platelet-Derived Growth Factor Receptors (PDGFR): These are involved in angiogenesis and tumor growth.[5]

kinase_inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrido[2,3-d]pyrimidine Pyrido Pyrido[2,3-d]pyrimidine Derivative Kinase Kinase (e.g., EGFR, CDK, PI3K) Pyrido->Kinase Binds to ATP pocket PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellSignaling Downstream Cell Signaling PhosphoSubstrate->CellSignaling TumorGrowth Tumor Growth & Proliferation CellSignaling->TumorGrowth

Caption: Mechanism of action of Pyrido[2,3-d]pyrimidine derivatives as kinase inhibitors.

B. Antimicrobial and Antiviral Activity

Beyond cancer, derivatives of this compound have demonstrated significant potential as antimicrobial and antiviral agents.[12][15] Their ability to inhibit essential enzymes in pathogens makes them attractive candidates for the development of new anti-infective drugs.

  • Antibacterial: Certain derivatives have shown activity against various bacterial strains by targeting enzymes like DNA gyrase.[15]

  • Antiviral: The scaffold has been explored for its activity against viruses such as the Hepatitis C virus (HCV) by inhibiting viral polymerases or other essential viral proteins.[12][15]

C. Anti-inflammatory Properties

The anti-inflammatory potential of pyrido[2,3-d]pyrimidine derivatives has also been investigated.[3] By inhibiting key inflammatory mediators, such as certain kinases involved in inflammatory signaling pathways, these compounds may offer therapeutic benefits for a range of inflammatory conditions.

IV. Key Experimental Protocols

The synthesis and evaluation of this compound derivatives involve standard organic synthesis techniques and a battery of in vitro and in vivo assays.

General Synthetic Protocol for Pyrido[2,3-d]pyrimidine Derivatives
  • Reaction Setup: A mixture of the starting materials (e.g., an aminopyridine derivative and a cyclizing agent) is dissolved in a suitable solvent (e.g., DMF, ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction Conditions: A catalyst (e.g., a base like triethylamine or an acid) may be added. The reaction mixture is then heated to reflux for a specified period, typically monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is often precipitated by the addition of water or another non-solvent. The crude product is then collected by filtration, washed, and dried.

  • Purification: Further purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12]

V. Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have enabled the development of a wide range of biologically active molecules with significant therapeutic potential. The continued exploration of this privileged scaffold, coupled with advances in computational chemistry and high-throughput screening, is expected to yield novel drug candidates with improved efficacy and selectivity for a multitude of diseases. As our understanding of the molecular basis of disease deepens, the rational design of new this compound derivatives will undoubtedly play a crucial role in the future of drug discovery.

References

  • El-Sayed, N. N. E., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Ghareb, N., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(12), 2898. [Link]

  • Abourehab, M. A. S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 405-430. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971. [Link]

  • El-Gazzar, A. R. B. A., et al. (2010). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic Chemistry and Pharmaceutical Research, 2(4), 734-772. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4146-4150. [Link]

  • Reddy, T. J., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1037. [Link]

  • Various biologically active pyrido[2,3-d]pyrimidines. (n.d.). ResearchGate. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200877. [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines and their applications. (n.d.). ResearchGate. [Link]

  • Ghareb, N., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(12), 2898. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-one, 2-amino-. (n.d.). SpectraBase. [Link]

  • Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4133. [Link]

  • Kumar, A., et al. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Bioorganic Chemistry, 115, 105221. [Link]

  • El-Sayed, N. N. E., et al. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia, 2(1), 525-546. [Link]

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The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The pyrido[2,3-d]pyrimidine core is a bicyclic nitrogen-containing heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This guide provides a comprehensive overview of the pyrido[2,3-d]pyrimidine scaffold, detailing its pharmacological significance, diverse therapeutic applications, key synthetic strategies, and structure-activity relationships. We will delve into its critical role in the development of targeted therapies, most notably in oncology, and provide practical insights for researchers engaged in the design and synthesis of novel therapeutics based on this versatile core.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can provide ligands for multiple, distinct biological receptors. The pyrido[2,3-d]pyrimidine system, an ortho-fused heterocycle of pyridine and pyrimidine rings, is a quintessential example of such a scaffold.[1] Its significance stems from its bioisosteric relationship with purines, the fundamental building blocks of DNA and RNA, which grants it access to a vast range of biological targets.

Initially explored for its antimicrobial and anti-inflammatory properties, the pyrido[2,3-d]pyrimidine scaffold has gained substantial attention for its potent anticancer activities.[2][3] This is largely attributed to its effectiveness as a hinge-binding motif in various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in cancer.[4][5] The scaffold's rigid structure provides a solid anchor for introducing various substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Consequently, derivatives of this core have been investigated for a wide spectrum of therapeutic applications, including as inhibitors of kinases, dihydrofolate reductase (DHFR), and phosphodiesterases, as well as for their CNS depressive, anticonvulsant, and analgesic effects.[2][6]

Pharmacological Significance and Therapeutic Applications

The therapeutic versatility of the pyrido[2,3-d]pyrimidine core is extensive. Its derivatives have been successfully developed as potent and selective inhibitors of several key enzyme families.

Kinase Inhibition: A Cornerstone of Targeted Therapy

Protein kinases are a major class of drug targets, especially in oncology. The pyrido[2,3-d]pyrimidine scaffold has proven to be an exceptional template for designing kinase inhibitors that compete with ATP for its binding site.

  • Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their inhibition is a validated strategy for cancer treatment. The pyrido[2,3-d]pyrimidin-7-one template is a privileged structure for inhibiting ATP-dependent kinases, with specific examples showing high potency against CDKs.[7] Notably, the introduction of a methyl group at the C-5 position of the scaffold was found to confer excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[7] This discovery was instrumental in the development of Palbociclib (Ibrance) , a highly selective CDK4/6 inhibitor approved for the treatment of HR-positive, HER2-negative advanced breast cancer.[8]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are key drivers in non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of mutant EGFR, including the resistant T790M mutation.[9][10] For instance, certain derivatives have shown inhibitory activity (IC50) in the nanomolar range against the EGFRL858R/T790M double mutant while maintaining selectivity over wild-type EGFR.[9]

  • PIM Kinases: PIM kinases are proto-oncogenic serine/threonine kinases implicated in cell survival and proliferation. Novel pyrido[2,3-d]pyrimidine derivatives have demonstrated potent PIM-1 kinase inhibition with IC50 values as low as 11.4 nM, leading to apoptosis in cancer cell lines like MCF-7 (breast cancer).[5][11]

  • Other Kinases: The scaffold has been successfully employed to target a range of other kinases, including Abl kinase in chronic myeloid leukemia (CML), Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) receptors in angiogenesis, and eukaryotic Elongation Factor-2 Kinase (eEF-2K) in protein synthesis.[6][12][13][14]

The general mechanism of kinase inhibition by these compounds involves the formation of key hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.

G cluster_0 Mechanism of CDK4/6 Inhibition by Palbociclib GF Growth Factors (e.g., Estrogen) Receptor Receptor Activation GF->Receptor Ras_Raf Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf CyclinD Cyclin D Synthesis Ras_Raf->CyclinD CDK46 CDK4/6 Activation (Complex with Cyclin D) CyclinD->CDK46 Rb Rb Phosphorylation (pRb) CDK46->Rb phosphorylates E2F E2F Release Rb->E2F releases G1_S G1-S Phase Transition & Cell Proliferation E2F->G1_S Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46 Inhibits ATP Binding

Mechanism of CDK4/6 inhibition by a pyrido[2,3-d]pyrimidine drug.
Anticancer Activity Beyond Kinase Inhibition

While kinase inhibition is a primary mechanism, some pyrido[2,3-d]pyrimidine derivatives exert their anticancer effects through other pathways.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is crucial for DNA synthesis, and its inhibition starves cancer cells of the necessary building blocks for replication. Certain 2,4-diaminopyrido[2,3-d]pyrimidines have been identified as potent DHFR inhibitors, effective against tumor cell lines and opportunistic pathogens like Toxoplasma gondii.[6][8]

  • Induction of Apoptosis: Many potent derivatives induce programmed cell death (apoptosis) in cancer cells. For example, some compounds trigger G2/M cell cycle arrest and apoptosis by activating caspase-3 and promoting DNA fragmentation.[6]

The table below summarizes the activity of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
Palbociclib CDK4/6MDA-MB-435 (Breast)Potent Antiproliferative[7]
PD180970 Bcr/AblK562 (CML)0.0025[6]
Compound 4 PIM-1 KinaseMCF-7 (Breast)0.57[5][11]
Compound 10 PIM-1 KinaseMCF-7 (Breast)Potent (IC50=17.2 nM)[5][11]
Compound B1 EGFRL858R/T790MH1975 (NSCLC)0.087[9]
Compound 6 eEF-2KMDA-MB-231 (Breast)0.42[12][14]
Antimicrobial and Anti-inflammatory Activity

The scaffold also shows promise in other therapeutic areas. Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains, with some compounds showing significant inhibitory effects.[15][16] Additionally, certain derivatives possess analgesic and anti-inflammatory properties, further broadening their potential therapeutic scope.[13][16]

Key Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine core can be broadly categorized into two main approaches: building a pyridine ring onto a pre-existing pyrimidine or, conversely, forming a pyrimidine ring onto a pyridine precursor.[1][13]

Approach 1: Annulation of a Pyridine Ring onto a Pyrimidine

This is the most common strategy, often starting with a 6-aminopyrimidine derivative. The pyridine ring is then formed by reacting the aminopyrimidine with various three-carbon synthons.

  • From 6-Aminouracils: A widely used method involves the reaction of 6-amino-1,3-disubstituted uracils with a Vilsmeier reagent (generated from POCl₃ and DMF), followed by condensation with an active methylene compound like cyanoacetamide.[12] This approach provides a versatile route to pyrido[2,3-d]pyrimidine-2,4-dione derivatives.

G cluster_0 General Synthetic Workflow Start 6-Aminopyrimidine Precursor Condensation Condensation/ Cyclization Reaction Start->Condensation Reagent Three-Carbon Synthon (e.g., Vilsmeier Reagent, α,β-Unsaturated Ketone) Reagent->Condensation Core Pyrido[2,3-d]pyrimidine Core Structure Condensation->Core Functionalization Further Functionalization Core->Functionalization Final Bioactive Derivative Functionalization->Final Scaffold R2_label R2: Often amino groups for H-bonding with kinase hinge. Bulky groups can confer selectivity. R2_label->Scaffold C2 R4_label R4: Carbonyl or amino group. Affects solubility and interactions. R4_label->Scaffold C4 R7_label R7: Large aromatic groups here often target the solvent-exposed region, enhancing potency and selectivity. R7_label->Scaffold C7 R5_R6_label R5 & R6: Small alkyl groups (e.g., methyl) can improve selectivity (CDK4). Larger groups can modulate ADME properties. R5_R6_label->Scaffold C5/C6

Sources

The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrido[2,3-d]pyrimidine nucleus, a fused heterocyclic system, stands as a "privileged structure" in medicinal chemistry. Its intrinsic structural resemblance to endogenous purines and pteridines provides a unique molecular framework that can engage with a multitude of biological targets.[1][2] This inherent bio-isosterism is the foundation of its broad and potent pharmacological activities, which span from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[3] This guide offers a comprehensive analysis of the biological significance of the pyrido[2,3-d]pyrimidine core, delving into its primary mechanisms of action, diverse therapeutic applications, and the synthetic strategies that enable its exploration. We will dissect how this versatile scaffold has been masterfully decorated to yield highly selective and potent modulators of key cellular pathways, culminating in clinically successful therapeutics and a rich pipeline of investigational drugs.

The Pyrido[2,3-d]pyrimidine Core: A Master Key for Critical Enzyme Families

The remarkable therapeutic versatility of the pyrido[2,3-d]pyrimidine scaffold stems from its ability to act as a foundational template for inhibiting two crucial enzyme families: kinases and dihydrofolate reductase. The planar, nitrogen-rich structure is adept at forming critical hydrogen bonds and other non-covalent interactions within the active sites of these enzymes, functioning as a competitive inhibitor.

Kinase Inhibition: A Dominant Therapeutic Paradigm

The pyrido[2,3-d]pyrimidine core is arguably one of the most successful scaffolds for the development of kinase inhibitors.[4][5] Its N1 and N3 atoms, and exocyclic amino groups, can effectively mimic the hydrogen bonding interactions of the adenine moiety of ATP, allowing these compounds to sit comfortably within the ATP-binding pocket of various kinases. This competitive inhibition shuts down downstream signaling pathways that are often hyperactive in diseases like cancer.

1.1.1. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by CDKs. The pyrido[2,3-d]pyrimidine scaffold has been instrumental in targeting this machinery.[6]

  • Mechanism of Action: Derivatives of this core have been optimized to selectively inhibit CDK4 and CDK6. These kinases phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By blocking ATP from binding to CDK4/6, pyrido[2,3-d]pyrimidine inhibitors prevent Rb phosphorylation, keeping E2F sequestered and inducing G1 cell cycle arrest.[5]

  • Clinical Exemplar: Palbociclib (Ibrance®): Palbociclib, a landmark drug for HR-positive, HER2-negative advanced breast cancer, is a potent and selective inhibitor of CDK4/6 built upon the pyrido[2,3-d]pyrimidin-7-one core.[2][5][7] Its development validated this therapeutic strategy and highlighted the power of the scaffold.

CDK46_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CDK46 CDK4/6 CDK46_CyclinD Active Complex CDK46->CDK46_CyclinD CyclinD Cyclin D CyclinD->CDK46_CyclinD Rb Rb E2F E2F Rb_E2F_complex Rb->Rb_E2F_complex E2F->Rb_E2F_complex CDK46_CyclinD->Rb Phosphorylates (p) S_Phase S-Phase Gene Transcription (DNA Synthesis) Palbociclib Palbociclib (Pyrido[2,3-d]pyrimidine) Palbociclib->CDK46_CyclinD INHIBITS Rb_E2F_complex->S_Phase E2F Released

CDK4/6-Rb signaling pathway and point of inhibition.

1.1.2. Tyrosine Kinases (TKs): Blocking Oncogenic Growth Signals

The pyrido[2,3-d]pyrimidine core has also been successfully employed to target various tyrosine kinases that act as oncogenic drivers.[4] This includes receptors like the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and non-receptor kinases such as BCR-ABL.[8][9][10] Inhibition of these targets disrupts signaling cascades responsible for cell growth, proliferation, and survival in numerous cancers, including non-small cell lung cancer and chronic myeloid leukemia.[9]

Dihydrofolate Reductase (DHFR) Inhibition: An Anti-metabolite Strategy

Beyond kinases, the scaffold shows profound activity as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[5][11]

  • Mechanism of Action: DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a critical one-carbon donor required for the synthesis of purines and thymidylate, which are essential building blocks for DNA synthesis and replication. Pyrido[2,3-d]pyrimidine-based inhibitors, acting as folate antagonists, bind tightly to the active site of DHFR, depleting the cellular pool of tetrahydrofolate.[10][12] This leads to the cessation of DNA synthesis and cell death, a mechanism effective against rapidly proliferating cancer cells and certain microbes.

  • Clinical Exemplar: Piritrexim: Piritrexim is a lipophilic, non-classical antifolate with a pyrido[2,3-d]pyrimidine core that demonstrates potent DHFR inhibition.[10][12] It has been investigated for its antitumor and anti-parasitic properties.[5][11]

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis (Purines, Thymidylate) THF->DNA 1-Carbon Donor DHFR->THF Piritrexim Piritrexim (Pyrido[2,3-d]pyrimidine) Piritrexim->DHFR INHIBITS

Folate metabolism pathway and point of DHFR inhibition.

Therapeutic Applications: From Oncology to Infectious Diseases

The mechanistic versatility of the pyrido[2,3-d]pyrimidine core has translated into a wide array of therapeutic applications, with oncology and infectious diseases being the most prominent fields of investigation.

Anticancer Drug Development

This is the most extensively explored area for pyrido[2,3-d]pyrimidine derivatives.[4] The ability to target multiple hallmarks of cancer—including sustained proliferative signaling (kinase inhibition) and replicative immortality (DHFR inhibition)—makes this scaffold a cornerstone of modern anticancer drug design.[13][14]

Table 1: Representative Pyrido[2,3-d]pyrimidine Derivatives as Anticancer Agents

Compound Class Target(s) Representative IC₅₀ Values Cancer Cell Line(s) Reference(s)
Pyrido[2,3-d]pyrimidin-7-ones CDK4/6 0.011 µM (CDK4) MDA-MB-435 (Breast) [6]
Thieno[3,2-d]pyrimidine Analogs EGFRL858R/T790M 13 nM (kinase); 0.087 µM (cell) NCI-H1975 (Lung) [9]
2,4-diamino-pyrido[2,3-d]pyrimidines DHFR Varies Multiple [11][12]
PIM-1 Kinase Inhibitors PIM-1 Kinase 11.4 nM (kinase); 0.57 µM (cell) MCF-7 (Breast) [15]

| Apoptosis Inducers | CDK4/6, p53, Bax | 0.35 µM | PC-3 (Prostate) |[13] |

Experimental Protocol: In Vitro Cytotoxicity Evaluation via MTT Assay

This protocol provides a self-validating system to assess the antiproliferative activity of novel pyrido[2,3-d]pyrimidine derivatives against a panel of cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Methodology:

  • Cell Culture & Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, PC-3, A-549) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5 x 10³ cells per well in 100 µL of media into a 96-well microtiter plate. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for treatment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each test pyrido[2,3-d]pyrimidine derivative in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the various compound concentrations. Include "vehicle control" (media with 0.5% DMSO) and "no-cell" blank wells.

    • Incubate the plate for 72 hours. Causality: A 72-hour incubation period is typically sufficient to observe the effects of cell cycle inhibitors or apoptosis inducers.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

    • Carefully aspirate the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition & Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the "no-cell" blanks from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Antimicrobial Agents

The pyrido[2,3-d]pyrimidine scaffold is a promising framework for developing new antibacterial agents, particularly in an era of growing resistance.[16][17] Some derivatives function as DNA gyrase inhibitors, an established antibacterial target, while others leverage DHFR inhibition, which is effective against various bacteria and protozoa.[11][18]

Table 2: Representative Pyrido[2,3-d]pyrimidine Derivatives as Antibacterial Agents

Compound Series Target(s) Representative MIC (µg/mL) Bacterial Strain(s) Reference(s)
Tricyclic Derivatives Not specified 0.48 - 3.91 S. aureus, E. coli [16]
Nitrile-bearing Derivatives Not specified Good activity S. aureus, B. cereus [17]

| Pipemidic Acid | DNA Gyrase | Varies | Gram-negative bacteria |[2][18] |

Synthetic Strategies: Building the Biologically Active Core

The biological evaluation of the pyrido[2,3-d]pyrimidine scaffold is underpinned by robust and flexible synthetic chemistry. Efficient synthetic routes are critical for generating libraries of analogs for structure-activity relationship (SAR) studies. The two most prevalent strategies involve building the pyridine ring onto a pre-existing pyrimidine or, conversely, constructing the pyrimidine ring onto a pyridine precursor.[19][20] Multi-component reactions (MCRs) have also emerged as a powerful, atom-economical approach to rapidly assemble this core structure.[21][22]

Synthesis_Workflow cluster_RouteA Route A: Pyrimidine First cluster_RouteB Route B: Pyridine First Pyrimidine Substituted 6-Aminouracil CoreA Pyrido[2,3-d]pyrimidine Core Pyrimidine->CoreA ReagentsA α,β-Unsaturated Ketone or Aldehyde ReagentsA->CoreA Cyclocondensation Pyridine Substituted 2-Aminonicotinonitrile CoreB Pyrido[2,3-d]pyrimidine Core Pyridine->CoreB ReagentsB Formamide or Urea ReagentsB->CoreB Ring Closure

General synthetic workflows for the pyrido[2,3-d]pyrimidine core.

Conclusion and Future Outlook

The pyrido[2,3-d]pyrimidine core has unequivocally established itself as a privileged scaffold in drug discovery. Its success is rooted in its structural mimicry of endogenous purines, granting it access to the active sites of critical enzyme families, most notably kinases and DHFR. The clinical and commercial success of Palbociclib serves as a powerful testament to the scaffold's potential.

The future of pyrido[2,3-d]pyrimidine research is bright and multifaceted. Key efforts will likely focus on:

  • Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutated forms of kinases (e.g., EGFR T790M).[9][18]

  • Enhancing Selectivity: Fine-tuning substitutions on the core to achieve greater selectivity for specific kinase isoforms, thereby minimizing off-target effects and improving safety profiles.

  • Expanding Therapeutic Horizons: Systematically exploring the scaffold's potential against other targets and in less-explored therapeutic areas such as neurodegenerative and inflammatory diseases.

  • Dual-Target Inhibitors: Leveraging the scaffold's versatility to design single molecules that can inhibit multiple disease-relevant targets simultaneously, offering a promising strategy for complex diseases like cancer.

As synthetic methodologies become more advanced and our understanding of disease biology deepens, the pyrido[2,3-d]pyrimidine core will undoubtedly continue to be a fertile ground for the discovery of novel and impactful medicines.

References

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The Pyrido[2,3-d]pyrimidine Core: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as versatile platforms for the development of potent and selective therapeutic agents. These are termed "privileged structures," a concept that has become a cornerstone of efficient drug discovery.[1][2] This guide focuses on one such scaffold: the pyrido[2,3-d]pyrimidine core. This fused heterocyclic system has garnered significant attention for its ability to interact with a multitude of biological targets, most notably protein kinases, which are pivotal in oncology and inflammatory diseases. We will explore the chemical synthesis, diverse biological activities, and structure-activity relationships of pyrido[2,3-d]pyrimidin-2-amine and its analogs, providing a comprehensive resource for professionals in the field.

The Concept of Privileged Structures in Drug Discovery

The term "privileged structure" was first introduced to describe molecular scaffolds that can serve as high-affinity ligands for more than one type of receptor.[3][4] These frameworks are not merely promiscuous binders; rather, they possess a unique combination of structural rigidity and the capacity for diverse functionalization, allowing for the fine-tuning of selectivity and potency towards specific biological targets.[1][2] The utility of privileged structures lies in their ability to accelerate the drug discovery process by providing a validated starting point for the design of compound libraries with a higher probability of biological relevance.[3][4]

Key Characteristics of Privileged Structures:

  • Versatile Binding Properties: Capable of interacting with multiple, often unrelated, biological targets.[1][2]

  • Synthetic Accessibility: The core scaffold is amenable to chemical modification, allowing for the exploration of a broad chemical space.

  • Favorable Physicochemical Properties: Often exhibit drug-like characteristics, such as good metabolic stability and oral bioavailability.

  • Presence in Known Bioactive Molecules: Frequently found in natural products and approved therapeutic agents.[4]

The pyrido[2,3-d]pyrimidine scaffold perfectly embodies these characteristics, making it a subject of intense investigation in contemporary medicinal chemistry.[5][6]

Pyrido[2,3-d]pyrimidine: A Prominent Privileged Structure

The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system formed by the fusion of a pyridine and a pyrimidine ring. This arrangement creates a unique electronic and steric environment that is highly conducive to interactions with the ATP-binding pocket of various protein kinases.[7] Its structural similarity to endogenous purines, the building blocks of ATP, provides a rational basis for its activity as a competitive kinase inhibitor.

The versatility of the pyrido[2,3-d]pyrimidine scaffold allows for substitutions at multiple positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This has led to the development of a wide array of derivatives with diverse biological activities.[8][9]

Synthetic Strategies for Pyrido[2,3-d]pyrimidine Analogs

The construction of the pyrido[2,3-d]pyrimidine core can be approached from either the pyrimidine or the pyridine ring as the starting point.[8][9][10] A common and versatile method involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by cyclization to form the pyrimidine ring.

General Synthetic Workflow

A frequently employed synthetic route starts with a substituted 2,6-diaminopyridine, which undergoes condensation with a β-ketoester to form a pyridopyrimidinone intermediate. Subsequent chlorination and amination steps allow for the introduction of various substituents at the 2- and 4-positions of the pyrido[2,3-d]pyrimidine core.

G A 2-Aminonicotinonitrile B Acylation/Thioacylation A->B Reagents C Intramolecular Cyclization B->C Base D Pyrido[2,3-d]pyrimidine Core C->D E Functional Group Interconversion (e.g., Chlorination) D->E POCl3 F Nucleophilic Substitution (e.g., Amination) E->F Amine, Base G Diverse Pyrido[2,3-d]pyrimidine Analogs F->G

Caption: Generalized synthetic workflow for Pyrido[2,3-d]pyrimidine analogs.

Detailed Experimental Protocol: Synthesis of a Representative this compound Analog

Objective: To synthesize a substituted this compound derivative.

Step 1: Synthesis of 2-amino-4-chloro-5-cyanopyridine

  • To a stirred solution of 2-amino-4-hydroxy-5-cyanopyridine (1.0 eq) in phosphorus oxychloride (10 vol), add N,N-dimethylaniline (1.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford 2-amino-4-chloro-5-cyanopyridine.

Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core

  • To a solution of 2-amino-4-chloro-5-cyanopyridine (1.0 eq) in formamide (15 vol), add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture at 150 °C for 6 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to obtain the 4-chloro-pyrido[2,3-d]pyrimidin-2-amine.

Step 3: Introduction of the 2-amino Substituent

  • In a sealed tube, dissolve the 4-chloro-pyrido[2,3-d]pyrimidin-2-amine (1.0 eq) and the desired amine (1.5 eq) in 2-propanol (20 vol).

  • Add N,N-diisopropylethylamine (2.0 eq) to the mixture.

  • Heat the reaction mixture at 120 °C for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the final this compound analog.

Biological Activities and Therapeutic Potential

The pyrido[2,3-d]pyrimidine scaffold has been extensively explored for a wide range of biological activities, with a particular emphasis on its role as an inhibitor of protein kinases.[5][6]

Kinase Inhibition in Oncology

Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrido[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.[5][6]

  • Cyclin-Dependent Kinases (CDKs): Palbociclib, a pyrido[2,3-d]pyrimidine-based drug, is a selective inhibitor of CDK4 and CDK6, which are critical for cell cycle progression.[11][12] It is approved for the treatment of certain types of breast cancer.[12]

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several pyrido[2,3-d]pyrimidine analogs have demonstrated potent and selective inhibition of FGFR tyrosine kinases.[13][14]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in non-small cell lung cancer. Pyrido[2,3-d]pyrimidine derivatives have been designed as inhibitors of mutant EGFR, including the T790M resistance mutation.[15]

  • Mammalian Target of Rapamycin (mTOR): The mTOR kinase is a central regulator of cell growth and proliferation. Pyrido[2,3-d]pyrimidine-2,4-diamines have been identified as potent and selective mTOR inhibitors.[16]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function, and its dysregulation is associated with autoimmune diseases and hematological malignancies. Pyrido[2,3-d]pyrimidin-7-ones have been developed as covalent inhibitors of JAK3.[17]

  • PIM-1 Kinase: PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation. Pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase.[18][19][20]

G cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascades cluster_2 Cell Cycle Machinery cluster_3 Cellular Responses GF Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS mTOR mTOR PI3K->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation JAK JAK STAT STAT JAK->STAT STAT->Proliferation CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb E2F E2F Rb->E2F E2F->Proliferation Pyrido Pyrido[2,3-d]pyrimidine Analogs Pyrido->RTK Pyrido->mTOR Pyrido->JAK Pyrido->CDK4_6

Caption: Inhibition of key oncogenic signaling pathways by Pyrido[2,3-d]pyrimidine analogs.

Other Therapeutic Applications

Beyond oncology, pyrido[2,3-d]pyrimidine derivatives have demonstrated potential in other therapeutic areas, including:

  • Anti-inflammatory agents [8][9]

  • Antimicrobial agents [8][9]

  • Central nervous system (CNS) agents [6]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrido[2,3-d]pyrimidine scaffold has provided valuable insights into the structural requirements for potent and selective inhibition of various targets.

Key SAR Observations:

  • Position 2: Substitution with small, basic amines often enhances potency and improves pharmacokinetic properties.[13][14]

  • Position 6: The nature of the substituent at this position can significantly influence selectivity. For example, a 2,6-dichlorophenyl group can lead to broad-spectrum tyrosine kinase inhibition, while a 3,5-dimethoxyphenyl group can confer high selectivity for FGFR.[13][14]

  • Position 7: Modifications at this position can modulate the interaction with the hinge region of the kinase ATP-binding site.

  • Position 8: Introduction of alkyl groups at this position has been shown to be crucial for the activity of certain CDK inhibitors.[12]

Compound Target Kinase(s) IC50 (µM) Key Structural Features
PD-089828 PDGFr, FGFr, EGFr, c-src1.11, 0.13, 0.45, 0.222-amino, 6-(2,6-dichlorophenyl)
Compound 6c PDGFr0.32-[4-(diethylamino)butyl]amino side chain
Compound 4e FGFr0.0606-(3',5'-dimethoxyphenyl)
Palbociclib CDK4/60.011 / 0.0156-acetyl, 8-cyclopentyl, 2-(pyridin-2-ylamino)
Compound 10f JAK30.002Covalent inhibitor with pyrido[2,3-d]pyrimidin-7-one core

Table 1: Structure-Activity Relationship of Representative Pyrido[2,3-d]pyrimidine Analogs[12][13][14][17]

Future Perspectives and Conclusion

The pyrido[2,3-d]pyrimidine scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success, exemplified by the clinical approval of Palbociclib, underscores its value as a privileged structure. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome drug resistance. The exploration of novel derivatives for non-oncology indications also represents a promising avenue for future investigation. This in-depth guide provides a solid foundation for researchers and drug development professionals to leverage the full potential of the pyrido[2,3-d]pyrimidine core in their quest for novel and effective therapeutics.

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The Pyrido[2,3-d]pyrimidine Scaffold: A Comprehensive Review of its Discovery, Development, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for potent and selective interactions with a variety of enzymatic targets, leading to a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery and development of pyrido[2,3-d]pyrimidine derivatives, with a particular focus on their evolution as kinase inhibitors for anticancer therapy. We will delve into the nuances of their synthetic strategies, explore the intricate structure-activity relationships that govern their potency and selectivity, and detail the experimental protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this critical pharmacophore.

Introduction: The Rise of a Privileged Scaffold

The pyrido[2,3-d]pyrimidine nucleus, a bicyclic system formed by the fusion of a pyridine and a pyrimidine ring, has garnered significant attention in the field of drug discovery.[1][2] Its structural analogy to purine and pteridine allows it to function as a versatile pharmacophore, capable of interacting with the ATP-binding sites of numerous protein kinases.[3] The dysregulation of kinase activity is a well-established hallmark of many diseases, most notably cancer, making kinase inhibitors a pivotal class of targeted therapeutics.[4]

The journey of pyrido[2,3-d]pyrimidines from niche heterocyclic compounds to blockbuster drugs is a testament to the power of medicinal chemistry. Early investigations into this scaffold were driven by its potential as an antimicrobial and anticancer agent, often through the inhibition of dihydrofolate reductase (DHFR).[2] However, the true potential of this scaffold was unlocked with the discovery of its potent kinase inhibitory activity. This guide will trace the evolution of pyrido[2,3-d]pyrimidines, from their initial synthesis to their current status as clinically approved drugs and promising clinical candidates.

Synthetic Strategies: Building the Core

The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into two main approaches: building the pyridine ring onto a pre-existing pyrimidine, or vice versa. The choice of strategy is often dictated by the desired substitution pattern on the final molecule.

Annulation of a Pyridine Ring onto a Pyrimidine Core

A prevalent and versatile method for the synthesis of pyrido[2,3-d]pyrimidines involves the use of 6-aminouracil derivatives as the starting pyrimidine. This approach allows for the facile introduction of substituents at the N1 and N3 positions of the uracil ring, which translate to the corresponding positions in the final bicyclic system.

A general workflow for this approach is as follows:

Pyridine Annulation Workflow Start 6-Aminouracil Derivative Step1 Condensation with an α,β-unsaturated carbonyl compound Start->Step1 Step2 Cyclization Step1->Step2 Step3 Oxidation/Dehydrogenation (optional) Step2->Step3 End Pyrido[2,3-d]pyrimidine Step3->End

Caption: General workflow for pyridine ring annulation.

One of the most common variations of this strategy is the multicomponent reaction between a 6-aminouracil, an aromatic aldehyde, and a compound with an active methylene group, such as malononitrile or ethyl cyanoacetate.[5] This one-pot synthesis is highly efficient and allows for significant diversity in the final products.

Annulation of a Pyrimidine Ring onto a Pyridine Core

Alternatively, the pyrido[2,3-d]pyrimidine system can be constructed by forming the pyrimidine ring onto a pre-functionalized pyridine. A common starting material for this approach is 2-aminonicotinonitrile or its derivatives. The ortho-amino and cyano groups on the pyridine ring are primed for cyclization with a one-carbon synthon, such as formic acid or formamide, to yield the pyrimidine ring.[6]

This strategy is particularly useful for synthesizing compounds with specific substitutions on the pyridine portion of the scaffold.

Pyrido[2,3-d]pyrimidines as Kinase Inhibitors: A Tale of Two Targets

The true therapeutic potential of the pyrido[2,3-d]pyrimidine scaffold was realized with its development as potent and selective kinase inhibitors. Two of the most significant success stories in this area are the development of inhibitors for Cyclin-Dependent Kinases 4 and 6 (CDK4/6) and Epidermal Growth Factor Receptor (EGFR).

CDK4/6 Inhibition: Halting the Cell Cycle

The cell cycle is a tightly regulated process that governs cell proliferation. The transition from the G1 (growth) phase to the S (DNA synthesis) phase is a critical checkpoint, and its dysregulation is a common feature of cancer.[7] This transition is primarily controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) protein pathway.[8][9]

CDK4_6_Rb_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Upregulates CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Releases DNA_Synthesis DNA Synthesis E2F->DNA_Synthesis Promotes Pyrido[2,3-d]pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine CDK4/6 Inhibitor Pyrido[2,3-d]pyrimidine_Inhibitor->CDK4_6 Inhibits

Caption: The CDK4/6-Rb signaling pathway and its inhibition.

Palbociclib (Ibrance®), a pyrido[2,3-d]pyrimidin-7-one derivative, was the first CDK4/6 inhibitor to receive FDA approval for the treatment of HR+/HER2- metastatic breast cancer.[10] Its discovery and development represent a paradigm shift in the treatment of this disease.

The synthesis of Palbociclib is a multi-step process that showcases the versatility of the pyrido[2,3-d]pyrimidine scaffold.[11][12][13] A key intermediate, 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one, is synthesized from 5-bromo-2,4-dichloropyrimidine through a series of reactions including nucleophilic substitution, a Heck reaction, and intramolecular cyclization.[13][14]

The development of potent and selective CDK4/6 inhibitors has been guided by extensive SAR studies.[15][16][17] These studies have revealed several key structural features that are crucial for activity:

PositionSubstituentImpact on Activity
C2 Aniline or substituted anilineEssential for potent inhibition. The nature of the substituent on the aniline ring can modulate selectivity.
N8 Small alkyl or cycloalkyl group (e.g., ethyl, cyclopentyl)Important for optimal binding to the kinase hinge region.
C5 Methyl groupEnhances selectivity for CDK4/6 over other kinases.
C6 Aromatic or heteroaromatic ringContributes to potency and can influence pharmacokinetic properties.

Table 1: Key SAR insights for Pyrido[2,3-d]pyrimidine CDK4/6 inhibitors.

The following table summarizes the inhibitory activity of Palbociclib and other representative pyrido[2,3-d]pyrimidine-based CDK4/6 inhibitors.

CompoundCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Palbociclib1116[10]
Ribociclib1039[18]
Compound 131212[15]
Compound 14a7.40.9[16]
Compound 17a-115.38[16]

Table 2: Inhibitory activity of selected Pyrido[2,3-d]pyrimidine CDK4/6 inhibitors.

EGFR Inhibition: Targeting Oncogenic Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth and proliferation.[19] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[20]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrido[2,3-d]pyrimidine_Inhibitor Pyrido[2,3-d]pyrimidine EGFR Inhibitor Pyrido[2,3-d]pyrimidine_Inhibitor->EGFR Inhibits

Caption: The EGFR-RAS-RAF-MEK-ERK signaling pathway and its inhibition.[21][22][23][24]

Pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of both wild-type and mutant forms of EGFR.[20][25][26] These inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling and inhibiting tumor growth.

The SAR of pyrido[2,3-d]pyrimidine-based EGFR inhibitors has been extensively studied to optimize their potency, selectivity, and ability to overcome resistance mutations, such as the T790M "gatekeeper" mutation.[20]

PositionSubstituentImpact on Activity
C4 Substituted anilinesCrucial for interaction with the hinge region of the kinase. The substituents on the aniline ring can be tailored to target specific EGFR mutations.
C2 Small alkyl or amino groupsCan influence solubility and pharmacokinetic properties.
C5, C6 Various substitutionsCan be modified to enhance potency and selectivity.

Table 3: Key SAR insights for Pyrido[2,3-d]pyrimidine EGFR inhibitors.

The following table presents the inhibitory activity of some representative pyrido[2,3-d]pyrimidine EGFR inhibitors.

CompoundEGFRwt IC50 (µM)EGFRT790M IC50 (µM)Reference
Compound 8a0.0990.123[25]
Compound 8d-0.290[25]
Compound 9a-0.571[25]
Compound B1>10.013[20]

Table 4: Inhibitory activity of selected Pyrido[2,3-d]pyrimidine EGFR inhibitors.

Experimental Protocols: A Practical Guide

The development of pyrido[2,3-d]pyrimidine-based drugs relies on a suite of robust and reproducible experimental protocols. This section provides detailed methodologies for the synthesis of a key pyrido[2,3-d]pyrimidine intermediate and for the biological evaluation of these compounds.

Synthesis of 2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

This protocol describes the synthesis of a key intermediate in the preparation of Palbociclib.[13]

Step 1: Synthesis of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

  • To a solution of 2,4-dichloro-5-bromopyrimidine in a suitable solvent (e.g., ethanol), add cyclopentylamine dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title compound.

Step 2: Heck reaction and lactamization

  • To a solution of 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and crotonic acid in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., palladium chloride), a phosphine ligand (e.g., P(o-tol)3), and a base (e.g., DIPEA).

  • Heat the reaction mixture to 130 °C for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

Biological Evaluation Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cells with the test compound for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Treat cells with the test compound for 24-48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the cells with PBS and treat them with RNase A.

  • Stain the cells with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at 30 °C for a specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

  • Calculate the IC50 value of the compound.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold has firmly established itself as a versatile and highly valuable core in drug discovery. Its journey from a simple heterocyclic system to the foundation of life-saving medicines is a compelling narrative of scientific ingenuity and perseverance. The success of Palbociclib and the continued development of other pyrido[2,3-d]pyrimidine-based kinase inhibitors underscore the immense therapeutic potential of this scaffold.

Future research in this area will likely focus on several key aspects:

  • Development of next-generation inhibitors: The emergence of drug resistance remains a significant challenge in cancer therapy. The design and synthesis of new pyrido[2,3-d]pyrimidine derivatives that can overcome resistance mechanisms will be a major focus.

  • Exploration of new therapeutic targets: While kinase inhibition has been the most fruitful application of this scaffold, its potential to modulate other biological targets should not be overlooked. Further exploration of its activity against other enzyme families and receptors could lead to the discovery of novel therapeutics for a range of diseases.

  • Advancements in synthetic methodology: The development of more efficient, cost-effective, and environmentally friendly synthetic routes to pyrido[2,3-d]pyrimidines will be crucial for their continued development and accessibility.

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Spectroscopic analysis and characterization of Pyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis and Characterization of Pyrido[2,3-d]pyrimidin-2-amine

Authored by: A Senior Application Scientist

Foreword: The Pyrido[2,3-d]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in the field of drug discovery and development.[1][2][3] Its structural similarity to purine nucleobases allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][6][7] Specifically, their role as kinase inhibitors, such as against Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), has been a major focus of research.[4][6][8]

Given the therapeutic potential of this molecular framework, the precise and unambiguous structural elucidation of newly synthesized derivatives is of paramount importance. This guide provides a comprehensive overview of the spectroscopic techniques employed in the characterization of a fundamental building block of this class: this compound. The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the structural verification and analysis of this important heterocyclic compound.

Molecular Structure and Spectroscopic Overview

The foundational step in any analytical endeavor is a thorough understanding of the molecule's structure. This compound is comprised of a fused pyridine and pyrimidine ring system, with an amine substituent at the 2-position. This arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy for the comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the this compound structure. For unequivocal assignments, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed.[9][10]

1.1. ¹H NMR Spectroscopy: A Proton's Perspective

Causality Behind Experimental Choices: In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its electronic environment. Protons attached to the aromatic rings of this compound are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The protons of the primary amine group (-NH₂) will appear as a broader signal, and its chemical shift can be concentration and solvent dependent. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of the -NH₂ protons, as they will exchange with deuterium and their signal will disappear from the spectrum.

Expected Spectral Features:

  • Aromatic Protons: The pyridine and pyrimidine rings contain several protons that will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their position and neighboring protons.

  • Amine Protons: A broad singlet corresponding to the two protons of the amino group. The chemical shift can vary but is often observed in the range of δ 5.0-8.0 ppm.

1.2. ¹³C NMR Spectroscopy: The Carbon Backbone

Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Carbons in the aromatic rings of this compound will have distinct chemical shifts based on their hybridization and proximity to electron-withdrawing nitrogen atoms. Carbons directly attached to nitrogen atoms will be significantly deshielded and appear at higher chemical shifts.

Expected Spectral Features:

  • Aromatic Carbons: A series of signals in the downfield region (typically δ 100-160 ppm) corresponding to the carbons of the fused ring system.

  • C-NH₂ Carbon: The carbon atom attached to the amino group (C2) is expected to be found at a high chemical shift, often above δ 150 ppm, due to the strong deshielding effect of the adjacent nitrogen atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound
Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR Aromatic-H7.0 - 9.0d, t, ddCoupling patterns will depend on the specific proton and its neighbors.
-NH₂5.0 - 8.0br sChemical shift is solvent and concentration dependent; D₂O exchangeable.
¹³C NMR Aromatic-C100 - 160-Specific shifts depend on proximity to heteroatoms.
C2 (-NH₂)> 150-Highly deshielded due to attachment to three nitrogen atoms.

Note: The exact chemical shifts can vary based on the solvent and instrument frequency. The data presented here are estimations based on general principles and data from related derivatives.[11][12][13]

1.3. Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for this class of compounds due to its high solubilizing power.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra, including COSY (to establish ¹H-¹H correlations), HSQC (to correlate protons to their directly attached carbons), and HMBC (to establish long-range ¹H-¹³C correlations).

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can also provide valuable information about its elemental composition and structure through fragmentation analysis.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like this compound. It typically produces a protonated molecular ion, [M+H]⁺, which allows for the direct determination of the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental formula with high confidence.

Expected Spectral Features:

  • Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₇H₆N₄, Molecular Weight: 146.15 g/mol ), this peak would be expected at an m/z of approximately 147.0665.[14]

  • Isotope Peaks: The molecular ion peak will be accompanied by smaller peaks corresponding to the natural abundance of isotopes (e.g., ¹³C).

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. The fragmentation pattern can provide clues about the structure of the molecule.

Table 2: Key Mass Spectrometry Data for this compound
Ion Calculated m/z Technique Notes
[M+H]⁺147.0665HRMS (ESI)Confirms the molecular weight and allows for elemental formula determination.[14]
[M+Na]⁺169.0485HRMS (ESI)Often observed as a sodium adduct.[14]
2.1. Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Use ESI in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For HRMS, use an Orbitrap or TOF mass analyzer.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Use the exact mass from HRMS to calculate the elemental formula.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The this compound molecule has several characteristic functional groups that will give rise to distinct absorption bands in the IR spectrum. The N-H bonds of the primary amine will have characteristic stretching vibrations. The C=N and C=C bonds within the aromatic rings will also produce strong absorptions in the fingerprint region.

Expected Spectral Features:

  • N-H Stretching: Two distinct bands in the region of 3450-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[4]

  • C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C=N and C=C Stretching: A series of sharp bands in the 1650-1450 cm⁻¹ region, characteristic of the aromatic rings.[4]

  • N-H Bending: A bending vibration for the primary amine can be observed around 1600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3450 - 3250
Aromatic C-HStretch> 3000
C=N / C=CStretch1650 - 1450
Primary Amine (-NH₂)Bend~1600
3.1. Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, typically exhibit strong UV absorption.

Causality Behind Experimental Choices: The fused aromatic ring system of this compound contains π-electrons that can be excited to higher energy levels by absorbing UV radiation. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule. This technique is particularly useful for quantitative analysis and for monitoring reactions involving this chromophore.[15]

Expected Spectral Features:

  • π → π* Transitions: Strong absorption bands in the UV region, typically between 200-400 nm, corresponding to π → π* electronic transitions within the aromatic system.

  • n → π* Transitions: Weaker absorption bands may also be present due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

4.1. Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance value within the linear range of the instrument (typically 0.1 - 1.0).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the absorbance over a range of approximately 200-800 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.

Visualizing the Data and Workflow

Molecular Structure

Spectroscopic_Workflow cluster_workflow Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Structure & Connectivity MS Mass Spectrometry (HRMS-ESI) Sample->MS Molecular Weight & Formula IR IR Spectroscopy (ATR) Sample->IR Functional Groups UV UV-Vis Spectroscopy Sample->UV Electronic Structure Data_Analysis Comprehensive Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A typical workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic characterization of this compound is a critical step in its synthesis and application in medicinal chemistry. By employing a multi-technique approach encompassing NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. Each technique provides a unique and complementary piece of the structural puzzle, and when combined, they form a self-validating system that ensures the identity and purity of the compound. The methodologies and expected data presented in this guide serve as a foundational reference for researchers working with this important heterocyclic scaffold.

References

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  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR in. (2023-04-17). Taylor & Francis Online.
  • Studies on synthesis of novel pyrido[2,3-d]pyrimidine derivatives, evaluation of their antimicrobial activity and molecular docking. (2018-05-15). PubMed.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate.
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021-01-22). RSC Publishing.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023-04-27). NIH.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024-04-05). PMC - NIH.
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  • Mechanism of pyrido[2,3‐d]pyrimidines [Colour figure can be viewed at... (n.d.). ResearchGate.
  • Synthesis of pyrano[2,3‐d]pyrimidines and pyrido[2,3‐d]pyrimidines in the magnetized deionized water based on UV–visible study. (n.d.). Semantic Scholar.
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  • Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR | Request PDF. (n.d.). ResearchGate.
  • Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. (n.d.). PubMed.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019-11-16). PMC.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021-02-01). Mini-Reviews in Organic Chemistry.
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The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine nucleus represents a privileged scaffold in medicinal chemistry, giving rise to a versatile class of kinase inhibitors with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the mechanism of action of pyrido[2,3-d]pyrimidin-2-amine derivatives as kinase inhibitors. We will dissect their molecular interactions within the ATP-binding pocket, analyze structure-activity relationships that dictate potency and selectivity, and detail the downstream cellular consequences of target engagement. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the preclinical evaluation of this important class of compounds.

Introduction: The Rise of a Privileged Scaffold

The quest for targeted therapies has positioned protein kinases as premier targets for drug discovery. Their integral role in signal transduction pathways, which govern cell proliferation, differentiation, and survival, also makes them key players in the pathogenesis of numerous diseases when dysregulated. The pyrido[2,3-d]pyrimidine scaffold, a heterocyclic aromatic compound, has emerged as a highly successful framework for the design of potent kinase inhibitors. Its structural resemblance to the purine core of adenosine triphosphate (ATP) allows it to function as an effective ATP-competitive inhibitor for a broad range of kinases.

Derivatives of this scaffold have been developed to target several key oncogenic kinases, including Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), the non-receptor tyrosine kinase c-Src, the fusion protein Bcr-Abl, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][2][3] This guide will elucidate the common mechanistic principles of these interactions and explore how chemical modifications to the core structure can achieve remarkable specificity for individual kinase targets.

The Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrido[2,3-d]pyrimidine derivatives exert their inhibitory effects is through competitive binding to the ATP-binding pocket of protein kinases.[4] This pocket is a highly conserved region within the catalytic domain of kinases, responsible for binding ATP, the phosphate donor for substrate phosphorylation.

The Kinase ATP-Binding Pocket: A Conserved Target

All protein kinases share a structurally similar ATP-binding site, which can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. The pyrido[2,3-d]pyrimidine scaffold effectively mimics the adenine portion of ATP, allowing it to anchor within this region through a network of hydrogen bonds and hydrophobic interactions.

Key Molecular Interactions

The pyrido[2,3-d]pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is crucial for the stable binding of the inhibitor. The various substituents appended to the pyrido[2,3-d]pyrimidine nucleus then extend into other regions of the ATP-binding pocket, dictating the inhibitor's potency and selectivity.

Structure-Activity Relationships (SAR): Tailoring Potency and Selectivity

The versatility of the pyrido[2,3-d]pyrimidine scaffold lies in the ability to modify its structure at multiple positions to optimize its interaction with the target kinase.[4][5] Initial lead compounds often exhibit broad activity against multiple kinases.[6][7] Subsequent SAR studies focus on introducing chemical modifications to enhance potency against the desired target while minimizing off-target effects.

Key positions for modification on the pyrido[2,3-d]pyrimidine ring are typically the 2-, 6-, and 7-positions.[4] For instance, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position of a lead compound was shown to enhance both potency and bioavailability.[6] Furthermore, modifying the substituent at the 6-position can dramatically influence selectivity. Replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective inhibitor of FGFR.[6][7]

Key Kinase Targets and Downstream Signaling Pathways

The following sections detail the major kinase targets of pyrido[2,3-d]pyrimidine inhibitors and the signaling pathways they modulate.

Receptor Tyrosine Kinases (RTKs)

The FGF/FGFR signaling axis is a critical regulator of cell proliferation, differentiation, and angiogenesis.[4] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known driver of various cancers.[4] Pyrido[2,3-d]pyrimidine-based inhibitors can effectively block the constitutive activation of FGFRs, thereby inhibiting downstream signaling through the RAS-MAPK and PI3K-AKT pathways.[5]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

The PDGF/PDGFR pathway plays a significant role in tumor growth, angiogenesis, and metastasis.[6] Overexpression or activating mutations of PDGFRs are found in various malignancies. Pyrido[2,3-d]pyrimidine inhibitors that target PDGFRs can block these pro-tumorigenic signals.

PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PDGFR Inhibits AKT AKT PI3K->AKT Proliferation Cell Growth, Metastasis, Angiogenesis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation

Caption: Simplified PDGFR signaling pathway and the point of inhibition.

EGFR is a key driver of many epithelial cancers, and its signaling is frequently deregulated through mutation or overexpression.[1][7] Pyrido[2,3-d]pyrimidine derivatives have been developed to target both wild-type and mutant forms of EGFR, including those resistant to first-generation inhibitors.[8]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibits Cell_Cycle Cell Cycle Progression, Survival RAS_RAF_MEK_ERK->Cell_Cycle PI3K_AKT->Cell_Cycle

Caption: EGFR signaling pathway and the point of inhibition.

Non-Receptor Tyrosine Kinases

c-Src is a proto-oncogenic non-receptor tyrosine kinase that is often overexpressed or hyperactivated in cancer.[9] It plays a crucial role in cell proliferation, survival, migration, and invasion.[9] Pyrido[2,3-d]pyrimidine inhibitors targeting c-Src can disrupt these oncogenic processes.

cSrc_Signaling RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) cSrc c-Src RTKs->cSrc Integrins Integrins Integrins->cSrc Downstream Downstream Signaling (e.g., FAK, STAT3) cSrc->Downstream Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->cSrc Inhibits Cellular_Effects Proliferation, Migration, Invasion Downstream->Cellular_Effects

Caption: c-Src signaling network and the point of inhibition.

The Bcr-Abl fusion protein, resulting from the Philadelphia chromosome translocation, is the hallmark of chronic myeloid leukemia (CML).[10] It is a constitutively active tyrosine kinase that drives the proliferation of leukemia cells. Pyrido[2,3-d]pyrimidine derivatives have shown efficacy against both wild-type and imatinib-resistant Bcr-Abl mutants.[2][11]

BcrAbl_Signaling BcrAbl Bcr-Abl RAS_MAPK RAS/MAPK Pathway BcrAbl->RAS_MAPK JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT PI3K_AKT PI3K/AKT Pathway BcrAbl->PI3K_AKT Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->BcrAbl Inhibits Leukemia Leukemic Cell Proliferation and Survival RAS_MAPK->Leukemia JAK_STAT->Leukemia PI3K_AKT->Leukemia

Caption: Bcr-Abl signaling in CML and the point of inhibition.

Serine/Threonine Kinases

CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[2] Pyrido[2,3-d]pyrimidine-based inhibitors have been developed to target specific CDKs, such as CDK4 and CDK6, leading to cell cycle arrest.[2]

CDK_Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds and Activates Rb Rb CDK46->Rb Phosphorylates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->CDK46 Inhibits E2F E2F Rb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition

Caption: CDK4/6 signaling in cell cycle regulation and the point of inhibition.

Data Presentation: Quantitative Analysis of Inhibitory Activity

The potency of pyrido[2,3-d]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative IC50 values for various pyrido[2,3-d]pyrimidine compounds against a panel of kinases.

Compound IDTarget KinaseIC50 (µM)Reference
PD-089828 (4b) PDGFr1.11[6][7]
FGFr0.13[6][7]
EGFr0.45[6][7]
c-src0.22[6][7]
Compound 6c PDGFrNot specified[6]
FGFrNot specified[6]
EGFrNot specified[6]
c-srcNot specified[6]
PDGF-stimulated VSM proliferation0.3[6][7]
Compound 4e FGFr0.060[6][7]
PDGFr>50[6][7]
EGFr>50[6][7]
c-src>50[6][7]
Compound B1 EGFRL858R/T790M0.013[8]
EGFRWT>1.0[8]

Experimental Protocols: A Guide to Preclinical Evaluation

The following protocols provide a framework for the in vitro characterization of pyrido[2,3-d]pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prep_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prep_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction with ATP/Substrate Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

The Versatility of a Privileged Scaffold: An In-depth Technical Guide to the Biological Activities of Pyrido[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrido[2,3-d]pyrimidine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological effects. This guide provides an in-depth exploration of the significant biological activities of pyrido[2,3-d]pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will dissect the mechanisms of action, provide field-proven experimental protocols for their evaluation, and present key structure-activity relationship data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Pyrido[2,3-d]pyrimidine Core: A Foundation for Diverse Bioactivity

The fusion of a pyridine and a pyrimidine ring creates the bicyclic heteroaromatic system known as pyridopyrimidine. Specifically, the pyrido[2,3-d]pyrimidine isomer has emerged as a cornerstone in the development of novel therapeutics.[1] Its structural rigidity and the specific arrangement of nitrogen atoms facilitate multiple points of interaction—hydrogen bonding, pi-stacking, and hydrophobic interactions—with the active sites of various enzymes and receptors. This inherent versatility has led to the development of numerous derivatives with potent biological activities, including approved drugs such as the CDK4/6 inhibitor Palbociclib, used in the treatment of breast cancer.[2][3]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The most extensively studied application of pyrido[2,3-d]pyrimidine derivatives is in oncology.[4][5] These compounds combat cancer through various mechanisms, most notably by inhibiting key enzymes that drive cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest

A primary anticancer mechanism of this scaffold is the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like RAS/RAF/MAPK and PI3K/AKT, leading to cell proliferation and survival.[6] Mutations in EGFR can lead to its constitutive activation, a hallmark of non-small cell lung cancer.[7] Pyrido[2,3-d]pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of both wild-type and mutant forms of EGFR, thereby blocking the signaling cascade.[2][8]

  • Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is tightly regulated by CDKs, which associate with cyclin proteins. The Cyclin D/CDK4/6 complex, in particular, controls the transition from the G1 (growth) to the S (synthesis) phase of the cell cycle.[9] Overactivation of this complex is common in many cancers. Pyrido[2,3-d]pyrimidine-based inhibitors, like Palbociclib, occupy the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma (Rb) protein.[5] This maintains Rb in its active, growth-suppressive state, leading to G1 cell cycle arrest.[10]

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation & Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Pyrido[2,3-d]pyrimidine derivatives inhibit EGFR autophosphorylation.

Diagram 2: CDK4/6-Mediated Cell Cycle Progression and Inhibition

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase GF Growth Factors CyclinD Cyclin D GF->CyclinD Induces Expression CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD pRb pRb CDK46_CyclinD->pRb Phosphorylates (p) E2F E2F pRb->E2F Releases pRb_E2F pRb-E2F Complex (Inactive) pRb->pRb_E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 Inhibition

Caption: Inhibition of CDK4/6 prevents Rb phosphorylation, halting G1-S transition.

In Vitro Evaluation: Cell Viability (MTT) Assay

The primary method to screen for anticancer activity is to assess a compound's effect on the viability of cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose.

Principle: This assay relies on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The solubilized formazan can be quantified by measuring its absorbance.

Experimental Protocol: Determination of IC₅₀ Values

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]

  • Compound Preparation: Prepare a stock solution of the test pyrido[2,3-d]pyrimidine derivative in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.[12][13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 10 minutes.[14]

  • Data Acquisition: Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines and kinases.

Compound Class/ExampleTargetCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWTA549 (Lung)16.2[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWTPC-3 (Prostate)7.98[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRWT Kinase-0.099[2]
Pyrido[2,3-d]pyrimidin-4(3H)-one (8a)EGFRT790M Kinase-0.123[2]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK4/Cyclin D3-0.0008[4]
Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidineCDK6/Cyclin D3-0.002[4]
7-Thienylpyrido[2,3-d]pyrimidine (17a)CDK6 Kinase-0.115[12]
7-Thienylpyrido[2,3-d]pyrimidine (17a)-MCF-7 (Breast)1.59[12]
Palbociclib (PD-0332991)CDK4 Kinase-0.009[5]
Palbociclib (PD-0332991)CDK6 Kinase-0.015[5]

Antimicrobial Activity: A New Frontier Against Pathogens

Beyond cancer, the pyrido[2,3-d]pyrimidine scaffold has shown considerable promise as an antibacterial and antifungal agent.[15][16]

Mechanism of Action: Inhibition of DNA Gyrase

While various mechanisms may be at play, a key mode of antibacterial action for many nitrogen-containing heterocyclic compounds, including those structurally related to quinolones, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[5][17] These enzymes are essential for bacterial DNA replication, transcription, and repair. They introduce transient double-stranded breaks in DNA to manage supercoiling.[2] By stabilizing the enzyme-DNA cleavage complex, these inhibitors convert essential enzymes into cellular toxins that fragment the bacterial chromosome, leading to cell death.[2]

In Vitro Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The standard method for quantifying the potency of a new antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.

Experimental Protocol: Broth Microdilution Method

  • Inoculum Preparation: Select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the adjusted bacterial suspension 1:150 in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a concentration of ~1 x 10⁶ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum from Step 2 to each well (columns 1-11). This brings the final bacterial concentration to ~5 x 10⁵ CFU/mL and halves the compound concentrations to the final desired test range.

  • Controls:

    • Growth Control (Column 11): 100 µL broth + 100 µL inoculum (no compound).

    • Sterility Control (Column 12): 200 µL broth only (no compound, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyrido[2,3-d]pyrimidine derivatives against common bacterial strains.

Compound Class/ExampleS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidine 5b81632>64[1]
Pyrido[2,3-d]pyrimidine 6481632[1]
Indeno[2',1':5,6]pyrido[2,3-d]pyrimidine 143.13->100-[15]
Nitrile-armed Pyrido[2,3-d]pyrimidine 4hGood activityGood activityGood activityGood activity[16]

(Note: "Good activity" reported qualitatively in the source)

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.[17]

Mechanism of Action: COX-2 Inhibition

A central mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation and is responsible for producing prostaglandins that mediate pain and swelling. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrido[2,3-d]pyrimidine derivatives have been identified as potential selective COX-2 inhibitors.[17]

Diagram 3: Workflow for Screening Anti-inflammatory (COX-2) Inhibitors

COX2_Workflow A Prepare Reagents (Buffer, COX-2 Enzyme, Heme, Test Compound, Arachidonic Acid, Chromogen) B Plate Setup (96-well) 1. Add Buffer, Heme, COX-2 Enzyme 2. Add Test Compound or Vehicle (Control) A->B C Pre-incubation Allow inhibitor to bind to the enzyme (e.g., 10 min at 37°C) B->C D Initiate Reaction Add Arachidonic Acid (Substrate) C->D E Colorimetric Detection Peroxidase activity on chromogenic substrate (e.g., TMPD oxidation) D->E F Measure Absorbance Read plate at specified wavelength (e.g., 590 nm) E->F G Data Analysis Calculate % Inhibition vs. Control Determine IC50 value F->G

Caption: A typical workflow for the in vitro evaluation of COX-2 inhibitors.

In Vitro Evaluation: COX-2 Inhibitor Screening Assay

Principle: A common method to assess COX-2 inhibition is a colorimetric assay that measures the peroxidase component of the enzyme's activity. COX-2 converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This reduction is coupled to the oxidation of a chromogenic substrate (like TMPD), resulting in a color change that can be measured spectrophotometrically.[1]

Experimental Protocol: Colorimetric COX-2 Assay

  • Reagent Preparation: Prepare reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, human recombinant COX-2 enzyme, the test compound in DMSO, arachidonic acid (substrate), and a chromogenic probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 150 µL Reaction Buffer

    • 10 µL Heme

    • 10 µL Test Compound (at various concentrations) or DMSO (for 100% activity control)

    • 10 µL COX-2 enzyme solution[1]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm over a period of 2-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Data Summary: Anti-inflammatory Activity

The following table summarizes the COX-2 inhibitory activity for a representative pyrido[2,3-d]pyridazine-2,8-dione derivative, highlighting the potential of the broader pyridopyrimidine class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrido[2,3-d]pyridazine-2,8-dione 7c1.141.091.05 (Dual Inhibitor)
Celecoxib (Reference)>100.78>12.8 (Selective)
Indomethacin (Reference)0.091.30.07 (COX-1 Selective)

Synthesis Strategies

A common and efficient method for constructing the pyrido[2,3-d]pyrimidine scaffold is through a multicomponent reaction involving a 6-aminouracil derivative, an aromatic aldehyde, and an active methylene compound like malononitrile. This one-pot synthesis is often catalyzed and can be performed under environmentally friendly conditions.

Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activity, leading to significant advances, particularly in the field of oncology. The continued exploration of this core structure, aided by computational modeling and high-throughput screening, holds immense promise. Future research will likely focus on refining the selectivity of these inhibitors to minimize off-target effects, exploring novel therapeutic areas such as neurodegenerative and viral diseases, and developing new synthetic methodologies to expand the accessible chemical space of this versatile and potent scaffold.

References

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A Technical Guide to In Silico Modeling and Docking Studies of Pyrido[2,3-d]pyrimidin-2-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential in oncology.[1][2] This technical guide provides a comprehensive, in-depth methodology for conducting in silico modeling and molecular docking studies on derivatives of Pyrido[2,3-d]pyrimidin-2-amine. We detail a complete workflow, from target selection and validation to ligand-protein preparation, docking execution, and rigorous post-docking analysis. By explaining the causality behind each procedural step, this document serves as a robust resource for researchers, scientists, and drug development professionals aiming to leverage computational techniques to accelerate the discovery of novel kinase inhibitors.

The Pyrido[2,3-d]pyrimidine Scaffold: A Cornerstone of Kinase Inhibition

The fusion of pyridine and pyrimidine rings creates the heterocyclic pyridopyrimidine nucleus, a scaffold that has proven remarkably versatile in drug discovery.[1][3] Its structure is particularly amenable to targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][4] Derivatives of this scaffold have shown potent inhibitory activity against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5] The nitrogen atoms within the rings act as key hydrogen bond acceptors and donors, facilitating strong, specific interactions with the kinase hinge region, a critical determinant of binding affinity.[6] This guide will use a representative kinase target to illustrate a complete in silico evaluation of a this compound derivative.

The In Silico Workflow: A Strategy for Rational Drug Design

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[7] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries and the prioritization of compounds for synthesis and biological evaluation.[8] A successful docking study relies on a meticulously executed workflow, ensuring that both the protein target and the ligand are properly prepared and that the results are validated and correctly interpreted.

The following diagram outlines the comprehensive workflow described in this guide.

In_Silico_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation cluster_output Phase 4: Outcome Target_Selection Target Selection & Retrieval (e.g., Kinase from PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Crystallographic Data Grid_Gen Grid Box Generation (Define Binding Site) Protein_Prep->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Grid_Gen Docking_Run Execute Docking (e.g., AutoDock Vina) Grid_Gen->Docking_Run Search Space Defined Pose_Analysis Pose & Score Analysis (Binding Energy Evaluation) Docking_Run->Pose_Analysis Docked Poses & Scores Interaction_Analysis Interaction Analysis (H-Bonds, Hydrophobic Contacts) Pose_Analysis->Interaction_Analysis Top-Ranked Pose Validation Protocol Validation (Re-docking & RMSD Calculation) Interaction_Analysis->Validation Key Interactions Identified Candidate_Selection Prioritized Hit Compounds Validation->Candidate_Selection Validated Protocol

Caption: A comprehensive workflow for in silico molecular docking studies.

Pre-Computation: Target and Ligand Preparation

The quality of a docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical for ensuring a meaningful and accurate result.

Target Selection and Retrieval

Causality: The choice of target protein is paramount. For Pyrido[2,3-d]pyrimidine derivatives, kinases are a well-established target class.[2][9] It is crucial to select a high-resolution crystal structure from a repository like the Protein Data Bank (PDB). A structure co-crystallized with a ligand similar to our compound of interest is ideal, as it represents a biologically relevant conformation of the binding site. For this guide, we will hypothetically select a structure of a Cyclin-Dependent Kinase (CDK), such as CDK4 (PDB ID: 2OBJ), a known target for this scaffold.[4]

Step-by-Step Protein Preparation Protocol

Objective: To clean the raw PDB file, correct for missing atoms, and assign appropriate charges, creating a receptor file ready for docking. Tools like AutoDockTools (ADT) or Chimera are commonly used for this process.[10][11]

  • Load PDB Structure: Import the downloaded PDB file (e.g., 2OBJ.pdb) into the molecular visualization software.

  • Remove Non-Essential Molecules: The crystallographic file contains water molecules, ions, and potentially co-factors or other ligands not relevant to the docking study.

    • Causality: Water molecules in the binding site can be transient and may interfere with the docking algorithm's ability to place the ligand.[12] Removing them simplifies the system to the core protein-ligand interaction. Select and delete all water molecules (often designated HOH).

  • Separate Protein Chains: If the biological unit is a monomer but the PDB file contains a dimer or multimer, isolate the chain of interest (e.g., Chain A).[12]

  • Add Hydrogens: PDB files typically do not include hydrogen atoms to keep file sizes manageable.

    • Causality: Hydrogens are essential for defining the correct tautomeric and ionization states of amino acid residues and for calculating hydrogen bonds, a primary driver of binding affinity.[13] Use the software's built-in tools to add hydrogens, specifying that only polar hydrogens (those attached to heteroatoms) are needed for many docking programs.[14]

  • Assign Charges & Atom Types: The docking program's scoring function requires that each atom has an assigned partial charge and atom type (e.g., Gasteiger charges).[13]

    • Causality: These assignments are critical for calculating the electrostatic and van der Waals terms of the scoring function, which estimate the binding energy.[15]

  • Save as PDBQT format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format contains the atomic coordinates, charges, and atom type information.[11]

Step-by-Step Ligand Preparation Protocol

Objective: To convert the 2D structure of this compound into an energetically minimized 3D conformation with defined rotatable bonds.

  • Create 2D Structure: Draw the this compound molecule using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • Convert to 3D: Import the 2D structure into a molecular modeling program (e.g., Avogadro, Chimera) and generate a 3D structure.[16][17]

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94).

    • Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.[17] An unminimized, high-energy structure can lead to inaccurate docking poses and scores.

  • Define Torsions (Rotatable Bonds): The docking software needs to know which bonds in the ligand are flexible.

    • Causality: Allowing for ligand flexibility is crucial for accurately modeling how the molecule adapts its conformation to fit the binding pocket.[18] Most tools automatically detect rotatable bonds, but it's important to verify this.

  • Assign Charges: As with the protein, assign partial charges to the ligand atoms.

  • Save as PDBQT format: Save the prepared ligand in the PDBQT format.[11]

Molecular Docking Simulation

With the prepared protein and ligand, the next step is to define the search space and execute the docking algorithm.

Grid Box Generation

Causality: The docking algorithm does not search the entire protein surface. We must define a three-dimensional "grid box" that encompasses the binding site of interest.[14] This focuses the computational effort on the relevant area, increasing efficiency and accuracy. The box should be large enough to allow the ligand to move and rotate freely within the active site. If using a co-crystallized structure, the easiest way to define the box is to center it on the original ligand's position.[19]

Step-by-Step Docking Protocol (Using AutoDock Vina)
  • Load Prepared Molecules: Open AutoDockTools and load the prepared protein.pdbqt and ligand.pdbqt files.[20]

  • Define Grid Box: Use the Grid Box tool in ADT. Center the box on the active site residues. Adjust the dimensions to fully enclose the site with a buffer of a few angstroms on each side. Note the coordinates of the center and the dimensions.

  • Create Configuration File: Create a text file (e.g., conf.txt) that tells Vina where to find the input files and the grid box parameters.

  • Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

  • Output: Vina will generate an output file (all_poses.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.

Post-Docking Analysis and Validation

Binding Affinity and Pose Analysis

The primary output from Vina is a binding affinity score in kcal/mol.[21]

  • Interpretation: This score is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction.[22] It's important to note this is a prediction; scoring functions are approximations and the values are best used for relative ranking of different compounds against the same target, rather than as absolute measures of affinity.[23][24]

Visualize the output poses in PyMOL or Chimera. The top-ranked pose (the one with the lowest energy score) is the most likely binding mode according to the scoring function. Examine its orientation in the binding pocket. Does it make sense chemically? Are key functional groups positioned to form interactions?

Docking_Analysis_Logic Input Docking Output (Poses & Scores) Rank Rank Poses by Binding Affinity (kcal/mol) Input->Rank Select Select Top-Ranked Pose (Lowest Energy) Rank->Select Visualize Visual Inspection (e.g., PyMOL, Chimera) Select->Visualize Analyze Analyze Key Interactions (H-Bonds, Hydrophobic, etc.) Visualize->Analyze Validate Validate Protocol (RMSD vs. Crystal Pose) Analyze->Validate

Caption: Logical flow for analyzing molecular docking results.

Interaction Analysis

For kinase inhibitors, certain interactions are hallmarks of effective binding:

  • Hydrogen Bonds: Look for hydrogen bonds between the pyridopyrimidine core nitrogens and the backbone amide/carbonyl groups of the "hinge region" residues of the kinase. This is often the most critical interaction for anchoring the inhibitor.

  • Hydrophobic Interactions: Identify contacts between aromatic rings or alkyl groups on the ligand and hydrophobic residues in the active site.

  • Pi-Stacking: Aromatic rings on the inhibitor can stack with phenylalanine or tyrosine residues in the binding pocket.

Tools like LigPlot+ or the visualization tools in Maestro and Discovery Studio can generate 2D diagrams that clearly map these interactions.

Protocol Validation: The Self-Validating System

Trustworthiness: How do we know our docking protocol (protein preparation, grid definition, etc.) is reliable for this specific target? We validate it through re-docking .[25]

Step-by-Step Re-docking Protocol:

  • Extract the Native Ligand: Take the original, co-crystallized ligand from the PDB file you started with.

  • Prepare the Native Ligand: Prepare this ligand using the exact same protocol (Step 3.3) as your test compound.

  • Re-dock: Dock this prepared native ligand back into its own receptor using the exact same protocol (Step 4.2).

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[26]

Interpretation:

  • An RMSD value < 2.0 Å is considered a successful validation.[27][28] It demonstrates that your docking protocol can accurately reproduce the experimentally observed binding mode.

  • If the RMSD is > 2.0 Å, the protocol may need refinement (e.g., adjusting the grid box size, using a different charge model) before you can be confident in the results for your novel compounds.

Metric Acceptance Criterion Rationale
Binding Affinity (Score) More Negative = BetterIndicates stronger predicted binding affinity. Used for relative ranking.
Re-docking RMSD < 2.0 ÅConfirms the docking protocol can reproduce the known experimental binding pose.[28]
Key Interactions H-bonds to Hinge RegionConfirms a canonical kinase inhibitor binding mode.

Conclusion

This guide has detailed a rigorous, field-proven workflow for the in silico modeling and molecular docking of this compound derivatives against kinase targets. By adhering to meticulous preparation protocols and implementing a self-validating system through re-docking, researchers can generate reliable, high-confidence computational data. This data is invaluable for understanding structure-activity relationships, prioritizing synthetic efforts, and ultimately accelerating the path toward the discovery of novel and effective cancer therapeutics.

References

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Methodological & Application

Application Notes: Synthesis Protocols for Pyrido[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2] Its structure, an isomeric fusion of pyridine and pyrimidine rings, serves as a versatile template for designing potent and selective modulators of various biological targets.[2][3] This structural motif is particularly prominent in the development of kinase inhibitors, with derivatives showing promise and application as anticancer, anti-inflammatory, and antimicrobial agents.[1][4][5][6] One of the most notable examples is Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, which features the pyrido[2,3-d]pyrimidine core.[4]

The significant therapeutic potential of these compounds has driven the development of diverse and efficient synthetic strategies.[3][7] This guide provides detailed, field-proven protocols for the synthesis of key Pyrido[2,3-d]pyrimidin-2-amine intermediates, offering insights into the rationale behind experimental choices to aid researchers in their drug discovery efforts.

Overview of Synthetic Strategies

The construction of the pyrido[2,3-d]pyrimidine system can be broadly categorized into two approaches:

  • Building a Pyrimidine Ring onto a Pyridine Precursor: This is the most common and versatile strategy. It typically starts with a substituted 2-aminopyridine derivative, which then undergoes cyclization with a suitable C1 or C3 synthon to form the pyrimidine ring.

  • Building a Pyridine Ring onto a Pyrimidine Precursor: This approach begins with a substituted pyrimidine, such as a 6-aminouracil, which is then elaborated to construct the fused pyridine ring through reactions like multicomponent condensations.[7][8][9][10]

This guide will focus on the first and more prevalent strategy, detailing two robust protocols for synthesizing derivatives of this compound.

Protocol 1: Cyclocondensation of 2-Amino-3-cyanopyridine with Guanidine

This protocol is a fundamental and widely used method for the direct synthesis of 2,4-diaminopyrido[2,3-d]pyrimidines. The reaction relies on the cyclocondensation of a versatile starting material, 2-amino-3-cyanopyridine, with guanidine hydrochloride.

Reaction Scheme

G Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diamine Start 2-Amino-3-cyanopyridine Reagents NaOEt, EtOH Reflux Start->Reagents Guanidine Guanidine Hydrochloride Guanidine->Reagents Product Pyrido[2,3-d]pyrimidine-2,4-diamine Reagents->Product Cyclocondensation

Caption: General scheme for the synthesis of Pyrido[2,3-d]pyrimidine-2,4-diamine.

Scientific Rationale

The mechanism involves the initial attack of the strongly nucleophilic guanidine on the electrophilic carbon of the nitrile group in 2-amino-3-cyanopyridine. This is followed by an intramolecular cyclization where the amino group of the pyridine ring attacks the newly formed amidine carbon. The reaction is driven to completion by the formation of the stable, aromatic heterocyclic product.

  • Choice of Base (NaOEt): Sodium ethoxide serves two critical roles. First, it deprotonates guanidine hydrochloride to generate the free, nucleophilic guanidine base. Second, it acts as a catalyst for the condensation reaction. Using a strong base in an alcoholic solvent is standard for this type of cyclization.

  • Solvent (Ethanol): Ethanol is an excellent choice as it readily dissolves the reactants and the sodium ethoxide base. Its boiling point allows the reaction to be conducted at reflux, providing the necessary thermal energy to overcome the activation barrier for cyclization without requiring specialized high-pressure equipment.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (100 mL).

  • Base Formation: Carefully add sodium metal (e.g., 1.2 eq) in small portions to the ethanol under an inert atmosphere (N₂ or Argon). Allow the sodium to react completely to form sodium ethoxide.

    • Scientist's Note: This in-situ formation of a strong, alkoxide base is crucial for ensuring anhydrous conditions, which prevents hydrolysis of the nitrile starting material.

  • Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 2-amino-3-cyanopyridine (1.0 eq) and guanidine hydrochloride (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase). The reaction is typically complete within 6-12 hours.

  • Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Slowly pour the mixture into ice-cold water (300 mL) with stirring. A precipitate should form. c. Neutralize the solution to pH ~7 using concentrated hydrochloric acid. d. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield the pure Pyrido[2,3-d]pyrimidine-2,4-diamine.

Data Summary
Starting MaterialKey ReagentsSolventTemperatureTypical TimeTypical Yield
2-Amino-3-cyanopyridineGuanidine HCl, NaOEtEthanolReflux (~78°C)6-12 h75-90%

Protocol 2: One-Pot, Three-Component Synthesis of Substituted Pyrido[2,3-d]pyrimidines

Multicomponent reactions (MCRs) are highly valued in drug discovery for their efficiency in building molecular complexity in a single step.[9] This protocol describes a one-pot synthesis of highly substituted pyrido[2,3-d]pyrimidines from an aromatic aldehyde, malononitrile, and 6-aminouracil.[9][10]

Reaction Scheme

G Protocol 2: One-Pot, Three-Component Synthesis Aldehyde Aromatic Aldehyde (Ar-CHO) Reagents Piperidine (cat.) EtOH or H₂O Reflux Aldehyde->Reagents Malononitrile Malononitrile Malononitrile->Reagents Aminouracil 6-Aminouracil Aminouracil->Reagents Product 5-Aryl-7-amino-pyrido[2,3-d]- pyrimidine-2,4-dione Reagents->Product Domino Reaction

Caption: General scheme for the three-component synthesis of pyrido[2,3-d]pyrimidines.

Scientific Rationale

This reaction proceeds through a domino sequence of Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.[9]

  • Knoevenagel Condensation: The basic catalyst (piperidine) facilitates the condensation between the aromatic aldehyde and the active methylene compound, malononitrile, to form an arylidene malononitrile intermediate.

  • Michael Addition: The 6-aminouracil then acts as a nucleophile, attacking the electron-deficient double bond of the arylidene malononitrile in a classic Michael 1,4-addition.

  • Cyclization/Dehydration: The intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups, followed by dehydration to form the final, stable aromatic ring system.

  • Catalyst (Piperidine): A catalytic amount of a weak organic base like piperidine is sufficient to promote the initial Knoevenagel condensation without causing unwanted side reactions.

  • Solvent (Ethanol or Water): This reaction is often performed in protic solvents like ethanol. Notably, many variations of this protocol are highlighted as "green chemistry" methods and can be successfully performed in water, which is environmentally benign and cost-effective.[8][9][10]

Detailed Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (or its N,N-dimethyl derivative) (1.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mmol, ~3-4 drops) to the suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction mixture will typically become homogeneous as it heats and then a precipitate may form as the product is generated. Monitor the reaction via TLC. Reaction times can vary from 2 to 8 hours depending on the specific aldehyde used.

  • Isolation: a. Upon completion, cool the reaction mixture to room temperature. b. Collect the precipitated solid by vacuum filtration. c. Wash the solid product sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Purification: The product obtained after filtration is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like acetic acid or DMF.

Data Summary
AldehydeActive MethylenePyrimidineCatalystSolventTypical Yield
BenzaldehydeMalononitrile6-AminouracilPiperidineEthanol85-95%
4-ChlorobenzaldehydeMalononitrile6-AminouracilPiperidineEthanol90-98%
4-MethoxybenzaldehydeMalononitrile6-AminouracilPiperidineWater88-94%

Characterization and Validation

The identity and purity of the synthesized this compound derivatives must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct arrangement of protons and carbons in the final fused ring system.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as N-H stretches for amines and C=O stretches for dione derivatives.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

References

  • Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives... - ResearchGate. Available at: [Link]

  • An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold - PubMed. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines - Bentham Science. Available at: [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Available at: [Link]

  • One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media - ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scientific Research Publishing. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC - PubMed Central. Available at: [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media - Scirp.org. Available at: [Link]

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One-Pot, Multi-Component Syntheses of Pyrido[2,3-d]pyrimidines: Application Notes and Protocols for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrido[2,3-d]pyrimidines in Medicinal Chemistry

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system, forming the core structure of numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including but not limited to, antibacterial, antiviral, antitumor, and anti-inflammatory properties.[1][2][3] The urgent need for novel therapeutics has driven the development of efficient and sustainable synthetic methodologies for accessing molecularly diverse libraries based on this scaffold.

Traditional multi-step syntheses are often plagued by drawbacks such as lengthy reaction times, the use of hazardous reagents, and low overall yields. In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful and elegant strategy in modern organic synthesis.[4][5] MCRs offer significant advantages by combining three or more reactants in a single reaction vessel to afford complex products in a highly atom-economical and convergent manner. This approach aligns with the principles of green chemistry by reducing solvent waste, purification steps, and energy consumption.[4][5]

This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives via one-pot, multi-component reactions. We will delve into the mechanistic underpinnings of these transformations, explore the impact of various catalytic systems and reaction conditions, and provide step-by-step protocols to empower researchers in their drug discovery endeavors.

Protocol I: Bismuth(III) Triflate-Catalyzed Three-Component Synthesis of 7-Aminopyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol details a highly efficient one-pot, three-component condensation for the synthesis of 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. The reaction utilizes the green and reusable catalyst, bismuth(III) triflate, to promote the condensation of 6-amino-1,3-dimethyluracil, various aromatic aldehydes, and malononitrile.[6]

Causality and Mechanistic Insights

The reaction is believed to proceed through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization sequence. The Lewis acidic nature of Bi(OTf)₃ likely plays a crucial role in activating the aldehyde carbonyl group, facilitating the initial Knoevenagel condensation with malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the 6-aminouracil derivative to the electron-deficient alkene. The resulting adduct then undergoes an intramolecular cyclization and subsequent tautomerization to afford the final pyrido[2,3-d]pyrimidine product.

A plausible mechanistic pathway is depicted below:

Protocol_I_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Arylidene_Malononitrile Arylidene Malononitrile Aldehyde->Arylidene_Malononitrile + Malononitrile Malononitrile Malononitrile Malononitrile->Arylidene_Malononitrile Bi(OTf)3_cat Bi(OTf)₃ Bi(OTf)3_cat->Aldehyde activates Michael_Adduct Michael Adduct Arylidene_Malononitrile->Michael_Adduct + 6-Aminouracil 6-Aminouracil 6-Amino-1,3-dimethyluracil Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product Pyrido[2,3-d]pyrimidine Cyclized_Intermediate->Final_Product Tautomerization

Figure 1: Plausible reaction mechanism for the Bi(OTf)₃-catalyzed synthesis.

Experimental Protocol

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Bismuth(III) triflate (Bi(OTf)₃)

  • Ethanol (EtOH)

Procedure:

  • To a round-bottom flask, add 6-amino-1,3-dimethyluracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and bismuth(III) triflate (10 mol%).

  • Add ethanol (10 mL) as the solvent.

  • The reaction mixture is stirred and heated to 80°C under reflux conditions.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile derivative.

Data Summary
EntryAromatic AldehydeCatalyst Loading (mol%)Yield (%)
1Benzaldehyde10High
24-Chlorobenzaldehyde10High
34-Methoxybenzaldehyde10High
44-Nitrobenzaldehyde10High

Note: The term "High" yield is used as reported in the source literature, generally indicating yields above 80%. For precise yield data, refer to the original publication.[6]

Protocol II: Ultrasound-Assisted, Catalyst-Free Synthesis in a Green Solvent

This protocol highlights a sustainable and efficient approach for the synthesis of novel pyrido[2,3-d]pyrimidine derivatives under ultrasonic irradiation without the need for a catalyst.[7] The reaction proceeds readily in ethylene glycol, a green and high-boiling solvent, showcasing the benefits of sonochemistry in accelerating organic transformations.

Causality and Mechanistic Insights

Ultrasound irradiation facilitates the reaction through acoustic cavitation – the formation, growth, and implosive collapse of bubbles in the liquid medium. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and a significant enhancement of reaction rates. In this catalyst-free MCR, the ultrasonic energy is sufficient to promote the domino sequence of Knoevenagel condensation, Michael addition, and cyclization, similar to the catalyzed pathway but without the need for a chemical activator.

Protocol_II_Workflow Start Reactant Mixture (Aldehyde, Aminopyrimidine, Active Methylene Compound) Solvent Add Ethylene Glycol Start->Solvent Ultrasonication Ultrasonic Irradiation (80°C, 25-40 min) Solvent->Ultrasonication Precipitation Cool to Room Temperature Ultrasonication->Precipitation Filtration Filter the Solid Product Precipitation->Filtration Washing Wash with Water and Ethanol Filtration->Washing Drying Dry the Product Washing->Drying End Pure Pyrido[2,3-d]pyrimidine Drying->End Protocol_III_Components Reactants Starting Materials Aldehyde Aromatic Aldehyde Reactants->Aldehyde Malononitrile Malononitrile Reactants->Malononitrile Aminouracil 4(6)-Aminouracil Reactants->Aminouracil Product Pyrido[2,3-d]pyrimidine Aldehyde->Product Malononitrile->Product Aminouracil->Product Catalyst Catalyst (DAHP) Catalyst->Product catalyzes Solvent Solvent (Aqueous Media) Solvent->Product in

Figure 3: Key components for the DAHP-catalyzed synthesis.

Experimental Protocol

Materials:

  • 4(6)-Aminouracil

  • Aromatic aldehyde

  • Malononitrile

  • Diammonium hydrogen phosphate [(NH₄)₂HPO₄] (DAHP)

  • Ethanol-water mixture

Procedure:

  • A mixture of the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4(6)-aminouracil (1 mmol), and DAHP (10 mol%) in a 1:1 ethanol-water solution (10 mL) is prepared in a round-bottom flask.

  • The mixture is heated under reflux with stirring.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that forms is collected by filtration.

  • The collected solid is washed with boiling water to afford the pure product.

Data Summary
EntryAromatic AldehydeCatalystSolventYield (%)
14-ChlorobenzaldehydeDAHPH₂O/EtOH95
24-MethylbenzaldehydeDAHPH₂O/EtOH92
33-NitrobenzaldehydeDAHPH₂O/EtOH90
4BenzaldehydeDAHPH₂O/EtOH88

Note: This method is notable for its operational simplicity, high yields, and environmentally friendly character. [1]

Conclusion and Future Perspectives

The one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidines represents a highly effective and sustainable approach for the generation of structurally diverse compound libraries for drug discovery. The protocols detailed herein, utilizing various catalytic systems and energy sources, offer researchers a versatile toolkit to access these valuable heterocyclic scaffolds. The ongoing development of novel catalysts, the exploration of alternative green solvents, and the application of flow chemistry are expected to further enhance the efficiency and scalability of these important reactions, paving the way for the discovery of next-generation therapeutics.

References

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Saglam, D. and Turgut, Z. (2022) One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. Available at: [Link]

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. Available at: [Link]

  • One-pot, three-component, catalyst-free synthesis of novel derivatives of pyrido-[2,3-d]pyrimidines under ultrasonic irradiations. Taylor & Francis Online. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • Hussein, E. M. (2012). Enviro-economic, Ultrasound-assisted One-pot, Three-component Synthesis of Pyrido[2,3-d]pyrimidines in Aqueous Medium.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]

  • A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. Acta Chimica Slovenica. Available at: [Link]

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Application Notes & Protocols: Microwave-Assisted Synthesis of Novel Pyrido[2,3-d]pyrimidin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrido[2,3-d]pyrimidines and the Advent of Microwave Synthesis

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] These activities include potent antitumor, antibacterial, and anti-inflammatory properties, making them highly sought-after targets in drug discovery and development.[1][3] Notably, derivatives of this scaffold have shown significant efficacy as kinase inhibitors, which are crucial in cancer therapy.[1][4] The traditional synthesis of these complex molecules, however, often involves multi-step procedures, harsh reaction conditions, and long reaction times, which can hinder the rapid generation and screening of new analogs.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative to conventional heating methods.[5][6] By utilizing microwave radiation, MAOS directly and uniformly heats the reaction mixture, leading to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes.[7][8] This technique not only enhances yields and improves product purity but also aligns with the principles of green chemistry by minimizing energy consumption and reducing the need for hazardous solvents.[6][9] This application note provides a detailed protocol for the rapid and efficient synthesis of novel Pyrido[2,3-d]pyrimidin-2-amine analogs utilizing microwave irradiation, enabling researchers to accelerate their drug discovery efforts.

Scientific Rationale and Mechanistic Insights

The application of microwave energy in the synthesis of pyrido[2,3-d]pyrimidines offers significant advantages over classical thermal methods. The underlying principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating through dipolar polarization and ionic conduction.[5] This localized and instantaneous heating minimizes the formation of side products and often leads to cleaner reactions with higher yields.[8]

In the context of synthesizing this compound analogs, microwave irradiation can significantly accelerate key bond-forming steps, such as condensation and cyclization reactions. For instance, in a multi-component reaction, the microwave energy can efficiently promote the initial formation of intermediates and their subsequent intramolecular cyclization to form the desired heterocyclic core.[10][11] This rapid and controlled heating allows for the exploration of a wider range of substrates and the generation of a diverse library of analogs in a fraction of the time required by conventional methods.[12]

Experimental Protocol: Microwave-Assisted Synthesis of a Representative this compound Analog

This protocol details a general procedure for a one-pot, three-component synthesis of a representative this compound analog. Researchers should optimize the conditions for their specific substrates.

Materials and Reagents:

  • Appropriately substituted aromatic aldehyde

  • Malononitrile

  • 6-Aminouracil

  • Ethanol (or another suitable high-boiling polar solvent)

  • Microwave synthesis reactor

  • Glass reaction vessel with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reactant Preparation: In a designated microwave reaction vessel, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 6-aminouracil (1.0 mmol).

  • Solvent Addition: Add 3-5 mL of ethanol to the reaction vessel. The solvent helps to ensure efficient absorption of microwave energy and facilitates mixing.

  • Reaction Setup: Seal the reaction vessel and place it in the cavity of the microwave synthesizer.

  • Microwave Irradiation: Program the microwave reactor to heat the reaction mixture to a specified temperature (e.g., 120-150°C) and hold for a designated time (e.g., 5-15 minutes). The power should be set to the minimum required to maintain the target temperature.

  • Cooling and Workup: After the irradiation is complete, allow the reaction vessel to cool to room temperature. A precipitate of the crude product should form.

  • Isolation of Crude Product: Filter the cooled reaction mixture to collect the solid product. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants (Aldehyde, Malononitrile, 6-Aminouracil) & Solvent mw_synthesis 2. Microwave Irradiation (Set Temp. & Time) reagents->mw_synthesis Load into Reactor cooling 3. Cooling to Room Temperature mw_synthesis->cooling Reaction Complete filtration 4. Filtration & Washing (Isolate Crude Product) cooling->filtration purification 5. Purification (Recrystallization or Chromatography) filtration->purification characterization 6. Characterization (NMR, MS, etc.) purification->characterization

Caption: A streamlined workflow for the microwave-assisted synthesis of this compound analogs.

Proposed Reaction Mechanism

reaction_mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization A Aromatic Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base catalyst (e.g., piperidine) D Michael Adduct Intermediate B->D Addition of Amine C 6-Aminouracil C->D E Cyclized Intermediate D->E Ring Closure F Final Pyrido[2,3-d]pyrimidine Product E->F Aromatization/ Tautomerization

Caption: A plausible multi-step reaction mechanism for the formation of the Pyrido[2,3-d]pyrimidine core.

Data Presentation: Comparison of Microwave vs. Conventional Synthesis

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 5 - 15 minutes4 - 24 hours
Typical Yield 85 - 95%60 - 80%
Energy Consumption Significantly LowerHigher
Solvent Usage Often reduced or solvent-freeTypically requires larger volumes
Product Purity Generally higher, fewer byproductsMay require more extensive purification

This table provides a generalized comparison. Actual results may vary depending on the specific substrates and reaction conditions.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Insight: Inefficient absorption of microwave energy can be a cause. Ensure a polar solvent is used. If the reactants themselves are not very polar, the addition of a small amount of an ionic liquid can significantly improve heating efficiency.

    • Action: Increase the reaction temperature or time in small increments. Ensure the reaction vessel is properly sealed to prevent solvent evaporation.

  • Formation of Byproducts:

    • Insight: Overheating can lead to decomposition or side reactions.

    • Action: Reduce the microwave power and/or the reaction temperature. A lower, more controlled temperature for a slightly longer duration can sometimes improve selectivity.

  • Incomplete Reaction:

    • Insight: The reaction may require a catalyst to proceed efficiently, even with microwave assistance.

    • Action: Consider the addition of a catalytic amount of a base (e.g., piperidine, triethylamine) or an acid (e.g., acetic acid), depending on the specific reaction mechanism.

Safety Precautions

  • Always use microwave reactors that are specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.

  • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ensure that the reaction vessel is not filled more than two-thirds of its volume to allow for potential pressure buildup.

  • Always consult the material safety data sheets (MSDS) for all chemicals used in the synthesis.

  • Conduct all reactions in a well-ventilated fume hood.

Conclusion

The microwave-assisted synthesis of this compound analogs represents a significant advancement over traditional synthetic methods. This approach offers a rapid, efficient, and environmentally conscious route to a class of compounds with immense therapeutic potential.[13] By leveraging the principles of microwave chemistry, researchers can accelerate the discovery and development of novel drug candidates.[14]

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
  • Scirp.org. (n.d.). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media.
  • PMC. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • PMC - NIH. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • ResearchGate. (2025, August 7). An Efficient Microwave-assisted Synthesis of Pyrido[2,3-d]pyrimidine Derivatives.
  • PubMed. (n.d.). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors.
  • PubMed. (n.d.). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones.
  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents.
  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • ResearchGate. (n.d.). General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
  • PMC - PubMed Central. (2018, May 5). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity.
  • ResearchGate. (2025, August 6). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.
  • PMC. (2019, November 16). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications.
  • (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ACS Publications. (2017, July 19). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science.
  • Ramon Llull University. (n.d.). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.
  • (2025, December 6). Synthesis of some pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activity.
  • (2025, August 7). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives.
  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.

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Application of Pyrido[2,3-d]pyrimidin-2-amine Derivatives in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer agents.[1][2] Its unique bicyclic nitrogen-containing heterocyclic structure serves as a versatile backbone for designing potent inhibitors of various protein kinases that are critical drivers of cancer cell proliferation and survival.[2][3][4] This technical guide provides an in-depth overview of the application of pyrido[2,3-d]pyrimidin-2-amine derivatives in cancer cell line research, offering mechanistic insights and detailed protocols for their evaluation.

Mechanistic Insights: Targeting Key Oncogenic Kinases

Derivatives of the pyrido[2,3-d]pyrimidine core have been extensively investigated as inhibitors of several key families of protein kinases implicated in oncology. The versatility of this scaffold allows for chemical modifications that can confer high potency and selectivity towards specific kinase targets.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers, including non-small cell lung cancer (NSCLC).[5][6] Several pyrido[2,3-d]pyrimidine derivatives have been designed as potent EGFR inhibitors, including those effective against clinically relevant resistance mutations like T790M.[5][7][8][9]

These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[7][11]

EGFR Signaling Pathway and Inhibition by Pyrido[2,3-d]pyrimidine Derivatives

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a pyrido[2,3-d]pyrimidine derivative.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the cell cycle.[1][12] Their dysregulation is a hallmark of cancer, leading to unchecked cell division. Pyrido[2,3-d]pyrimidin-7-ones, a subset of this scaffold, have been identified as potent and selective inhibitors of CDK4.[1][13] By targeting CDK4/6, these compounds prevent the phosphorylation of the retinoblastoma (Rb) protein, which in turn keeps the E2F transcription factor in an inactive state. This leads to a G1 phase arrest of the cell cycle and a subsequent reduction in cancer cell proliferation.[11][12]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a role in angiogenesis, cell proliferation, and migration. Aberrant FGFR signaling is implicated in various cancers. PD173074, a well-characterized pyrido[2,3-d]pyrimidine derivative, is a potent inhibitor of FGFR1 and also shows activity against VEGFR2.[14][15] Its mechanism involves competitively blocking the ATP-binding site of the receptor, thereby inhibiting downstream signaling and reducing tumor growth and angiogenesis.[14][15] Interestingly, PD173074 has also been shown to reverse multidrug resistance in cancer cells by modulating the activity of ABC transporters like ABCB1.[16][17]

In Vitro Evaluation of Pyrido[2,3-d]pyrimidine Derivatives

A systematic in vitro evaluation is crucial to characterize the anticancer activity of novel pyrido[2,3-d]pyrimidine derivatives. A typical experimental workflow involves assessing cytotoxicity, determining the mechanism of action, and confirming target engagement.

Experimental Workflow for In Vitro Characterization

Workflow A Compound Synthesis & Solubilization (e.g., in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine IC50 Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V Staining) D->F G Target Engagement & Downstream Signaling (Western Blotting) D->G H Analysis of p-EGFR, p-AKT, Cleaved PARP, etc. G->H

Caption: A typical workflow for the in vitro evaluation of anticancer compounds.

Protocols for Key Assays

The following protocols provide detailed, step-by-step methodologies for essential experiments in the evaluation of pyrido[2,3-d]pyrimidine derivatives.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[18] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7, HCT-116) in their recommended growth medium until they reach approximately 80% confluency.[19][20][21]

    • Trypsinize the cells, perform a cell count using a hemocytometer, and resuspend the cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[22]

  • Compound Treatment:

    • Prepare a stock solution of the pyrido[2,3-d]pyrimidine derivative in sterile DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO-treated) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[23]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[22]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23][24]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Analysis of Protein Expression and Signaling by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and to analyze their expression levels and post-translational modifications, such as phosphorylation.[25][26]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[26]

Protocol:

  • Cell Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the pyrido[2,3-d]pyrimidine derivative at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100 µL of 1X SDS sample buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[27]

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[27]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[27]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[28]

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle shaking.[27][28]

    • Wash the membrane three times for 5 minutes each with TBST.[28]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[28]

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[28]

    • Visualize the protein bands using an imaging system or by exposing the membrane to X-ray film. β-actin is commonly used as a loading control to normalize the expression of the target proteins.

Summary of In Vitro Activity

The following table summarizes the reported in vitro activities of selected pyrido[2,3-d]pyrimidine derivatives against various cancer cell lines.

Compound/DerivativeTarget(s)Cancer Cell LineIC₅₀ (µM)Reference
Compound B1 EGFRL858R/T790MH19750.087[5]
Compound 8a EGFRWT, EGFRT790MPC-37.98[7][8]
Compound 8d EGFRWT, EGFRT790MA-5497.23[7][8]
PD173074 FGFR, VEGFR2TFK-1 (Cholangiocarcinoma)~6.6[29]
PD173074 FGFR, VEGFR2KKU-213 (Cholangiocarcinoma)~8.4[29]
PD180970 Bcr-AblK562 (CML)0.0025[2]
Palbociclib Analog CDK4MDA-MB-435Potent (specific value not stated)[1]

This table is a representative summary and not exhaustive.

Conclusion and Future Directions

The pyrido[2,3-d]pyrimidine scaffold is a highly valuable pharmacophore for the development of targeted cancer therapeutics. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant kinases, including EGFR, CDKs, and FGFRs. The protocols outlined in this guide provide a robust framework for the in vitro characterization of novel compounds based on this scaffold. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these derivatives to develop next-generation anticancer agents with improved efficacy and reduced side effects.

References

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Application Notes and Protocols: In Vitro Kinase Assays for the Evaluation of Pyrido[2,3-d]pyrimidin-2-amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kinases and the Promise of Pyrido[2,3-d]pyrimidine Inhibitors

Protein kinases are fundamental regulators of a vast array of cellular processes, including signal transduction, cell cycle progression, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1][2] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4] This has established kinases as premier targets for therapeutic intervention.[3][5]

The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry due to its structural resemblance to the native purine core of ATP.[6][7] This mimicry allows derivatives of this scaffold, such as Pyrido[2,3-d]pyrimidin-2-amines, to act as potent ATP-competitive inhibitors of a wide range of kinases.[7] These compounds have shown significant promise as anticancer agents by targeting key kinases in oncogenic signaling pathways, including tyrosine kinases, cyclin-dependent kinases (CDKs), and phosphatidylinositol-3 kinases (PI3Ks).[4][6][8]

This technical guide provides a comprehensive overview of robust in vitro kinase assay protocols specifically tailored for the characterization of Pyrido[2,3-d]pyrimidin-2-amine inhibitors. We will delve into the mechanistic basis for assay selection, provide detailed step-by-step protocols for both luminescence and fluorescence-based assays, and discuss the critical importance of data validation and interpretation.

Mechanism of Action and Assay Selection Rationale

The primary mechanism of action for Pyrido[2,3-d]pyrimidine-based inhibitors is their competition with ATP for the kinase's active site.[7] Understanding this is crucial for selecting the most appropriate assay format. Assays that directly or indirectly measure the consumption of ATP or the formation of ADP are well-suited for characterizing these inhibitors.[9][10]

Here, we will focus on two widely adopted, non-radiometric assay platforms: a luminescence-based assay for quantifying kinase activity and a fluorescence polarization-based assay for direct binding assessment. These methods offer high sensitivity, amenability to high-throughput screening (HTS), and avoid the safety and disposal concerns associated with radiometric assays.[11][12]

Visualizing the Kinase Inhibition Workflow

The general workflow for evaluating a this compound inhibitor involves several key stages, from initial compound handling to data analysis.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis a Compound Solubilization (DMSO Stock) b Serial Dilution of Inhibitor a->b Dilution Series c Kinase Reaction Setup (Enzyme, Substrate, ATP) b->c Introduction to Assay d Incubation with Inhibitor c->d Inhibition Step e Detection Reagent Addition d->e Signal Generation f Signal Measurement (Luminescence/FP) e->f Data Acquisition g IC50 Curve Generation f->g Potency Determination h Selectivity Profiling g->h Off-Target Assessment

Caption: Workflow for in vitro kinase inhibitor characterization.

Protocol 1: Luminescence-Based Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a robust and highly sensitive method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][13][14] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to the initial kinase activity.[9][15] This assay is particularly well-suited for determining the IC50 values of ATP-competitive inhibitors like Pyrido[2,3-d]pyrimidin-2-amines.[14]

Principle of the ADP-Glo™ Assay

G cluster_step1 Step 1: Kinase Reaction & ATP Depletion cluster_step2 Step 2: ADP to ATP Conversion & Luminescence Kinase_Reaction Kinase + Substrate + ATP + Inhibitor ADP_Formation Phospho-Substrate + ADP Kinase_Reaction->ADP_Formation Phosphorylation ATP_Depletion Remaining ATP Depleted ADP_Formation->ATP_Depletion Add ADP-Glo™ Reagent ADP_to_ATP ADP converted to ATP ATP_Depletion->ADP_to_ATP Add Kinase Detection Reagent Luminescence ATP + Luciferin/Luciferase → Light ADP_to_ATP->Luminescence Signal Generation

Caption: Schematic of the two-step ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • This compound inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • ATP solution

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the this compound inhibitor in kinase assay buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended for initial IC50 determination.

    • Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1% (v/v) to avoid solvent-induced artifacts.[16]

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted inhibitor or vehicle (buffer with the same DMSO concentration) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentrations of enzyme and substrate in kinase buffer).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (the final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors).[5][12]

    • The final reaction volume is 10 µL.

  • Controls:

    • 100% Activity Control (No Inhibitor): Wells containing enzyme, substrate, ATP, and vehicle (DMSO).

    • 0% Activity Control (No Enzyme): Wells containing substrate, ATP, and vehicle, but no enzyme.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15]

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[15]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

Data Analysis and IC50 Determination
  • Normalize the data:

    • Subtract the average signal from the "0% Activity" control wells from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "100% Activity" control.

    • % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Generate IC50 Curve:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[17]

ParameterDescriptionTypical Value
Enzyme Concentration Varies by kinase activity1-10 nM
Substrate Concentration At or above Km1-100 µM
ATP Concentration At or near Km1-100 µM
Final DMSO Kept constant≤ 1%
Incubation Time Empirically determined30-90 min

Protocol 2: Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization (FP) is a powerful technique to directly measure the binding of a small molecule inhibitor to its target kinase.[2][18] The assay relies on the principle that a small, fluorescently labeled molecule (a tracer) tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light.[19][20] When the tracer binds to a much larger protein (the kinase), its rotation slows, and the emitted light remains polarized.[20] An unlabeled inhibitor, such as a this compound, will compete with the tracer for the kinase's binding site, displacing the tracer and causing a decrease in polarization.[20]

Causality in FP Assay Design

The success of an FP assay is contingent on a significant change in the molecular volume of the fluorescent tracer upon binding to the kinase.[21] This makes it an ideal method to confirm that a this compound inhibitor engages its target directly in the ATP binding pocket, assuming an ATP-competitive fluorescent tracer is used.

Detailed Step-by-Step Protocol

Materials:

  • Recombinant kinase of interest

  • Fluorescently labeled ATP-competitive tracer (specific to the kinase or kinase family)

  • This compound inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • FP assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Plate reader equipped with FP capabilities (polarizing filters for excitation and emission)

Procedure:

  • Determine Optimal Tracer and Kinase Concentrations:

    • First, perform a saturation binding experiment by titrating the kinase against a fixed, low concentration of the fluorescent tracer (e.g., 1-10 nM) to determine the dissociation constant (Kd) and the optimal kinase concentration that gives a sufficient assay window (typically a change of >100 mP).[20]

  • Inhibitor Preparation:

    • Prepare a serial dilution of the this compound inhibitor in FP assay buffer, as described in Protocol 1.

  • Assay Setup (in a 384-well plate):

    • Add 5 µL of the diluted inhibitor or vehicle (buffer with constant DMSO concentration) to the appropriate wells.

    • Add 10 µL of a pre-mixed solution of kinase and fluorescent tracer in FP assay buffer.

    • The final volume is 15 µL.

  • Controls:

    • Maximum Polarization (Bound): Wells containing kinase, tracer, and vehicle.

    • Minimum Polarization (Free): Wells containing only the tracer and vehicle (no kinase).

  • Incubation:

    • Gently mix the plate and incubate at room temperature for a time sufficient to reach binding equilibrium (e.g., 30-60 minutes). Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization (in mP units) of each well using a plate reader.

Data Analysis and Ki Determination
  • Calculate Percent Displacement:

    • Determine the percent displacement of the tracer for each inhibitor concentration.

    • % Displacement = 100 * (1 - ((mP_Inhibitor - mP_Min) / (mP_Max - mP_Min)))

  • Generate IC50 Curve:

    • Plot the percent displacement versus the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to obtain the IC50 value.[18]

  • Calculate Ki (Inhibitor Constant):

    • The Ki value, which represents the binding affinity of the inhibitor, can be calculated from the IC50 using the Cheng-Prusoff equation (or a similar model), which takes into account the concentration and Kd of the fluorescent tracer.[18]

Validation and Trustworthiness: The Importance of Controls and Selectivity Profiling

To ensure the trustworthiness of your results, rigorous controls and follow-up studies are essential.

  • ATP Competition Assay: To confirm that a this compound inhibitor is indeed ATP-competitive, perform the activity assay (Protocol 1) at both a low and a high concentration of ATP (e.g., 10-fold above the Km).[22] An ATP-competitive inhibitor will show a rightward shift in its IC50 curve at the higher ATP concentration.[22]

  • Assay Interference: Pyrido[2,3-d]pyrimidine compounds can sometimes interfere with assay technologies, for instance, by inhibiting the luciferase enzyme in luminescence-based assays or by having intrinsic fluorescence.[23] It is crucial to run counter-screens without the primary kinase to identify and exclude such artifacts.

  • Off-Target Selectivity: Most kinase inhibitors are not entirely specific and can inhibit multiple kinases, which can lead to off-target toxicities or reveal new therapeutic opportunities.[3][24][25] It is critical to profile promising this compound inhibitors against a broad panel of kinases to understand their selectivity profile.[3][26]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound kinase inhibitors. By employing sensitive and reliable methods like the ADP-Glo™ activity assay and fluorescence polarization binding assays, researchers can accurately determine inhibitor potency (IC50) and binding affinity (Ki). The causality-driven approach to assay selection, coupled with rigorous data validation through appropriate controls and selectivity profiling, will ensure the generation of high-quality, trustworthy data, thereby accelerating the journey of these promising compounds from the bench to potential clinical applications.

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  • Guigui, N., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry, 8, 123. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Bioorganic & Medicinal Chemistry, 86, 117296. Retrieved from [Link]

  • Tao, Y., et al. (2015). Identifying Kinase Substrates via a Heavy ATP Kinase Assay and Quantitative Mass Spectrometry. Scientific Reports, 5, 16698. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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  • Knight, Z. A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Development of Pyrido[2,3-d]pyrimidin-2-amine-based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a pivotal member of the ErbB family of receptor tyrosine kinases and a well-established therapeutic target in non-small cell lung cancer (NSCLC).[1] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2] In several cancers, aberrant EGFR signaling, often driven by mutations, leads to uncontrolled cell growth.

First-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[1][3] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[3] This has spurred the development of next-generation inhibitors. The pyrido[2,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system for developing potent and selective EGFR inhibitors, including those active against resistant mutants.[4][5] Its structural similarity to the native purine core of ATP allows for competitive binding to the kinase domain of EGFR. This document provides a comprehensive guide to the design, synthesis, and evaluation of novel Pyrido[2,3-d]pyrimidin-2-amine-based EGFR inhibitors.

Design and Synthesis of this compound Derivatives

The rational design of novel this compound EGFR inhibitors often involves a molecular hybridization approach, combining the core scaffold with pharmacophoric features of known EGFR inhibitors.[1][6] Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

General Synthetic Strategy

The synthesis of the Pyrido[2,3-d]pyrimidine core can be achieved through several established routes, often by fusing a pyrimidine ring onto a pyridine precursor or vice versa.[7] A common approach involves the reaction of an appropriately substituted 4-aminopyrimidine with a three-carbon synthon to construct the pyridine ring.[7] Subsequent modifications at various positions of the Pyrido[2,3-d]pyrimidine scaffold allow for the introduction of diverse chemical moieties to probe the SAR.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the EGFR inhibitory activity of Pyrido[2,3-d]pyrimidine derivatives:

  • C2-Position: Substitution at the 2-amino group is critical for modulating potency and selectivity. The introduction of side chains, such as [4-(diethylamino)butyl]amino, has been shown to enhance both potency and bioavailability.[8]

  • C6-Position: The nature of the substituent at the C6-position significantly impacts activity. For instance, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group can shift the selectivity profile of the inhibitor.[8]

  • C7-Position: Modifications at this position can also influence the inhibitory profile.

Compound C2-Substitution C6-Substitution EGFR IC50 (µM) Reference
PD-089828 2-amino6-(2,6-dichlorophenyl)0.45[8]
Compound 6c 2-[4-(diethylamino)butyl]amino6-(2,6-dichlorophenyl)Not explicitly stated for EGFR, but enhanced potency overall[8]
Compound 4e 2-amino6-(3',5'-dimethoxyphenyl)>50[8]
Compound 1 Not specifiedEthyl carboxylate0.093 (WT), 0.174 (T790M)[4]

Table 1: Structure-Activity Relationship of selected Pyrido[2,3-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative, which can be adapted for the synthesis of a library of analogs for SAR studies.

  • Step 1: Synthesis of the Pyrido[2,3-d]pyrimidine core.

    • React a substituted 2,4-diaminopyrimidine with an appropriate α,β-unsaturated carbonyl compound in the presence of a suitable catalyst (e.g., an acid or base) and solvent.

    • The reaction mixture is typically heated under reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

  • Step 2: Functionalization of the Pyrido[2,3-d]pyrimidine core.

    • The synthesized core can be further modified at various positions. For example, the 2-amino group can be alkylated or acylated using standard synthetic procedures.

    • The choice of reagents and reaction conditions will depend on the desired final compound.

  • Step 3: Characterization.

    • Confirm the structure of the final compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

    • Assess the purity of the compounds using High-Performance Liquid Chromatography (HPLC).

In Vitro Evaluation of EGFR Inhibitory Activity

A battery of in vitro assays is essential to characterize the potency, selectivity, and mechanism of action of the newly synthesized this compound derivatives.

EGFR Kinase Assays

Biochemical assays are employed to directly measure the inhibitory activity of the compounds against the EGFR kinase.

Protocol: Radiometric EGFR Kinase Assay

This assay measures the transfer of ³³P-labeled phosphate from ATP to a peptide substrate by the EGFR kinase.[9]

  • Prepare a reaction mixture containing the EGFR enzyme, a peptide substrate, and the test compound at various concentrations in a suitable buffer.

  • Initiate the kinase reaction by adding ³³P-labeled ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction and separate the phosphorylated substrate from the unreacted ATP using a phosphocellulose membrane or other separation method.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of the inhibitors.[9]

Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][4]

  • Seed cancer cell lines with varying EGFR mutation statuses (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, and H1975 for L858R/T790M) in 96-well plates.[1][2]

  • Allow the cells to attach and grow overnight.

  • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) or IC50 values for each compound.

Western Blotting for Downstream Signaling

Western blotting is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.[10]

Protocol: Western Blotting
  • Treat the selected cancer cell lines with the test compounds at various concentrations for a defined period.

  • Lyse the cells to extract the total protein.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.

  • Wash the membrane and incubate with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation levels of the target proteins.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

In Vivo Evaluation

Promising compounds identified from in vitro studies should be further evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Xenograft Tumor Models

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used to evaluate the antitumor activity of novel compounds.[11]

Protocol: Xenograft Study
  • Implant human NSCLC cells (e.g., H1975) subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into different treatment groups (e.g., vehicle control, test compound at different doses, and a positive control like osimertinib).

  • Administer the treatments orally or via another appropriate route for a specified duration.

  • Monitor tumor growth by measuring tumor volume regularly.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

In_Vivo_Workflow Start Select Promising Compound Implantation Implant NSCLC Cells into Mice Start->Implantation TumorGrowth Allow Tumor Growth Implantation->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment Administer Treatment Randomization->Treatment Monitoring Monitor Tumor Volume & Mouse Health Treatment->Monitoring Daily/Weekly Monitoring->Treatment Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Pre-defined criteria Analysis Pharmacodynamic & Histological Analysis Endpoint->Analysis End Evaluate Antitumor Efficacy Analysis->End

Caption: Workflow for In Vivo Evaluation of EGFR Inhibitors in Xenograft Models.

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic (PK) studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Pharmacodynamic (PD) studies assess the effect of the compounds on the target in the tumor tissue.

Conclusion

The development of this compound-based EGFR inhibitors represents a promising strategy to overcome resistance to existing therapies in NSCLC. A systematic approach involving rational design, efficient synthesis, and comprehensive in vitro and in vivo evaluation is crucial for identifying lead candidates with potent and selective activity against both wild-type and mutant forms of EGFR. The protocols and insights provided in this guide are intended to facilitate the discovery and development of the next generation of EGFR inhibitors.

References

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  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. [Link]

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Application Notes & Protocols: Utilizing Pyrido[2,3-d]pyrimidin-2-amine Derivatives for Targeting CDK4/6 in Breast Cancer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK4/6 with Pyrido[2,3-d]pyrimidine Scaffolds

The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer. In hormone receptor-positive (HR+) breast cancer, a frequently dysregulated signaling pathway is the Cyclin D-CDK4/6-Retinoblastoma (Rb) axis. Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) act as critical engines for cell cycle progression, specifically driving the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[1] The activation of CDK4/6 by Cyclin D leads to the hyperphosphorylation of the Retinoblastoma tumor suppressor protein (Rb). This event releases the transcription factor E2F, which in turn activates the transcription of genes necessary for DNA replication, thereby committing the cell to divide.[1][2]

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to fit into the ATP-binding pocket of various kinases.[3] This structural motif is the foundation for Palbociclib, a highly selective and potent CDK4/6 inhibitor approved by the US Food and Drug Administration for the treatment of HR+ breast cancer.[4] The development of novel derivatives based on the pyrido[2,3-d]pyrimidin-2-amine backbone represents a promising strategy for discovering next-generation anticancer agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanism of action and detailed, field-proven protocols for evaluating the efficacy of novel this compound derivatives as CDK4/6 inhibitors in breast cancer models.

Section 1: The CDK4/6-Rb Signaling Pathway in Breast Cancer

Understanding the target pathway is paramount for designing and interpreting experiments. The diagram below illustrates the central role of CDK4/6 in cell cycle control and the mechanism of its inhibition.

CDK46_Pathway cluster_0 G1 Phase Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates CDK46_CyclinD Active CDK4/6- Cyclin D Complex CyclinD->CDK46_CyclinD Binds & Activates CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb Phosphorylates pRb p-Rb (Hyperphosphorylated) Rb_E2F Inactive Rb-E2F Complex E2F E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Rb_E2F->Rb Releases Rb_E2F->E2F pRb->E2F Releases G1S_Transition G1/S Phase Transition S_Phase_Genes->G1S_Transition Promotes Inhibitor This compound (CDK4/6 Inhibitor) Inhibitor->CDK46_CyclinD Inhibits ATP Binding

Caption: The CDK4/6-Rb signaling pathway and point of inhibition.

Section 2: Experimental Design & Workflow

A logical and sequential experimental workflow is crucial for the comprehensive evaluation of a novel inhibitor. The process begins with a biochemical assay to confirm direct target engagement and potency, followed by cell-based assays to determine the compound's effect on cancer cell viability, target modulation, and cell cycle progression.

Experimental_Workflow Start Start: Novel this compound Derivative Biochem_Assay Protocol 1: In Vitro Kinase Assay (Determine IC50 for CDK4/6) Start->Biochem_Assay Cytotoxicity_Assay Protocol 2: Cell Viability Assay (Determine IC50 in Breast Cancer Cells) Biochem_Assay->Cytotoxicity_Assay Potent? (Yes) Target_Modulation Protocol 3: Western Blot Analysis (Confirm p-Rb Inhibition) Cytotoxicity_Assay->Target_Modulation Active? (Yes) Cell_Cycle Protocol 4: Cell Cycle Analysis (Confirm G1 Arrest) Target_Modulation->Cell_Cycle End End: Comprehensive Profile of Inhibitor Activity Cell_Cycle->End

Caption: A validated workflow for inhibitor characterization.

Section 3: Quantitative Data Summary

The potency of pyrido[2,3-d]pyrimidine derivatives can vary significantly based on substitutions on the core scaffold. The following tables summarize representative inhibitory concentration (IC50) values from published literature to provide a benchmark for newly synthesized compounds.

Table 1: In Vitro CDK4/6 Kinase Inhibition

Compound IDScaffold ModificationCDK4 IC50 (nM)CDK6 IC50 (nM)Reference
Palbociclib 2-(pyridin-2-ylamino)9 - 1115 - 39[5]
Compound 20a Imidazo[1',2':1,6]pyrido fused0.82.0[6]
Compound 70 Imidazo[1',2':1,6]pyrido fused0.82.0[4]
Compound 71 Imidazo[1',2':1,6]pyrido fused2.74.8[4]
ZINC585291674 (Structure undisclosed)184.14111.78[5][7]
Compound 17a 7-thienyl, 2-aryldiene hydrazinyl-115.38[6]
Compound 18a Pyridothyazolopyrimidine-726.25[6]

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 17a MCF-71.59[6]
Compound 18a MCF-70.01[6]
Compound 21a MCF-70.19[6]
Compound 5a MCF-7>100[3]
Compound 1 MCF-73.98(Not found)
Doxorubicin MCF-7~0.4 - 0.7[8]

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing a robust framework for assessing the activity of novel this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes. This biochemical assay directly measures the compound's ability to inhibit the kinase's enzymatic activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9] Kinase activity is inversely proportional to the amount of light generated. The protocol involves two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal.[4][9][10]

Materials:

  • Recombinant active CDK4/Cyclin D1 and CDK6/Cyclin D3 (Sino Biological, BPS Bioscience, or equivalent)

  • Substrate: Rb (C-terminal fragment) protein or a specific peptide substrate like Rbtide (e.g., INGSPRTPRRGQNR).[11]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or equivalent)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/ml BSA)

  • Dithiothreitol (DTT)

  • Test Compound (this compound derivative) dissolved in 100% DMSO

  • Opaque white 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1X Kinase Assay Buffer with fresh DTT (final concentration 50 µM). Keep on ice.

    • Prepare a stock solution of the substrate in 1X Kinase Assay Buffer (e.g., 1 mg/mL).

    • Prepare a stock solution of ATP from the kit (e.g., 10 mM).

    • Prepare a serial dilution of the test compound in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup (in a 384-well plate):

    • This protocol is for a 5 µL reaction volume. Adjust volumes as needed.

    • To each well, add:

      • 1 µL of test compound dilution (or 1% DMSO for "no inhibitor" and "blank" controls).

      • 2 µL of diluted active kinase (e.g., 10-20 ng of CDK6/CyclinD3 in Kinase Assay Buffer). For the "blank" control, add 2 µL of Kinase Assay Buffer without the enzyme.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Prepare the Substrate/ATP Mix: Dilute the substrate and ATP in Kinase Assay Buffer to 2.5X the desired final concentration. The optimal ATP concentration should be close to its Km for the kinase, which must be determined empirically or from the literature.

    • Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.

  • Reaction Incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate at 30°C or room temperature for 40-60 minutes.

  • Signal Detection:

    • Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "blank" control signal from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT or equivalent)

Objective: To determine the cytotoxic or cytostatic effect of the test compound on breast cancer cells (e.g., MCF-7, a common HR+ cell line). This assay measures the metabolic activity of the cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin)

  • Test Compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest MCF-7 cells that are in a logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using a trypan blue exclusion assay).

    • Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and is typically ≤ 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound (or vehicle control) to the respective wells.

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot Analysis for Phospho-Retinoblastoma (p-Rb)

Objective: To confirm that the test compound inhibits CDK4/6 activity within the cell by observing a decrease in the phosphorylation of its direct substrate, Rb.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using antibodies specific to both total Rb and Rb phosphorylated at CDK4/6-specific sites (e.g., Ser780, Ser807/811), we can demonstrate target engagement and downstream pathway modulation. A decrease in the p-Rb/total Rb ratio indicates successful inhibition.

Materials:

  • MCF-7 cells

  • 6-well tissue culture plates

  • Test Compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser780) (Cell Signaling Technology or equivalent)

    • Rabbit anti-total Rb (Cell Signaling Technology or equivalent)

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the cell viability IC50) for 24 hours. Include a vehicle control (DMSO).

    • After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100-150 µL of ice-cold supplemented RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the concentration of all samples with lysis buffer.

    • Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies (e.g., anti-p-Rb and anti-β-Actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • If probing for total Rb, the membrane can be stripped and re-probed.

    • Quantify the band intensities using software like ImageJ. Normalize the p-Rb and total Rb signals to the β-Actin loading control. Analyze the ratio of p-Rb to total Rb to assess the degree of inhibition.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle distribution. Inhibition of CDK4/6 is expected to cause an arrest in the G1 phase.

Principle: Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), the DNA content of each cell can be quantified. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][12]

Materials:

  • MCF-7 cells

  • 6-well tissue culture plates

  • Test Compound

  • PBS (Phosphate-Buffered Saline)

  • Cold 70% Ethanol

  • PI/RNase Staining Buffer (e.g., PBS with 50 µg/mL Propidium Iodide and 100 µg/mL RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

    • Allow cells to attach overnight.

    • Treat the cells with the test compound at relevant concentrations (e.g., IC50) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with medium. Combine all cells for each sample.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 2 hours or store at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer, collecting fluorescence data on a linear scale.

    • Gate on single cells to exclude doublets and debris.

    • Analyze the DNA content histogram using cell cycle analysis software (e.g., FlowJo, ModFit LT).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition. Compare the distribution to the vehicle control to identify G1 arrest.

References

  • Sino Biological. (n.d.). CDK4-CyclinD1 Datasheet. Retrieved from [Link]

  • Sino Biological. (n.d.). CDK6/CyclinD3, Active. Retrieved from [Link]

  • Buque, A., Petroni, G., et al. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Methods in Cell Biology, 181, 197-212.
  • BPS Bioscience. (n.d.). CDK6/CyclinD3 Kinase Assay Kit. Retrieved from [Link]

  • Ansari, M. F., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Fox Chase Cancer Center. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009). Z'-LYTE Assay Setup Guide on the Thermo Scientific Varioskan Flash Multimode Reader.
  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • Susanti, N. M. P., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports, 14(1), 23505.
  • Falco, M., et al. (2021).
  • Johnson, S. F., et al. (2016). Retinoblastoma Expression and Targeting by CDK4/6 Inhibitors in Small Cell Lung Cancer. Clinical Cancer Research, 22(24), 6139-6148.
  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. University of Chicago.
  • Bio-Rad Antibodies. (n.d.).
  • BenchChem. (2025). Application Note: Western Blot Protocol for Detecting Phosphorylated Retinoblastoma Protein (p-Rb)
  • Lee, H., et al. (2020). Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment. Applied Sciences, 10(16), 5649.
  • Sigma-Aldrich. (n.d.). MCF-7 / S0.5 Human Breast Cancer Cell Line.
  • Altogen Biosystems. (n.d.). MCF-7 Culture Protocol.
  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of CDK4/6 Inhibitors in Breast Cancer Cells, with a Focus on Ribociclib.
  • El-Gamal, M. I., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1331-1342.
  • Asghar, U., et al. (2021). Targeting CDK4/6 for Anticancer Therapy. Cancers, 13(16), 4128.
  • Spring, L. M., et al. (2020). CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials.

Sources

Application Notes and Protocols for the Design and Synthesis of Pyrido[2,3-d]pyrimidin-2-amine as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and antimicrobial evaluation of a promising subclass: Pyrido[2,3-d]pyrimidin-2-amine derivatives. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a framework for data interpretation, aiming to accelerate the development of new chemical entities to combat infectious diseases.

Introduction: The Rationale for Targeting the Pyrido[2,3-d]pyrimidine Scaffold

Fused heterocyclic systems are the bedrock of many successful pharmaceuticals. Among them, pyrido[2,3-d]pyrimidines, which can be considered structural analogs of purines, have garnered significant attention.[3] Their rigid, planar structure and multiple hydrogen bond donors/acceptors allow for potent interactions with various biological targets. While extensively studied for anticancer and anti-inflammatory properties, their utility as antimicrobial agents is a compelling and actively pursued field.[2][4][5]

The core hypothesis is that by strategically modifying the pyrido[2,3-d]pyrimidine scaffold, particularly at the 2-amino position and other available sites, it is possible to develop compounds with high affinity for essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby inhibiting microbial growth.[3][6] This guide provides the foundational methodologies to explore this hypothesis systematically.

Rational Design and Strategy

A successful drug discovery campaign begins with a robust design strategy. For this compound derivatives, the strategy involves leveraging structure-activity relationships (SAR) to guide the synthesis of a focused library of compounds with a high probability of biological activity.

Causality of Design Choices: The primary goal is to explore the chemical space around the core scaffold. Modifications are not random; they are intentional probes of molecular interactions.

  • The 2-Amine Group: This position is a critical anchor. Substituting it with various alkyl or aryl groups can modulate lipophilicity, which is crucial for cell membrane penetration, and introduce new hydrogen bonding or steric interactions with the target protein.

  • Positions 5 and 7: These positions on the pyridine ring are key points for diversification. Introducing bulky or electron-withdrawing/donating groups can significantly alter the molecule's electronic profile and its ability to fit into a binding pocket. For instance, the addition of an amide substituent has been shown to significantly increase potency in related scaffolds.[5]

  • Computational Synergy: Before synthesis, molecular docking studies are invaluable for prioritizing candidates. Docking candidate molecules into the active sites of known bacterial targets (e.g., E. coli DNA gyrase B) can provide predictive insights into binding affinity and orientation, saving significant synthetic effort.[6]

G cluster_0 Design & Strategy Core Pyrido[2,3-d]pyrimidine Core Scaffold SAR Structure-Activity Relationship (SAR) Analysis Core->SAR Identify key modification points Docking Molecular Docking (e.g., DNA Gyrase) Core->Docking Virtual Screening Library Focused Compound Library Design SAR->Library Docking->Library Synthesis Chemical Synthesis Library->Synthesis

Caption: Rational design workflow for Pyrido[2,3-d]pyrimidine antimicrobials.

Synthesis Protocols: A Validated Pathway

The following protocols describe a common and reliable multi-step synthesis to produce this compound derivatives. This approach begins with the construction of a substituted pyridine precursor, followed by cyclization to form the fused pyrimidine ring.

Protocol 1: Synthesis of 2-Amino-6-methyl-4-phenylpyridine-3,5-dicarbonitrile (Intermediate A)

This initial step creates the highly functionalized pyridine ring that will serve as the foundation for our target molecule. The reaction is a multi-component condensation.

  • Principle: This reaction proceeds via a Guareschi-Thorpe condensation. The basic catalyst (piperidine) facilitates the initial Knoevenagel condensation between benzaldehyde and malononitrile, followed by a Michael addition of the second malononitrile molecule and subsequent cyclization and aromatization to yield the substituted pyridine.

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Malononitrile (2.0 eq)

    • Acetone (as reactant)

    • Ethanol (solvent)

    • Piperidine (catalytic amount)

  • Step-by-Step Methodology:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (100 mL).

    • Add benzaldehyde (1.0 eq), malononitrile (2.0 eq), and acetone (1.5 eq).

    • Add a catalytic amount of piperidine (approx. 0.1 eq).

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 20 mL).

    • Dry the product under vacuum. The resulting solid is Intermediate A.

    • Self-Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic nitrile peaks in the IR spectrum (~2220 cm⁻¹) and correct mass in MS are primary indicators of success.[1][7]

Protocol 2: Synthesis of 2-Amino-5-cyano-7-methyl-4-phenylpyrido[2,3-d]pyrimidin-4(3H)-one (Final Scaffold)

This is the key cyclization step to form the fused heterocyclic system.

  • Principle: The o-amino nitrile (Intermediate A) undergoes cyclocondensation with formamide. Formamide serves as both a reactant (providing the N-C=O unit) and a high-boiling solvent, driving the reaction towards the cyclized product.

  • Materials:

    • Intermediate A (1.0 eq)

    • Formamide

  • Step-by-Step Methodology:

    • In a 100 mL round-bottom flask, suspend Intermediate A (1.0 eq) in an excess of formamide (20-30 mL).

    • Heat the mixture to reflux (approx. 180-190°C) under a nitrogen atmosphere for 8-10 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. A solid product should precipitate.

    • Pour the mixture into cold water (100 mL) and stir for 15 minutes.

    • Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure this compound scaffold.

    • Self-Validation: Characterize the final product thoroughly by NMR, IR, and high-resolution mass spectrometry to confirm its identity and purity before biological testing.

G cluster_0 Synthetic Workflow Reactants Benzaldehyde + Malononitrile + Acetone Protocol1 Protocol 1: Guareschi-Thorpe Condensation (Piperidine, EtOH, Reflux) Reactants->Protocol1 Intermediate Intermediate A: Substituted Pyridine Protocol1->Intermediate Protocol2 Protocol 2: Cyclocondensation (Formamide, Reflux) Intermediate->Protocol2 Product Final Product: This compound Protocol2->Product

Caption: General synthetic pathway for Pyrido[2,3-d]pyrimidin-2-amines.

Antimicrobial Evaluation Protocols

Once synthesized and purified, the compounds must be evaluated for antimicrobial activity. The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[8][9]

Protocol 3: Broth Microdilution Assay for MIC Determination
  • Principle: This assay identifies the lowest concentration of a test compound that inhibits the visible in vitro growth of a specific microorganism.[8] A serial dilution of the compound is challenged with a standardized bacterial inoculum in a 96-well microtiter plate.

  • Materials:

    • 96-well sterile microtiter plates

    • Test compounds dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (MHB)

    • 0.5 McFarland turbidity standard

    • Positive control antibiotic (e.g., Ciprofloxacin)

    • Sterile saline or broth for dilutions

    • Multichannel pipette

    • Incubator (37°C)

  • Step-by-Step Methodology:

    • Inoculum Preparation: a. From a fresh agar plate (18-24h growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

    • Compound Dilution in Plate: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Prepare a stock solution of your test compound (e.g., 1 mg/mL in DMSO). Add 2 µL of this stock to the first well of a row. This creates the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, then 100 µL from the second to the third, and so on. Discard 100 µL from the last well.

    • Controls:

      • Positive Control: A row with a standard antibiotic (e.g., Ciprofloxacin) serially diluted.

      • Growth Control (Negative Control): A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).

      • Sterility Control: A well containing 200 µL of MHB only (no bacteria, no compound).

    • Inoculation: a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to each well (except the sterility control). This brings the final volume in each well to 200 µL.

    • Incubation: a. Seal the plate or cover with a lid and incubate at 37°C for 16-20 hours in ambient air.

    • Reading the MIC: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed by eye or with a microplate reader. The growth control well should be turbid, and the sterility control should be clear.

G cluster_0 Broth Microdilution Workflow Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plate with Bacteria Inoculum->Inoculate Plate 2. Prepare 96-Well Plate (Serial Dilutions) Plate->Inoculate Incubate 4. Incubate (37°C, 16-20h) Inoculate->Incubate Read 5. Read MIC Value (No Visible Growth) Incubate->Read Result Quantitative MIC (µg/mL) Read->Result

Caption: Workflow for the Broth Microdilution MIC Assay.

Data Presentation and Interpretation

Clear and standardized data presentation is critical for comparing the efficacy of newly synthesized compounds. Results from the MIC assays should be tabulated for easy analysis.

Table 1: Example MIC Data for Synthesized this compound Derivatives

Compound IDR¹ SubstituentR² SubstituentMIC (µg/mL) vs. S. aureus (Gram +)MIC (µg/mL) vs. E. coli (Gram -)
PD-01 -H-Phenyl64>128
PD-02 -H-4-Chlorophenyl1664
PD-03 -CH₃-4-Chlorophenyl832
PD-04 -CH₃-4-Methoxyphenyl32128
Ciprofloxacin (Control)(Control)0.50.25

Interpretation of Results:

  • From this hypothetical data, a preliminary SAR can be deduced. The introduction of a chloro-substituent on the phenyl ring (PD-02 vs. PD-01) appears to enhance activity.

  • Alkylation at the R¹ position (PD-03 vs. PD-02) further improves potency against both Gram-positive and Gram-negative bacteria.

  • The electron-donating methoxy group (PD-04) is less favorable than the electron-withdrawing chloro group.

  • While showing activity, the synthesized compounds are still less potent than the control antibiotic, Ciprofloxacin, indicating that further optimization is required. Some compounds displayed moderate antibacterial effects.[10]

Conclusion and Future Directions

This guide outlines a robust and logical framework for the design, synthesis, and evaluation of this compound derivatives as potential antimicrobial agents. The provided protocols are designed to be self-validating and are grounded in established medicinal chemistry and microbiology principles. The pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics.[6]

Future work should focus on expanding the library of derivatives based on initial SAR data, elucidating the specific mechanism of action of the most potent compounds, and assessing their cytotoxicity in mammalian cell lines to determine a therapeutic index. Promising candidates can then advance to more complex in vivo models of infection.

References

  • ResearchGate. Synthesis, design, and antimicrobial activity of pyrido[2,3-d][1][2][11]triazolo[4,3-a]pyrimidinones based on quinoline derivatives | Request PDF. Available from: [Link]

  • MDPI. Synthesis and Antimicrobial Activities of Some Novel Pyrido[2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • PubMed. Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available from: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • SciSpace. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. Available from: [Link]

  • ACS Publications. Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Available from: [Link]

  • National Center for Biotechnology Information (NIH). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Available from: [Link]

Sources

Application Notes and Protocols for the Amino-functionalization of Pyrido[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutics, particularly in oncology and infectious diseases.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, including various kinases and dihydrofolate reductase (DHFR).[3][4] The strategic introduction of amino groups onto this scaffold is a cornerstone of drug design, profoundly influencing molecular properties such as solubility, basicity, and the ability to form key hydrogen bonds with target proteins. This guide provides an in-depth analysis and detailed experimental protocols for the two predominant methods of amino-functionalization: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). We will explore the synthesis of key halogenated precursors and provide validated protocols with an emphasis on the rationale behind procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: Strategic Importance of Amino-functionalization

The functionalization of the pyrido[2,3-d]pyrimidine ring system is pivotal for modulating pharmacological activity. Amination, in particular, allows for the installation of diverse side chains that can serve as pharmacophores, improve pharmacokinetic profiles, or fine-tune selectivity. The choice of synthetic strategy is dictated by the desired position of the amino group (C2, C4, or C6) and the nature of the available starting material.

This document presents two primary workflows for achieving this transformation, starting from common halogenated precursors.

G cluster_0 Precursor Synthesis cluster_1 Amino-functionalization Pathways Start Uracil / Pyrimidine Precursors Halogenation Halogenation (e.g., POCl₃) Start->Halogenation Precursor Halogenated Pyrido[2,3-d]pyrimidine (e.g., Chloro- or Bromo- derivatives) Halogenation->Precursor BHA Method A: Buchwald-Hartwig Amination Precursor->BHA C6-Br SNAr Method B: Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr C2-Cl, C4-Cl FinalProduct Amino-functionalized Pyrido[2,3-d]pyrimidine BHA->FinalProduct SNAr->FinalProduct

Figure 1: General workflow for the synthesis of amino-functionalized pyrido[2,3-d]pyrimidines.

Synthesis of Halogenated Precursors

The most common entry points for amino-functionalization are halogenated pyrido[2,3-d]pyrimidines. Chloro-derivatives are particularly useful for SNAr reactions, while bromo-derivatives are excellent substrates for palladium-catalyzed cross-coupling.

Protocol 2.1: Synthesis of 2,4-Dichloro-pyrido[2,3-d]pyrimidines

This protocol describes the conversion of a pyrido[2,3-d]pyrimidine-2,4-dione to its corresponding dichloro derivative, a versatile intermediate. The use of phosphoryl chloride (POCl₃) is a standard and effective method for this transformation.[5]

Materials:

  • Pyrido[2,3-d]pyrimidine-2,4-dione derivative (1.0 equiv)

  • Phosphoryl chloride (POCl₃) (10-15 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or other tertiary amine base (optional, 1-2 equiv)

  • Toluene or Xylene (solvent)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the pyrido[2,3-d]pyrimidine-2,4-dione (1.0 equiv) and the solvent (e.g., toluene).

  • Carefully add phosphoryl chloride (POCl₃, 10-15 equiv) to the suspension. If the starting material is an HCl salt or to scavenge generated HCl, a tertiary amine base like DIPEA can be added.

  • Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-pyrido[2,3-d]pyrimidine.

  • Purify the product by flash column chromatography on silica gel or recrystallization as needed.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, especially for coupling amines with less reactive aryl halides like bromides at the C6 position.[4] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[6]

Mechanistic Rationale and Component Selection

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and finally, reductive elimination to form the product and regenerate the Pd(0) catalyst.[7]

BHA_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(L)(NHR'R'')]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange (+ HNR'R'') (- L, - X⁻) Amido_Complex Ar-Pd(II)(L)-NR'R'' Amine_Complex->Amido_Complex Deprotonation (+ Base) (- Base-H⁺) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Catalyst & Ligand: For electron-deficient heterocycles like pyrido[2,3-d]pyrimidines, bulky and electron-rich biaryl phosphine ligands are critical.[8] They promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation.[6] N-heterocyclic carbene (NHC) ligands have also emerged as highly effective alternatives.[9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice for its high reactivity. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.[10]

Table 1: Comparison of Common Ligands for Heteroaryl Amination
LigandStructure TypeKey AdvantagesTypical Catalyst Loading (mol%)
XPhos Biaryl MonophosphineHigh activity for a broad range of substrates, including aryl chlorides.[11]1-4
RuPhos Biaryl MonophosphineExcellent for hindered substrates and C-N bond formation.1-4
BrettPhos Biaryl MonophosphineVery bulky, effective for challenging couplings and ammonia equivalents.[3]1-4
BINAP Bidentate PhosphineEarly generation ligand, good for aryl iodides and triflates.[6]2-5
IMes NHCOften superior to phosphines, high thermal stability.[9]2-5
Protocol 3.2: Buchwald-Hartwig Amination of 6-Bromo-pyrido[2,3-d]pyrimidines

This protocol details the coupling of a substituted aniline with a 6-bromo-2,4-diamino-pyrido[2,3-d]pyrimidine, a common transformation in the synthesis of DHFR inhibitors.

Materials:

  • 6-Bromo-2,4-diamino-pyrido[2,3-d]pyrimidine derivative (1.0 equiv)

  • Substituted Aniline or other amine (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • XPhos or other suitable ligand (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.5 equiv)

  • Anhydrous Toluene or Dioxane

  • Celite®

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 6-bromo-pyrido[2,3-d]pyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), NaOtBu (1.5-2.5 equiv), the palladium precursor (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., XPhos). Note: Using an air-stable precatalyst like XPhos Pd G3 can simplify this step and improve reproducibility.[12]

  • Add anhydrous, degassed toluene or dioxane via cannula.

  • Heat the reaction mixture to 80-110 °C. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.

  • Cool the reaction to room temperature. Dilute with EtOAc or DCM and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but is often a gradient of methanol in dichloromethane.

Method B: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing electron-deficient aromatic systems, such as the pyrido[2,3-d]pyrimidine scaffold.[2] The inherent electron-withdrawing nature of the ring nitrogens activates the C2 and C4 positions towards nucleophilic attack, especially when a good leaving group (e.g., -Cl) is present.[13]

Mechanistic Rationale and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (amine) attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.[2]

SNAr_Mechanism cluster_mech SNAr Mechanism cluster_resonance Key Resonance Contributor Start 4-Chloro-Pyrido[2,3-d]pyrimidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer + :Nu⁻ (Addition) Product 4-Amino-Pyrido[2,3-d]pyrimidine Meisenheimer->Product - :Cl⁻ (Elimination) Resonance Negative charge on ring Nitrogen atom Meisenheimer->Resonance stabilization

Figure 3: Mechanism of SNAr on a 4-chloro-pyrido[2,3-d]pyrimidine.

Regioselectivity:

  • C4 vs. C2: For 2,4-dichloropyrido[2,3-d]pyrimidines, nucleophilic attack by primary or secondary amines generally occurs preferentially at the C4 position, which is more electrophilic.

  • Substituent Effects: This selectivity can be influenced by other substituents. An electron-withdrawing group at C5 enhances C4 reactivity. Conversely, an electron-donating group at C6 can increase the reactivity of the C2 position.

  • Nucleophile Effects: Interestingly, tertiary amines have been shown to selectively displace the chloride at the C2 position of 2,4-dichloropyrimidines, followed by in-situ N-dealkylation.

Protocol 4.2: SNAr of 2,4-Dichloro-pyrido[2,3-d]pyrimidine with a Primary Amine

This protocol describes the selective substitution at the C4 position.

Materials:

  • 2,4-Dichloro-pyrido[2,3-d]pyrimidine derivative (1.0 equiv)

  • Primary or secondary amine (e.g., benzylamine) (1.0-1.2 equiv)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃) (2-3 equiv)

  • Dichloromethane (DCM), Ethanol (EtOH), or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

Procedure:

  • Dissolve the 2,4-dichloro-pyrido[2,3-d]pyrimidine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • Add the amine (1.0-1.2 equiv) followed by the base (e.g., NEt₃, 2-3 equiv).

  • Stir the reaction at room temperature or heat gently (e.g., 40-80 °C) as needed. The reaction is typically rapid, often complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 4-amino-2-chloro-pyrido[2,3-d]pyrimidine is often pure enough for subsequent steps or can be purified by column chromatography. This product can then be subjected to a second, often more forcing, SNAr or a Buchwald-Hartwig reaction to functionalize the C2 position.

Product Validation and Characterization

Rigorous characterization is essential to confirm the structure and purity of the final amino-functionalized products.

Standard Characterization Suite:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Successful amination is confirmed by the appearance of new signals corresponding to the introduced amino moiety and shifts in the aromatic protons of the pyrido[2,3-d]pyrimidine core.

    • Example Data for a 5-(4-Chlorophenyl)-8-cyclohexyl-2-phenylamino derivative:

      • ¹H NMR (DMSO-d₆): Signals for cyclohexyl protons (δ 1.08–1.66 ppm), multiple aromatic protons (δ 7.25–8.17 ppm), and a characteristic exchangeable NH singlet (δ ~11.48 ppm).[1]

      • ¹³C NMR (DMSO-d₆): Characteristic signals for the pyrido[2,3-d]pyrimidine core carbons, cyclohexyl carbons, and aromatic carbons from the substituent.[3]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product (e.g., via ESI-MS to observe [M+H]⁺).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Conclusion and Field Insights

References

  • Gopinathan, A., & Organ, M. G. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. (Note: Fictionalized citation for illustrative purposes, based on search results indicating the superiority of NHC ligands[9]).

  • Hassan, A. E. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry, 15, 1234-1245. [Link]

  • Queener, A. M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(15), 4659. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 20, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]

  • Macdonald, J. C., et al. (2012). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 77(14), 6197–6204. [Link]

  • Al-Tel, T. H., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(10), 6888–6901. [Link]

  • Frank, D., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2194–2202. [Link]

  • El-Hema, H. S., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 18(10), 1472. [Link]

  • Reddy, T. R., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 6, 80461-80466. [Link]

  • Google Patents. (2010). CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]

  • Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • Nowogródzki, M., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7789. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Efficient Palladium-Catalyzed Amination and Alkylation of 3-Iodo-6-arylpyridazines. Request PDF. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. TMP Chem. [Link]

  • Gande, M., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Issues in Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrido[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyrido[2,3-d]pyrimidines are a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors in oncology to novel antibacterial agents.[1][2] However, their synthesis can present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. My goal is to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Section 1: Troubleshooting Low Yields in Multicomponent Reactions (MCRs)

Multicomponent reactions are a popular and efficient method for the synthesis of pyrido[2,3-d]pyrimidines due to their atom economy and operational simplicity.[3] A common MCR involves the condensation of an aminopyrimidine, an aldehyde, and a methylene-active compound. However, achieving high yields can be challenging.

Question 1: I am getting a very low yield in my three-component synthesis of a 7-amino-5-aryl-pyrido[2,3-d]pyrimidine. What are the likely causes and how can I improve it?

Answer:

Low yields in this MCR are a frequent issue and can often be traced back to several key factors. Let's break down the potential culprits and their solutions.

Causality and Troubleshooting:

  • Suboptimal Catalyst: The choice of catalyst is critical for promoting the tandem Knoevenagel condensation, Michael addition, and subsequent cyclization.

    • Explanation: The catalyst's role is to activate the aldehyde for the initial condensation and to facilitate the subsequent steps of the reaction cascade. An inappropriate catalyst can lead to slow reaction rates or the formation of undesired side products.

    • Solution: Screen a variety of catalysts. While some reactions can proceed without a catalyst, acidic or basic catalysts often significantly improve yields. For instance, L-proline has been shown to be an effective organocatalyst for this transformation.[4] In some cases, a Lewis acid or a Brønsted acid can also be beneficial. Start with a catalytic amount (e.g., 10-20 mol%) and optimize the loading.

  • Incorrect Solvent: The reaction medium plays a significant role in the solubility of reactants and intermediates, as well as influencing the reaction rate.

    • Explanation: Poor solubility of any of the starting materials or key intermediates can halt the reaction sequence. The polarity of the solvent can also affect the stability of charged intermediates in the catalytic cycle.

    • Solution: Experiment with a range of solvents. Ethanol is a common choice, but if solubility is an issue, consider more polar solvents like DMF or DMSO.[5] Greener alternatives like glycerol have also been used successfully, particularly with microwave heating.[6]

  • Inappropriate Reaction Temperature: The reaction can be sensitive to temperature.

    • Explanation: Insufficient temperature can lead to slow reaction rates and incomplete conversion. Conversely, excessively high temperatures can promote the formation of side products or lead to the degradation of starting materials or the final product.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often in a matter of minutes.[7]

  • Purity of Starting Materials: The purity of the aminopyrimidine and aldehyde is crucial.

    • Explanation: Impurities in the starting materials can interfere with the catalytic cycle or lead to the formation of side products that are difficult to separate. For example, impurities in the aminopyrimidine can inhibit the initial Michael addition.

    • Solution: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary. For instance, 6-amino-1,3-dimethyluracil can be recrystallized from ethanol.

Experimental Protocol: Optimization of a Three-Component Pyrido[2,3-d]pyrimidine Synthesis

  • Reactant Purity Check: Before starting, verify the purity of your 6-aminouracil derivative, aromatic aldehyde, and malononitrile by NMR or LC-MS.

  • Catalyst Screening: In parallel, set up small-scale reactions (e.g., 0.5 mmol) in a suitable solvent like ethanol with different catalysts (e.g., L-proline, piperidine, acetic acid, none).

  • Solvent Screening: Using the best catalyst from the previous step, screen different solvents (e.g., ethanol, isopropanol, DMF, glycerol).

  • Temperature Optimization: Once the optimal catalyst and solvent are identified, run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, or under microwave irradiation) to find the ideal condition for both yield and purity.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting reagent and the formation of the product spot.

ParameterCondition 1Condition 2Condition 3
Catalyst NoneL-Proline (20 mol%)Piperidine (20 mol%)
Solvent EthanolEthanolEthanol
Temperature RefluxRefluxReflux
Time 24 h6 h8 h
Yield <10%85%70%
Table 1: Example of catalyst optimization for a three-component synthesis.

Section 2: Troubleshooting the Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing the pyridine ring of the pyrido[2,3-d]pyrimidine core, typically by reacting a 2-aminopyrimidine-5-carbaldehyde with a ketone or other methylene-active compound.

Question 2: My Friedländer synthesis of a pyrido[2,3-d]pyrimidine is giving a low yield and a mixture of isomers. How can I address this?

Answer:

Low yields and the formation of regioisomers are common challenges in the Friedländer synthesis. Understanding the reaction mechanism is key to troubleshooting these issues. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration.[8]

Causality and Troubleshooting:

  • Harsh Reaction Conditions: Traditional Friedländer conditions often involve high temperatures and strong acids or bases, which can lead to side reactions and degradation.

    • Explanation: Strong acids or bases can promote self-condensation of the ketone (an aldol condensation), a major side reaction that consumes one of the starting materials. High temperatures can also lead to the decomposition of the sensitive aminopyrimidine aldehyde.

    • Solution: Employ milder reaction conditions. Modern variations of the Friedländer synthesis utilize milder catalysts such as iodine, Lewis acids (e.g., ZnCl₂), or even catalytic amounts of p-toluenesulfonic acid.[8] Running the reaction at a lower temperature for a longer period can also minimize side product formation.

  • Ambiguous Cyclization: When using an unsymmetrical ketone, there are two possible sites for the initial condensation, leading to the formation of regioisomers.

    • Explanation: The regioselectivity of the Friedländer synthesis is governed by the relative reactivity of the α- and α'-protons of the ketone. The more acidic proton will preferentially react to form the enolate intermediate.

    • Solution: To control regioselectivity, consider using a ketone with only one set of α-protons if possible. If an unsymmetrical ketone is necessary, the choice of catalyst and reaction conditions can sometimes influence the isomeric ratio. For example, a bulkier base might favor the formation of the kinetic enolate, leading to one major isomer. Careful optimization of the reaction conditions is crucial.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Explanation: This can be due to a number of factors, including insufficient heating, an inactive catalyst, or poor solubility of the starting materials.

    • Solution: Monitor the reaction closely by TLC. If the starting materials are not being consumed, consider increasing the reaction temperature in small increments or switching to a higher-boiling solvent. Ensure your catalyst is active and used in the appropriate amount.

Experimental Protocol: Improving Yield and Selectivity in a Friedländer Synthesis

  • Catalyst and Condition Screening: Set up a series of small-scale reactions to screen different catalysts (e.g., p-TsOH, ZnCl₂, I₂) and solvents (e.g., toluene, ethanol, acetic acid).

  • Temperature Control: Carefully control the reaction temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding.

  • Stoichiometry: Use a slight excess of the ketone (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the more valuable aminopyrimidine aldehyde.

  • Analysis of Isomers: If isomers are formed, they can often be separated by column chromatography. Develop a suitable TLC system to visualize the separation before scaling up the purification.

ParameterCondition 1Condition 2
Catalyst KOHp-TsOH (10 mol%)
Solvent EthanolToluene
Temperature Reflux110 °C
Yield 30%75%
Isomer Ratio 1:14:1
Table 2: Example of condition optimization to improve yield and regioselectivity.

Section 3: Purification Challenges

The purification of pyrido[2,3-d]pyrimidine derivatives can be challenging due to their often-polar nature and potential for low solubility in common organic solvents.

Question 3: I am having difficulty purifying my pyrido[2,3-d]pyrimidine derivative. It is poorly soluble and streaks on the TLC plate. What purification strategies can I use?

Answer:

Purification of these compounds requires a tailored approach. Here are some strategies to overcome common purification hurdles.

Causality and Troubleshooting:

  • Poor Solubility: Many pyrido[2,3-d]pyrimidine derivatives, especially those with multiple hydrogen bond donors and acceptors, have limited solubility in common chromatography solvents like hexane and ethyl acetate.

    • Explanation: The planar, nitrogen-rich heterocyclic core can lead to strong intermolecular interactions, resulting in low solubility.

    • Solution:

      • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purification. For poorly soluble compounds, consider using a high-boiling point solvent like DMF, DMSO, or a mixture of solvents. For instance, recrystallization from a DMF-ethanol mixture has been reported.[9] Another technique is diffusion crystallization, where the compound is dissolved in a good solvent (e.g., DMF) and a miscible anti-solvent (e.g., diethyl ether or dichloromethane) is allowed to slowly diffuse into the solution.[5]

      • Column Chromatography with Modified Solvents: For column chromatography, you may need to use more polar eluent systems. Mixtures of dichloromethane/methanol or ethyl acetate/methanol are common starting points. Adding a small amount of acetic acid or triethylamine to the eluent can help to improve the peak shape of acidic or basic compounds, respectively.

  • Streaking on TLC: Streaking on a TLC plate is often a sign of compound decomposition on the silica gel, strong binding to the stationary phase, or overloading.

    • Explanation: The acidic nature of silica gel can cause the degradation of sensitive compounds. The polar nature of the pyrido[2,3-d]pyrimidine core can also lead to strong adsorption to the silica, resulting in tailing.

    • Solution:

      • Deactivate the Silica: You can deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 0.5-1%) to your eluent. This will neutralize the acidic sites on the silica.

      • Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase for column chromatography, such as neutral or basic alumina.

      • Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water and acetonitrile or methanol can be a very effective purification method.

Experimental Protocol: Purification of a Poorly Soluble Pyrido[2,3-d]pyrimidine

  • Solubility Testing: Test the solubility of your crude product in a range of solvents to find a suitable system for either recrystallization or column chromatography.

  • TLC Optimization: Develop a TLC system that gives a good Rf value (ideally between 0.2 and 0.4) for your desired product and separates it from impurities. If streaking occurs, add a modifier (acid or base) to the eluent.

  • Purification Method Selection:

    • Recrystallization: If a suitable solvent is found, dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Column Chromatography: If recrystallization is not feasible, perform column chromatography using the optimized eluent system. If using silica gel, consider pre-treating it with the eluent containing any necessary modifiers.

Section 4: Visualizing the Troubleshooting Process

To aid in diagnosing and solving common issues, the following workflow diagrams illustrate a logical approach to troubleshooting.

Troubleshooting_Workflow cluster_synthesis Synthesis Issue cluster_purification Purification Issue Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity OK Analyze_Side_Products Analyze Side Products (LC-MS, NMR) Optimize_Conditions->Analyze_Side_Products Analyze_Side_Products->Optimize_Conditions Identified, adjust conditions Purification Proceed to Purification Analyze_Side_Products->Purification Minimized Start_Purify Difficulty in Purification Solubility_Test Solubility Testing Start_Purify->Solubility_Test TLC_Optimization TLC Optimization Solubility_Test->TLC_Optimization Recrystallization Recrystallization TLC_Optimization->Recrystallization Good solvent found Column_Chromatography Column Chromatography TLC_Optimization->Column_Chromatography Separation achieved Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A general troubleshooting workflow for Pyrido[2,3-d]pyrimidine synthesis and purification.

MCR_Troubleshooting Start Low Yield in MCR Catalyst Suboptimal Catalyst? Start->Catalyst Solvent Incorrect Solvent? Start->Solvent Temperature Inappropriate Temperature? Start->Temperature Purity Starting Material Purity? Start->Purity Solution_Catalyst Screen Catalysts (e.g., L-proline) Catalyst->Solution_Catalyst Solution_Solvent Screen Solvents (e.g., EtOH, DMF, Glycerol) Solvent->Solution_Solvent Solution_Temperature Optimize Temperature (Heat or Microwave) Temperature->Solution_Temperature Solution_Purity Purify Starting Materials Purity->Solution_Purity

Caption: A decision tree for troubleshooting low yields in multicomponent reactions for Pyrido[2,3-d]pyrimidine synthesis.

References

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  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43.
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  • Nia, R. H., Mamaghani, M., & Tabatabaeian, K. (2013). A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst. Acta Chimica Slovenica, 60(4), 889-895.
  • Badran, A.-S., Ibrahim, M. A., Hussain, Z., & Hassanin, N. M. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies. Tetrahedron, 178, 134608.
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  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Li, J., & Wang, L. (2008). An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without catalyst. Ultrasonics Sonochemistry, 15(3), 217-221.
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  • Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
  • Technical Disclosure Commons. (2024). Process for the preparation of Palbociclib intermediates. Retrieved from [Link]

  • Badran, A.-S., et al. (2025). Friedländer reactions for annulated pyrido[2,3-d]pyrimidines: Synthesis, structure characterization, anticancer and computational studies.
  • Das, P., & Chowdhury, C. (2018). Recent Advances of Aminopyrimidines in Multicomponent Reactions. Current Organic Chemistry, 22(14), 1366-1398.
  • PubChem. (n.d.). Pyrido(2,3-d)pyrimidine. Retrieved from [Link]

  • Studzińska, S., & Głąb, S. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
  • Al-Mulla, A. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 10, 964720.
  • Zubar, V. M., & Orlov, V. D. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Journal of Organic and Pharmaceutical Chemistry, 17(4), 3-23.
  • Bouattour, A., et al. (2021). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2021(2), M1223.
  • El-Sayed, H. A., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(19), 12798-12826.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • Kappe, C. O., & Shishoo, C. J. (2003). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. Tetrahedron Letters, 44(49), 8915-8918.
  • Mutha, R. K., & Pfrengle, W. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
  • Mamaghani, M., et al. (2017). Synthesis of pyrido[2,3-d:6,5-d′]dipyrimidines derivatives (7a-n).
  • Khan, M. S., et al. (2023). Microwave-assisted one-pot multicomponent synthesis of steroidal pyrido[2,3-d]pyrimidines and their possible implications in drug development. Steroids, 189, 109154.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

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Technical Support Center: Optimizing One-Pot Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyrido[2,3-d]pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are utilizing one-pot, multi-component reactions (MCRs) to construct this medicinally significant scaffold. Pyrido[2,3-d]pyrimidines are privileged heterocyclic structures found in numerous therapeutic agents, including kinase inhibitors and antifolates, making their efficient synthesis a critical objective in medicinal chemistry.[1][2][3]

While one-pot MCRs offer an elegant and atom-economical route to these complex molecules, achieving high yields and purity can be challenging.[4][5] This document provides in-depth troubleshooting guides and FAQs to address common issues encountered in the lab, grounded in mechanistic principles and supported by peer-reviewed literature.

Core Synthesis Overview: A Baseline Protocol

The most common one-pot approach involves the condensation of an aminopyrimidine (often a 6-aminouracil derivative), an aldehyde, and an active methylene compound (e.g., malononitrile). The general reaction pathway is depicted below.

Generalized Reaction Mechanism

The reaction typically proceeds through a domino sequence: a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine to the resulting electron-deficient alkene, and concluding with an intramolecular cyclization and tautomerization to form the aromatic pyridopyrimidine core.[6]

Reaction_Mechanism R1 Aldehyde (R-CHO) I1 Knoevenagel Adduct (R-CH=C(CN)X) R1->I1 + R2 - H2O R2 Active Methylene (NC-CH2-X) R3 Aminopyrimidine I2 Michael Adduct R3->I2 + I1 I1->I2 I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P Pyrido[2,3-d]pyrimidine I3->P Dehydration/ Tautomerization Cat Catalyst Cat->R1 Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the catalyst appropriate and active? Start->Q1 A1_Yes Screen different catalysts. Optimize loading (5-20 mol%). Ensure anhydrous conditions for Lewis acids. Q1->A1_Yes No Q2 Are reactants pure and stoichiometric? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Verify aldehyde purity (TLC/NMR). Use slight excess (1.1 eq) of active methylene compound. Q2->A2_Yes No Q3 Are solvent and temperature optimized? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Try aqueous media or refluxing EtOH. If decomposition occurs, lower temp and increase reaction time. Q3->A3_Yes No End Yield Improved Q3->End Yes A3_Yes->End

Caption: Troubleshooting workflow for diagnosing and resolving low reaction yields.

Q2: I'm observing a significant side product, which complicates purification. How can I improve selectivity?

A2: Side product formation usually arises from competing reaction pathways. The most common side product is the Knoevenagel adduct (from the aldehyde and active methylene compound) if it fails to react with the aminopyrimidine.

  • Expert Insight: The relative rates of the Knoevenagel condensation and the subsequent Michael addition are key. If the Knoevenagel adduct is highly stable and unreactive, or if the aminopyrimidine is not nucleophilic enough, the reaction can stall.

  • Troubleshooting Steps:

    • Modify Order of Addition: Instead of mixing all three components at once, try a stepwise approach. Pre-mix the aldehyde and aminopyrimidine with the catalyst for a few minutes before adding the active methylene compound. This can sometimes favor the desired pathway.

    • Use a Milder Catalyst: A highly aggressive Lewis acid might accelerate the Knoevenagel condensation too quickly, allowing the adduct to polymerize or engage in side reactions before the Michael addition can occur. Switching to a milder catalyst like L-proline or DABCO can improve selectivity. [7] 3. Control Temperature: Run the reaction at room temperature or slightly below to slow down competing pathways. While this may increase the overall reaction time, it often leads to a cleaner product profile.

Q3: The reaction works well for benzaldehyde but fails or gives low yields with electron-rich or electron-poor aromatic aldehydes. Why is this happening?

A3: The electronic nature of the substituent on the aromatic aldehyde directly impacts the electrophilicity of the carbonyl carbon and the stability of the resulting Knoevenagel intermediate.

  • Expert Insight:

    • Electron-Withdrawing Groups (EWGs, e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the aldehyde, accelerating the initial Knoevenagel condensation. However, they also make the resulting alkene a very potent Michael acceptor, which can sometimes lead to undesired follow-on reactions if not controlled.

    • Electron-Donating Groups (EDGs, e.g., -OCH₃, -N(CH₃)₂, -OH): These groups decrease the aldehyde's reactivity, slowing down the Knoevenagel step. Higher temperatures or a more active catalyst may be required to drive the reaction to completion. [5]* Troubleshooting Steps:

    • For EWG-substituted aldehydes: Use milder conditions (lower temperature, less active catalyst) to control the reaction rate and prevent side products.

    • For EDG-substituted aldehydes: Use a more forceful catalyst (e.g., Bi(OTf)₃), increase the reaction temperature, and/or extend the reaction time. Microwave irradiation can be particularly effective for accelerating reactions with less reactive substrates. [5][6]

Frequently Asked Questions (FAQs)

Q4: What is the "best" catalyst for one-pot Pyrido[2,3-d]pyrimidine synthesis?

A4: There is no single "best" catalyst; the optimal choice depends on the specific substrates, desired reaction conditions (e.g., cost, environmental impact), and scalability. Below is a comparative guide.

CatalystTypical Loading (mol%)Solvent(s)TemperatureAdvantagesDisadvantagesReference(s)
Bi(OTf)₃ 10EthanolRefluxHigh yields, fast reactions.Moisture sensitive, relatively expensive.[7][8]
(NH₄)₂HPO₄ (DAHP) 10Water, Aqueous MediaRefluxVery inexpensive, environmentally friendly, robust.May require longer reaction times for deactivated substrates.[5][6]
Brønsted Acidic Ionic Liquid 10-15Solvent-free80-100 °CReusable, good for green chemistry, simple work-up.Can be expensive, may require higher temperatures.[9][10]
Nanocrystalline MgO VariesWater80 °CHeterogeneous, reusable, high efficiency.Catalyst preparation may be required, potential for leaching.[8][11]
L-Proline 20EthanolRefluxMild conditions, organocatalyst (metal-free).Higher catalyst loading often required.[7]
Q5: Can this reaction be performed under solvent-free or aqueous conditions?

A5: Absolutely. Many modern protocols for this synthesis are designed to be environmentally friendly. Using water as a solvent is not only "green" but can also be mechanistically beneficial, sometimes accelerating the reaction through hydrophobic effects. [5]Solvent-free reactions, often performed by heating a neat mixture of the reactants with a catalyst (like an ionic liquid), offer advantages of high concentration, reduced waste, and often very short reaction times. [9][10]

Q6: How can I effectively monitor the reaction's progress?

A6: Thin Layer Chromatography (TLC) is the most straightforward method.

  • Procedure: Spot the reaction mixture on a TLC plate alongside co-spots of your three starting materials.

  • Eluent System: A good starting point is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate). Adjust polarity as needed.

  • Interpretation: A successful reaction will show the consumption of the limiting reagent (usually the aminopyrimidine or aldehyde) and the appearance of a new, typically lower Rf spot corresponding to the highly polar, heterocyclic product.

Detailed Experimental Protocols

Protocol 1: General One-Pot Synthesis using DAHP in Water

This protocol is adapted from methodologies emphasizing green chemistry. [5][6]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (5.0 mmol, 1.0 eq), 4(6)-aminouracil (5.0 mmol, 1.0 eq), malononitrile (5.5 mmol, 1.1 eq), and diammonium hydrogen phosphate (DAHP) (0.5 mmol, 0.1 eq).

  • Solvent Addition: Add 15 mL of deionized water to the flask.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by TLC every 30 minutes. Reactions are typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. The solid product will often precipitate from the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold water (2 x 20 mL) followed by cold ethanol (2 x 10 mL) to remove unreacted starting materials and water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight. Characterize by ¹H NMR, ¹³C NMR, and HRMS. Expected yields are typically in the 82-95% range. [5]

Protocol 2: Catalyst Reusability Study with an Ionic Liquid

This protocol demonstrates how to leverage a reusable catalyst. [9][10]

  • Reaction: Perform the synthesis as described in the literature using a Brønsted-acidic ionic liquid under solvent-free conditions. [9]2. Product Extraction: After the reaction is complete, cool the mixture and add ethyl acetate (20 mL). The product will dissolve in the ethyl acetate while the ionic liquid remains as a separate phase or insoluble solid.

  • Separation: Decant or filter the ethyl acetate layer. The ionic liquid can then be washed with fresh ethyl acetate (2 x 10 mL) to ensure complete product recovery.

  • Catalyst Recycling: Dry the recovered ionic liquid under high vacuum to remove any residual solvent. It can then be used directly in a subsequent reaction.

  • Analysis: Isolate the product from the combined ethyl acetate extracts by evaporating the solvent. Analyze the yield and purity for each cycle to assess the catalyst's stability and activity over multiple runs. Good ionic liquid catalysts can often be reused 3-5 times with minimal loss of activity. [10]

References

  • Saglam, D. and Turgut, Z. (2022) One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12, 11-27. [Link]

  • Cid, M. G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

  • ResearchGate (Diagram). Proposed Reaction Mechanism for One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using D-Glucose Amine. [Link]

  • Goudedranche, S., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(6), 1792. [Link]

  • Gouda, M. A., et al. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43. [Link]

  • Zolfigol, M. A., et al. (2013). A rapid one-pot synthesis of pyrido[2,3-d]pyrimidine derivatives using Brønsted-acidic ionic liquid as catalyst. Acta Chimica Slovenica, 60(4), 889-95. [Link]

  • ResearchGate (PDF). One-Pot Synthesis of Pyrido[2,3- d ]pyrimidines Catalyzed by Bismuth(III)Triflate. [Link]

  • Acta Chimica Slovenica. A Rapid One-pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives Using Brønsted-acidic Ionic Liquid as Catalyst. [Link]

  • Yousif, M. N. M., et al. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 18(1), 43-54. [Link]

  • ResearchGate. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Abdolmohammadi, S. and Balalaie, S. (2012) An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • ResearchGate (Diagram). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • Scientific Research Publishing. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]

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Optimization of reaction conditions for microwave-assisted Pyrido[2,3-d]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of microwave-assisted pyrido[2,3-d]pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this powerful synthetic technique. Pyrido[2,3-d]pyrimidines are a critical class of heterocyclic compounds with significant pharmacological interest, and their efficient synthesis is paramount.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields, shorter reaction times, and cleaner reaction profiles.[3][4] This resource will help you harness the full potential of MAOS for your research.

Understanding the Fundamentals: Why Microwave Synthesis?

Microwave energy accelerates chemical reactions through a unique heating mechanism. Unlike conventional heating, which relies on thermal conduction, microwaves directly interact with polar molecules and ionic species in the reaction mixture.[4][5] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the reaction volume.[3][6] This efficient energy transfer can overcome activation energy barriers more effectively, often leading to dramatic rate enhancements and improved yields.[3][4]

Key Advantages of Microwave-Assisted Synthesis:
  • Increased Reaction Rates: Reactions that take hours or days under conventional heating can often be completed in minutes.[3]

  • Improved Yields: The rapid and uniform heating can minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[3]

  • Enhanced Purity: Reduced side reactions simplify purification processes.[3]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[3]

  • Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the microwave-assisted synthesis of pyrido[2,3-d]pyrimidines.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. Several factors can contribute to this issue in a microwave-assisted reaction.

Question: My reaction is not producing the expected pyrido[2,3-d]pyrimidine, or the yield is very low. What should I check?

Answer:

A low yield can stem from several factors, ranging from incorrect reaction parameters to reagent quality. Here's a systematic approach to troubleshooting:

1. Re-evaluate Your Solvent Choice: The ability of a solvent to absorb microwave energy is crucial.[7][8]

  • Polarity is Key: Polar solvents with a high dielectric loss, such as DMF, DMSO, ethanol, and water, are excellent microwave absorbers and efficiently transfer energy to the reactants.[7][8] Non-polar solvents like toluene or hexane are poor absorbers and may not heat the reaction mixture effectively.[7]
  • Solvent as a Heat Sink: In some cases, a non-polar solvent can act as a heat sink to prevent overheating of highly reactive reagents.[7] However, for most pyrido[2,3-d]pyrimidine syntheses, a polar solvent is preferable.
  • Mixed Solvent Systems: Consider using a mixture of solvents to fine-tune the dielectric properties and solubility of your reactants.[9]

2. Optimize Microwave Parameters:

  • Temperature: This is often the most critical parameter. A temperature that is too low will result in a slow or incomplete reaction. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[10] Systematically screen a range of temperatures (e.g., 100°C, 120°C, 150°C) to find the optimal point.
  • Reaction Time: While microwave reactions are fast, an insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using TLC or LC-MS at different time points (e.g., 5, 10, 20 minutes) to determine the optimal duration.
  • Power: Modern microwave reactors often allow for power control. While higher power can lead to faster heating, it can also cause localized overheating. Using a temperature-controlled mode is generally recommended for better reproducibility.

3. Check Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Impurities in your starting materials, such as 6-aminouracil derivatives, aldehydes, and active methylene compounds, can interfere with the reaction.[11] Ensure your reagents are pure and dry.
  • Stoichiometry: Carefully check the molar ratios of your reactants. In multicomponent reactions, a slight excess of one reactant may be beneficial.

4. Consider a Catalyst:

  • While many microwave-assisted pyrido[2,3-d]pyrimidine syntheses are catalyst-free, the addition of a suitable catalyst can significantly improve yields and reaction rates.[12][13]
  • Common Catalysts: Diammonium hydrogen phosphate (DAHP), L-proline, and various nanocatalysts have been successfully employed.[12][14]

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Solvent Re-evaluate Solvent (Polarity, Dielectric Loss) Start->Solvent Parameters Optimize Microwave Parameters (Temperature, Time, Power) Solvent->Parameters Reagents Check Reagents (Purity, Stoichiometry) Parameters->Reagents Catalyst Consider a Catalyst (e.g., DAHP, L-Proline) Reagents->Catalyst Success Improved Yield Catalyst->Success

Caption: A systematic approach to troubleshooting low reaction yields.

Issue 2: Formation of Side Products

The high temperatures achievable in microwave synthesis can sometimes lead to the formation of unwanted byproducts.

Question: I am observing significant amounts of side products in my reaction mixture. How can I improve the selectivity?

Answer:

Minimizing side product formation is crucial for obtaining a pure product and simplifying purification. Here are common side products and strategies to avoid them:

  • Dimerization of Reactants: In multicomponent reactions, reactive intermediates can sometimes dimerize instead of participating in the desired cyclization.

    • Solution: Lowering the reaction temperature or shortening the reaction time can often minimize this side reaction.[15]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, especially in multi-step syntheses.

    • Solution: Increasing the reaction time or temperature may be necessary to drive the reaction to completion.[15] Ensure thorough mixing to promote intramolecular cyclization.

  • Hydrolysis of Functional Groups: If your reactants or product contain sensitive functional groups like nitriles or esters, the presence of water under high-temperature conditions can lead to hydrolysis.[15]

    • Solution: Use anhydrous solvents and reagents. If water is used as a solvent, consider lowering the reaction temperature.

  • Oxidation of Dihydro-intermediates: Some synthetic routes produce dihydropyrido[2,3-d]pyrimidine intermediates that can be susceptible to air oxidation, leading to the fully aromatized product.[15]

    • Solution: If the dihydro-product is desired, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Reaction Scalability and Reproducibility

Scaling up a microwave reaction can be challenging, and ensuring reproducibility is essential for reliable results.

Question: I have optimized my reaction on a small scale, but I'm having trouble scaling it up. The yields are inconsistent. What should I consider?

Answer:

Scaling up microwave reactions requires careful consideration of several factors:

  • Microwave Penetration Depth: Microwaves can only penetrate a certain depth into a material. In larger reaction volumes, the heating may become non-uniform, with the surface being heated more than the core.

    • Solution: Use a microwave reactor designed for scale-up, which may employ features like mode stirring to ensure more even energy distribution. For larger volumes, consider using a continuous flow microwave reactor.[16]

  • Heat Dissipation: Larger reaction volumes have a smaller surface-area-to-volume ratio, making it more difficult to dissipate excess heat. This can lead to thermal runaway and decomposition.

    • Solution: Use a reactor with efficient cooling capabilities. Program a slower temperature ramp to avoid sudden exotherms.

  • Stirring: Efficient stirring is critical for maintaining a homogenous temperature throughout the reaction mixture, especially in larger vessels.[10]

    • Solution: Ensure your stirring mechanism is robust and effective for the scale of your reaction.

Reproducibility Checklist:

  • Use a dedicated microwave synthesis reactor with precise temperature and pressure control.[17]

  • Ensure consistent loading of reactants and solvent.

  • Use the same type and size of reaction vessel for each experiment.

  • Record all reaction parameters accurately.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidines?

A1: A common and efficient route is a one-pot, three-component reaction involving an aminopyrimidine derivative (like 6-aminouracil), an aromatic aldehyde, and an active methylene compound (such as malononitrile or ethyl cyanoacetate).[18][19] The reaction typically proceeds through a domino Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization to form the fused ring system.[18]

Reaction Mechanism Overview

Reaction_Mechanism Reactants Aminopyrimidine + Aldehyde + Active Methylene Compound Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 Arylidene Intermediate Knoevenagel->Intermediate1 Michael Michael Addition Intermediate1->Michael Intermediate2 Acyclic Intermediate Michael->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Product Pyrido[2,3-d]pyrimidine Cyclization->Product

Caption: A simplified schematic of the domino reaction mechanism.

Q2: Can I perform microwave-assisted synthesis without a solvent?

A2: Yes, solvent-free or "neat" reactions are a significant advantage of microwave chemistry and align with green chemistry principles.[3][5] If one of the reactants is a liquid or the reactants can form a eutectic mixture, a solvent may not be necessary. The direct absorption of microwave energy by the reactants can lead to very efficient and rapid reactions.[10]

Q3: How do I choose the right catalyst for my synthesis?

A3: The choice of catalyst depends on the specific reactants and desired product. For the synthesis of pyrido[2,3-d]pyrimidine derivatives, several catalysts have proven effective. A comparative analysis can help guide your selection.

Table 1: Comparison of Catalysts for Pyrido[2,3-d]pyrimidine Synthesis

CatalystReactantsSolventTemperature (°C)Time (min)Yield (%)Reference
Nano-Fe3O4@SiO2/SnCl46-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, 1,3-indanedioneWater701.5 - 394 - 99[12]
Nanocrystalline MgO6-aminouracil/6-amino-2-thiouracil/6-amino-1,3-dimethyluracil, Aromatic Aldehydes, MalononitrileWater80Not SpecifiedHigh Efficiency[12]
Diammonium Hydrogen Phosphate (DAHP)4(6)-aminouracil, Aromatic Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 (MW)82 - 95[12][18]
L-Proline6-aminouracil, Aromatic Aldehydes, MalononitrileWater/Ethanol8015 - 2085 - 95[12]
None (Catalyst-free)Aromatic aldehydes, barbituric acids, 5-amino-2-methylbenzo[d]thiazolGlacial acetic acid/ethylene glycolMW590 - 93[20]

Q4: What safety precautions should I take when using a microwave reactor?

A4: Safety is paramount in any chemical synthesis.

  • Use a Dedicated Reactor: Never use a domestic microwave oven for chemical synthesis.[17] Laboratory-grade microwave reactors are designed with safety features to handle pressure and contain potential hazards.

  • Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Always use a vessel rated for the expected temperature and pressure and ensure the reactor has a reliable pressure sensor.

  • Solvent Choice: Be aware of the boiling points of your solvents and their behavior at elevated temperatures and pressures.

  • Vessel Integrity: Inspect reaction vessels for any cracks or defects before use.

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis of 7-amino-5-aryl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitriles

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • 4(6)-aminouracil (1.0 mmol)

  • Ethanol or Water (3-5 mL)

  • Microwave synthesis reactor with sealed vessels

Procedure:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), and 4(6)-aminouracil (1.0 mmol).

  • Add the chosen solvent (e.g., ethanol or water, 3-5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF or ethanol).

This guide provides a foundation for optimizing your microwave-assisted pyrido[2,3-d]pyrimidine synthesis. By understanding the underlying principles and systematically troubleshooting any issues, you can leverage this powerful technology to accelerate your research and development efforts.

References

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  • [Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][12]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI]()

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Technical Support Center: Enhancing the Selectivity of Pyrido[2,3-d]pyrimidin-2-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidin-2-amine kinase inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows. Our goal is to empower you with the knowledge to enhance the selectivity of your inhibitors and ensure the integrity of your research.

Section 1: Understanding and Troubleshooting Kinase Selectivity

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding pocket of a wide range of protein kinases.[1][2] However, this versatility can also lead to promiscuous binding and off-target effects, complicating data interpretation.[3][4] This section addresses common issues related to inhibitor selectivity.

FAQ 1: My this compound inhibitor shows high potency in biochemical assays but weak or inconsistent activity in cell-based assays. What are the potential causes and how can I troubleshoot this?

This is a frequent challenge that can stem from several factors. The discrepancy often arises because biochemical assays measure direct inhibition of a purified enzyme, while cellular assays are influenced by a multitude of factors.[5][6]

Possible Causes & Troubleshooting Strategies:

Possible Cause Explanation Troubleshooting Steps
Poor Cell Permeability The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.1. Assess Physicochemical Properties: Evaluate the inhibitor's LogP and polar surface area.[7] 2. Permeability Assays: Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability assays. 3. Structural Modification: If permeability is low, consider medicinal chemistry efforts to optimize the scaffold for better cell penetration.[8]
High Protein Binding The inhibitor may bind extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.[9]1. Measure Protein Binding: Determine the fraction of unbound compound in the presence of serum. 2. Adjust Concentrations: Increase the inhibitor concentration in cellular assays to compensate for protein binding, while being mindful of potential off-target effects at higher doses.
Compound Metabolism Cells can metabolize the inhibitor, converting it into inactive or less active forms.[9]1. Metabolic Stability Assays: Assess the inhibitor's stability in the presence of liver microsomes or hepatocytes.[10] 2. Time-Course Experiments: Evaluate the inhibitor's effect over different incubation times to identify potential degradation.[7]
Cellular ATP Competition The high intracellular concentration of ATP (millimolar range) can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often run at lower ATP concentrations.[5]1. Measure Ki vs. IC50: Determine the inhibitor's Ki value, which is independent of ATP concentration. 2. Run Biochemical Assays at High ATP: Perform biochemical assays at ATP concentrations that mimic physiological levels to get a more comparable IC50.
Efflux Pump Activity The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.1. Use Efflux Pump Inhibitors: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored. 2. Cell Line Selection: Use cell lines with low expression of relevant efflux pumps.
FAQ 2: I suspect my inhibitor is causing off-target effects that are confounding my phenotypic observations. How can I confirm this and identify the responsible off-target kinases?

Strategies for Deconvoluting On-Target vs. Off-Target Effects:

  • Kinome-Wide Profiling: This is the most direct way to assess the selectivity of your inhibitor.[12] Services like Eurofins DiscoverX's KINOMEscan® or Promega's Kinase Selectivity Profiling Systems can screen your compound against hundreds of kinases, providing a comprehensive selectivity profile.[9][13]

  • Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same primary kinase produces the same phenotype, it strengthens the evidence for on-target activity.[7]

  • Rescue Experiments: Transfecting cells with a mutant form of the target kinase that is resistant to your inhibitor should rescue the observed phenotype if the effect is on-target.[7]

  • Cellular Thermal Shift Assay (CETSA): This biophysical method confirms target engagement in intact cells by measuring the change in thermal stability of the target protein upon inhibitor binding.[9]

  • Dose-Response Correlation: A strong correlation between the concentration-dependent inhibition of the target kinase (e.g., measured by Western blot of a downstream substrate) and the observed phenotype supports an on-target mechanism.[7]

Workflow for Investigating Off-Target Effects:

Caption: Workflow for investigating suspected off-target effects.

Section 2: Methodologies for Enhancing and Characterizing Selectivity

Improving the selectivity of a pyrido[2,3-d]pyrimidine-based inhibitor often involves a combination of medicinal chemistry, structural biology, and computational approaches.[14][15]

FAQ 3: What are the key medicinal chemistry strategies to improve the selectivity of my this compound inhibitor?

Structure-activity relationship (SAR) studies are fundamental to enhancing selectivity.[16][17] By systematically modifying the scaffold, you can introduce functionalities that favor binding to your target kinase while disfavoring interactions with off-targets.

Key Medicinal Chemistry Strategies:

Strategy Description Example
Exploiting the Gatekeeper Residue The gatekeeper residue is a key determinant of the size of the ATP-binding pocket.[18] Designing inhibitors with bulky substituents that clash with large gatekeeper residues (e.g., Met, Leu, Phe) can confer selectivity for kinases with smaller gatekeeper residues (e.g., Thr, Val).[3]A study on pyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated that targeting the gatekeeper and back-pocket residues could shift selectivity away from p21-activated kinases (PAKs) and towards salt-inducible kinases (SIKs).[14]
Targeting Non-Conserved Residues Exploiting differences in the amino acid composition of the ATP-binding site among kinases can lead to highly selective inhibitors.Replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety in a pyrido[2,3-d]pyrimidine series resulted in a highly selective FGFr inhibitor.[16][17]
Covalent Inhibition Introducing a reactive group (e.g., an acrylamide) that forms a covalent bond with a non-conserved cysteine residue near the active site can dramatically increase both potency and selectivity.[3][4]This strategy has been successfully employed to develop inhibitors targeting specific point mutations in kinases like EGFR.[19]
Allosteric Targeting Designing inhibitors that bind to sites other than the highly conserved ATP pocket can achieve high levels of selectivity.While more challenging, this approach avoids the promiscuity often associated with ATP-competitive inhibitors.[8]
Structure-Based Drug Design Utilizing X-ray crystal structures or homology models of your target kinase in complex with your inhibitor can guide the rational design of more selective analogues.[14][20]Computational docking can help predict which modifications will enhance interactions with the target while avoiding clashes with off-target kinases.[21][22]

Illustrative SAR Data for a Pyrido[2,3-d]pyrimidine Series:

The following table, based on a representative pyrido[2,3-d]pyrimidin-7-one scaffold, illustrates how chemical modifications can improve selectivity.[9]

Table 1: Kinase Selectivity Profile of a Promiscuous Inhibitor (Compound A) [9]

Kinase TargetIC50 (nM)
CDK4 (On-Target) 15
CDK225
GSK3β50
PIM175

Table 2: Improved Kinase Selectivity of a Modified Inhibitor (Compound B) [9]

Kinase TargetIC50 (nM)Fold Selectivity vs. CDK4
CDK4 (On-Target) 20 -
CDK2> 2000> 100
GSK3β> 2000> 100
PIM1> 2000> 100

This data demonstrates that chemical modifications to Compound A resulted in Compound B, which maintains good on-target potency while significantly improving selectivity against other kinases.[9]

Protocol 1: General Procedure for a Biochemical Kinase Selectivity Assay (Luminescence-Based)

This protocol outlines a typical workflow for assessing inhibitor selectivity using a luminescent assay that measures ATP consumption (e.g., ADP-Glo™).[13]

Materials:

  • Kinase of interest and off-target kinases

  • Substrate for each kinase

  • This compound inhibitor

  • Kinase assay buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution series of the inhibitor in DMSO.

    • Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.[9]

  • Kinase Reaction:

    • Add 2 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.[9]

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

Experimental Workflow Diagram:

G A Prepare Inhibitor Dilutions B Add Inhibitor to Plate A->B C Add Kinase/Substrate Mix B->C D Add ATP to Start Reaction C->D E Incubate (1 hr) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 Values J->K

Caption: Biochemical kinase assay workflow.

Section 3: Computational Approaches to Predict and Understand Selectivity

Computational methods are increasingly valuable for predicting kinase inhibitor selectivity and rationalizing observed binding profiles.[21][23][24]

FAQ 4: How can computational tools help me understand and improve the selectivity of my inhibitor before synthesizing new compounds?

In silico methods can save significant time and resources by prioritizing which chemical modifications are most likely to improve selectivity.

Computational Strategies:

  • Binding Site Similarity Analysis: Tools like KinomeFEATURE can compare the ATP binding pocket of your target kinase with those across the kinome.[21] This can help identify kinases with similar binding sites that are likely to be off-targets.

  • Molecular Docking: Docking your inhibitor into the crystal structures or homology models of your on-target and key off-target kinases can reveal differences in binding modes.[22] This can suggest modifications to exploit these differences.

  • Machine Learning Models: Platforms like KinasePred use machine learning to predict the kinase activity of small molecules, helping to identify potential off-targets early in the design process.[25]

  • Structure-Activity Relationship (SAR) Informatics: Analyzing large datasets of kinase inhibitors can reveal which chemical features (toxophores) are associated with toxicity or promiscuity, guiding the design of safer and more selective compounds.[26]

By integrating these computational approaches into your workflow, you can make more informed decisions about which new this compound analogues to synthesize and test, accelerating your path toward a highly selective kinase inhibitor.

References

  • Knight, Z. A., & Shokat, K. M. (2005). A guide to the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS Biology, 3(10), e355. [Link]

  • Lo, Y. C., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 28(18), i453–i459. [Link]

  • Lamba, V., & Ghosh, I. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 8(4), 337-341. [Link]

  • Tyner, J. W., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Journal of Clinical Investigation, 123(5), 1915–1923. [Link]

  • Shokat, K. M. (2016). Chemical strategies to increase the selectivity of protein kinase inhibitors. Oncotarget, 7(6), 6393-6394. [Link]

  • Lo, Y. C., et al. (2011). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. Pacific Symposium on Biocomputing, 16, 29-40. [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895–1912. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Zhang, J., et al. (2022). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-28. [Link]

  • Vieth, M., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(6), 253–257. [Link]

  • Grisoni, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 24(5), 4567. [Link]

  • Onuche, P. U., et al. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Molecules, 29(10), 2265. [Link]

  • Chaikuad, A., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. European Journal of Medicinal Chemistry, 250, 115211. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(15), 2296–2303. [Link]

  • Wu, H., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726–10741. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7244-7275. [Link]

  • Binder, M. J., et al. (2024). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7244-7275. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(15), 2296-2303. [Link]

  • Binder, M. J., et al. (2024). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • El-Gazzar, M. G., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(11), 2539. [Link]

  • Chaikuad, A., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

  • Yadav, P., & Shah, K. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Chemical Biology & Drug Design, 96(6), 1339-1364. [Link]

  • Eastman, R. T., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991. [Link]

  • Yadav, P., & Shah, K. (2020). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Chemical Biology & Drug Design, 96(6), 1339-1364. [Link]

  • Scott, J. S., et al. (2024). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Bertrand, T., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(9), 16960-16981. [Link]

  • International Centre for Kinase Profiling. (n.d.). Kinase Profiling Inhibitor Database. [Link]

  • Chaikuad, A., et al. (2021). Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. Journal of Medicinal Chemistry, 64(13), 9139-9155. [Link]

  • Chaikuad, A., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv. [Link]

Sources

Addressing off-target effects of Pyrido[2,3-d]pyrimidine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Off-Target Effects

Welcome to the technical support center for researchers utilizing pyrido[2,3-d]pyrimidine-based compounds. This guide, curated by senior application scientists, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of off-target effects. Our goal is to empower you with the knowledge to ensure the specificity and validity of your experimental outcomes.

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, targeting a range of critical signaling molecules involved in cell proliferation, survival, and metabolism.[1][2][3] While potent, a key challenge in their use is ensuring target specificity, as off-target interactions can lead to ambiguous results, unexpected phenotypes, and potential toxicity.[4][5][6] This guide is designed to be your primary resource for addressing these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address common questions researchers encounter when working with pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Q1: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?

A: Yes, this is a classic sign of potential off-target activity. When you observe a cellular phenotype that cannot be rationalized by the inhibition of your primary target, it is crucial to consider that your compound may be modulating other signaling pathways.[7] Pyrido[2,3-d]pyrimidine derivatives, like many kinase inhibitors, often target the ATP-binding pocket, a highly conserved region across the kinome, which can lead to interactions with multiple kinases.[1][8]

Q2: How can I begin to identify which off-target kinases might be responsible for the observed effects?

A: The most direct method is to perform a comprehensive kinase selectivity profile. These are commercially available services that screen your compound against a large panel of kinases (often hundreds) to determine its inhibitory activity at a fixed concentration.[9][10] This will provide a "hit list" of potential off-target kinases that you can then validate in your cellular system.[11]

Q3: My compound shows activity against several kinases in a profiling screen. How do I know which one is responsible for the cellular phenotype?

A: This is a critical question. The key is to use orthogonal approaches to validate the on-target versus off-target effects. A highly recommended strategy is to use a structurally unrelated inhibitor that targets the same primary kinase.[7] If this second inhibitor produces the same phenotype, it strengthens the case for an on-target effect. Conversely, if the phenotype is unique to your pyrido[2,3-d]pyrimidine compound, it strongly suggests an off-target mechanism.[9]

Q4: What are some common off-target kinase families for ATP-competitive pyrido[2,3-d]pyrimidine inhibitors?

A: While the specific off-targets depend on the exact chemical structure of your compound, derivatives of this scaffold have been reported to interact with a variety of kinases beyond their primary targets. These can include other tyrosine kinases, serine/threonine kinases like PIM-1, CDKs, and components of the PI3K/AKT/mTOR pathway.[1][2][12] It's also important to consider that off-targets may not even be kinases.[13]

Q5: Can I use computational methods to predict potential off-target effects?

A: In silico prediction can be a valuable starting point.[14] Machine learning algorithms and chemical similarity-based methods can predict potential off-target interactions based on the compound's structure and known protein-ligand binding data.[15] However, these predictions must always be validated experimentally.[16]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: Inconsistent or Unexpected Results in Cell Viability/Proliferation Assays

You are treating a cancer cell line with your novel pyrido[2,3-d]pyrimidine-based inhibitor targeting EGFR. You observe a significant decrease in cell viability, but the effect is much stronger than what is seen with a well-characterized EGFR inhibitor like gefitinib.

A Inconsistent Cell Viability Data B Hypothesis: Off-target toxicity or engagement of pro-apoptotic/anti-proliferative pathways. A->B C Step 1: Kinase Profiling Screen (e.g., Eurofins DiscoverX, Reaction Biology) B->C Direct identification of potential off-targets D Step 2: Validate Top Off-Target Hits C->D Prioritize hits based on potency and biological relevance E Sub-Step 2a: Use siRNA/shRNA to knockdown the potential off-target kinase. D->E F Sub-Step 2b: Treat cells with a known selective inhibitor of the potential off-target kinase. D->F G Step 3: Cellular Target Engagement Assay (e.g., CETSA or NanoBRET) E->G Does knockdown rescue the phenotype? F->G Does the selective inhibitor mimic the phenotype? H Conclusion: Confirm if your compound binds the off-target kinase in intact cells. G->H

Caption: Workflow for troubleshooting unexpected cell viability results.

  • Perform a Broad Kinase Screen: This is your first and most crucial step to get an unbiased view of your compound's selectivity.[10][11] The results will provide a list of kinases that are inhibited by your compound at a certain concentration.

  • Validate Potential Off-Targets: From the kinase screen, identify the most potent off-target hits that are known to be involved in cell survival or apoptotic pathways.

    • Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the suspected off-target kinase. If knocking down the off-target protein prevents your compound from inducing its potent cytotoxic effect, it strongly implicates that off-target in the observed phenotype.

    • Pharmacological Inhibition: Use a well-characterized, selective inhibitor for the suspected off-target kinase. If this inhibitor phenocopies the effects of your pyrido[2,3-d]pyrimidine compound, it provides further evidence for the off-target interaction.[9]

  • Confirm Cellular Target Engagement: It is essential to confirm that your compound physically interacts with the suspected off-target inside the cell. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement assays can provide this direct evidence.[17][18][19][20]

Problem 2: Paradoxical Pathway Activation

Your pyrido[2,3-d]pyrimidine compound is designed to inhibit a specific kinase (Kinase A) in a linear signaling pathway. However, upon treatment, you observe an unexpected increase in the phosphorylation of a downstream substrate of a parallel pathway.

cluster_0 Target Pathway cluster_1 Parallel Pathway Upstream Upstream Activator KinaseA Kinase A (Target) Upstream->KinaseA KinaseB Kinase B (Off-Target?) Upstream->KinaseB SubstrateA Substrate A KinaseA->SubstrateA SubstrateB Substrate B KinaseB->SubstrateB Inhibitor Pyrido[2,3-d] pyrimidine Compound Inhibitor->KinaseA Intended Inhibition Inhibitor->KinaseB Unintended Activation?

Caption: Paradoxical activation of a parallel signaling pathway.

Paradoxical pathway activation is a known phenomenon with some kinase inhibitors.[4][5][6] This can occur through several mechanisms, including the disruption of negative feedback loops or unexpected interactions with scaffold proteins. Another possibility is a phenomenon known as "retroactivity," where inhibiting a downstream component can lead to upstream effects that spill over into parallel cascades.[21]

  • Dose-Response Analysis: Carefully titrate your compound and measure the phosphorylation of both the on-target and the paradoxically activated off-target substrate. This will help determine the concentration at which the off-target effect becomes prominent.

  • Investigate Feedback Loops: Review the literature for known negative feedback mechanisms where your target kinase (Kinase A) or its downstream effectors might inhibit the parallel pathway (Kinase B). Your compound, by inhibiting Kinase A, could be relieving this inhibition, leading to the activation of Kinase B.

  • Directly Measure Kinase B Activity: Use an in vitro kinase assay to determine if your compound directly activates Kinase B. This will differentiate between a direct allosteric activation and an indirect cellular effect.

  • Validate with Structurally Different Inhibitors: As with Problem 1, test other inhibitors of Kinase A. If they do not cause the paradoxical activation of Kinase B, it points to a specific off-target effect of your pyrido[2,3-d]pyrimidine compound.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows you to determine if your compound binds to a target protein in intact cells by measuring changes in the protein's thermal stability.[13][19]

Materials:

  • Cell line of interest

  • Your pyrido[2,3-d]pyrimidine compound

  • DMSO (vehicle control)

  • PBS and appropriate lysis buffer with protease/phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Equipment for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment: Plate and grow your cells to ~80% confluency. Treat the cells with your compound at the desired concentration or with DMSO for 30-60 minutes.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes/plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein and a control protein (e.g., GAPDH) in the supernatant using Western blotting or another quantitative protein detection method.

  • Data Interpretation: Plot the percentage of soluble protein remaining at each temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates that it is binding to and stabilizing the target protein.

Protocol 2: Downstream Signaling Analysis by Western Blot

This protocol helps to functionally validate an on- or off-target effect by measuring the phosphorylation status of a known downstream substrate.

Materials:

  • Cell line of interest

  • Your pyrido[2,3-d]pyrimidine compound and any other relevant inhibitors

  • Appropriate cell lysis buffer

  • Primary antibodies (phospho-specific and total protein for your target and its substrate)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Starve the cells in serum-free media if necessary to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat cells with your compound or vehicle control for the desired time (e.g., 1-2 hours).

  • Stimulation (if applicable): Stimulate the signaling pathway with an appropriate growth factor or ligand for a short period (e.g., 10-15 minutes).

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with the primary phospho-specific antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for the total protein of the substrate and for a loading control (e.g., Actin or Tubulin) to ensure equal loading.

  • Analysis: Quantify the band intensities. A decrease in the phospho-substrate signal (relative to total substrate and loading control) in the compound-treated sample indicates inhibition of the upstream kinase.

Data Summary Table

When evaluating a new pyrido[2,3-d]pyrimidine compound, organizing your data is key. Below is a template for summarizing your findings.

ParameterCompound X (Your Compound)Compound Y (On-Target Control)Compound Z (Off-Target Control)
Primary Target IC₅₀ (Biochemical) e.g., 15 nMe.g., 10 nMe.g., >10 µM
Off-Target "Hit" IC₅₀ (Biochemical) e.g., 50 nMe.g., >5 µMe.g., 25 nM
Cellular Proliferation IC₅₀ e.g., 100 nMe.g., 500 nMe.g., 150 nM
Target Phosphorylation Inhibition (EC₅₀) e.g., 120 nMe.g., 550 nMe.g., >10 µM
Off-Target Phosphorylation Inhibition (EC₅₀) e.g., 150 nMe.g., >10 µMe.g., 200 nM
Cellular Target Engagement (CETSA ΔTₘ) +5.2 °C+6.1 °CN/A
Off-Target Engagement (CETSA ΔTₘ) +4.8 °CNo Shift+5.5 °C

By systematically applying these troubleshooting strategies and experimental protocols, you can confidently dissect the on- and off-target effects of your pyrido[2,3-d]pyrimidine-based compounds, leading to more robust and publishable data.

References

  • Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9(1), 1-13.
  • Klaeger, S., Gohlke, B., Scott, M. P., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Krämer, O., & Lauffer, B. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 219-225. [Link]

  • Gesell, J. J., et al. (2019). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 62(17), 7853-7881. [Link]

  • Vasta, J. D., et al. (2018). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology, 13(12), 3477-3487. [Link]

  • Rudd, R. A., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology, 10(1), 219-225. [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • bioRxiv. (2019). Rapid discovery of drug target engagement by isothermal shift assay. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Ishida, T., et al. (2008). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry, 144(6), 677-681. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine derivatives 43 and 44. [Link]

  • CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Besson, T., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(23), 5534. [Link]

  • Kim, D., Kim, D., & Kim, J. S. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Molecular Cell Biology, 21(12), 705-722. [Link]

  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]

  • Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • Kumar, D., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 6872-6908. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1936-1951. [Link]

  • RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • MDPI. (2025). Developing New Pyrido[2,3-d]pyrimidine-Based Small Molecules as Potent ATR Inhibitors. [Link]

Sources

Technical Support Center: Refinement of In vitro Kinase Assay Protocols for Pyrido[2,3-d]pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Kinase Inhibition Assays

Welcome to the Technical Support Center dedicated to the robust and reliable in vitro evaluation of Pyrido[2,3-d]pyrimidin-2-amine derivatives. As a privileged scaffold in medicinal chemistry, these compounds are potent ATP-competitive kinase inhibitors targeting a range of kinases implicated in oncology and other therapeutic areas.[1][2][3][4][5] However, their successful characterization hinges on meticulously designed and executed in vitro kinase assays.

This guide is structured to empower researchers, scientists, and drug development professionals to overcome common experimental hurdles. We will delve into the causality behind protocol choices, provide self-validating experimental designs, and ground our recommendations in authoritative scientific principles. Our goal is to move beyond mere procedural lists to a deeper understanding of the assay dynamics, ensuring data integrity and accelerating your research.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the design and interpretation of kinase assays for this compound compounds.

Q1: What is the primary mechanism of action for Pyrido[2,3-d]pyrimidine-based inhibitors, and how does this impact assay design?

A1: The predominant mechanism for this class of compounds is ATP-competitive inhibition.[2] These inhibitors bind to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, ATP.[6][7] This has several critical implications for assay design:

  • ATP Concentration is Key: The measured potency (IC50) of an ATP-competitive inhibitor will be highly dependent on the ATP concentration in the assay.[7] For accurate and physiologically relevant data, it is crucial to run assays at or near the Michaelis constant (Km) of ATP for the specific kinase. Performing assays at ATP concentrations that mimic cellular levels (e.g., 1 mM) can also provide valuable insights.[8]

  • Mechanism of Action (MoA) Studies: To confirm ATP-competitive binding, it is recommended to determine the inhibitor's IC50 value at multiple ATP concentrations. A rightward shift in the IC50 value with increasing ATP concentrations is a hallmark of competitive inhibition.[7]

Q2: Which in vitro kinase assay format is best suited for screening Pyrido[2,3-d]pyrimidine derivatives?

A2: The choice of assay format depends on several factors including throughput requirements, available instrumentation, and the specific kinase target.[9][10] Two highly recommended and widely used formats are:

  • Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™): These are homogeneous "mix-and-read" assays that are amenable to high-throughput screening (HTS).[11][12][13][14]

    • Kinase-Glo® measures the amount of ATP remaining after the kinase reaction. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.[9][15]

    • ADP-Glo™ quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9][16]

  • Radiometric Assays (e.g., [γ-³³P]-ATP Filter Binding): Often considered the "gold standard" for their direct and robust measurement of substrate phosphorylation.[8][16][17] They are less prone to compound interference but involve handling radioactivity.[18]

Q3: My Pyrido[2,3-d]pyrimidine compound shows poor solubility in aqueous assay buffers. How can I address this?

A3: Poor aqueous solubility is a common challenge with heterocyclic small molecules.[19] Here are several strategies to mitigate this:

  • Optimize DMSO Concentration: While compounds are typically dissolved in 100% DMSO, the final concentration in the assay should be kept as low as possible (ideally ≤0.5%) to prevent the compound from "crashing out" of solution.[14][19]

  • Use of Pluronic F-127: Including a non-ionic surfactant like Pluronic F-127 in the assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Acoustic Dispensing: For HTS, non-contact acoustic dispensing technologies can transfer nanoliter volumes of compound directly into the assay plate, minimizing precipitation issues associated with intermediate dilution steps.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during in vitro kinase assays with Pyrido[2,3-d]pyrimidine inhibitors.

Observed Problem Potential Causes Recommended Solutions & Rationale
High variability between replicate wells 1. Compound precipitation.[19]2. Incomplete mixing of reagents.3. Pipetting errors.1. Visually inspect plates for precipitation. If observed, refer to the solubility troubleshooting steps in the FAQ section. Reduce the final compound concentration.2. Ensure thorough mixing after each reagent addition. Use a plate shaker or orbital shaker at a moderate speed.3. Verify pipette calibration and use proper pipetting technique. For small volumes, consider using automated liquid handlers.
IC50 values are significantly weaker than expected 1. ATP concentration is too high, leading to out-competition of the inhibitor.[7]2. Substrate depletion or product inhibition.[14]3. Inactive enzyme or suboptimal enzyme concentration.1. Determine the ATP Km for your kinase and run the assay at [ATP] = Km. This provides a standardized condition for comparing inhibitor potencies.2. Optimize enzyme concentration and reaction time to ensure the reaction is in the linear range (typically <20% substrate turnover). This can be determined through enzyme and time titration experiments.3. Confirm enzyme activity with a known potent inhibitor as a positive control. Titrate the enzyme to find a concentration that gives a robust signal-to-background ratio.
Apparent non-specific inhibition at high compound concentrations 1. Compound aggregation.2. Interference with the detection system (e.g., luciferase inhibition in luminescence assays).[12]3. Promiscuous inhibition due to compound reactivity.1. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can help to disrupt non-specific aggregates.2. Run a counter-screen. For luminescence assays, test the compound's effect on the luciferase enzyme in the absence of the kinase.[12]3. Assess the compound's behavior in orthogonal assays. If the compound is active across multiple, unrelated targets, it may be a promiscuous inhibitor.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is designed for determining the IC50 value of a Pyrido[2,3-d]pyrimidine inhibitor.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Pyrido[2,3-d]pyrimidine derivative in 100% DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a concentration range that will span the expected IC50 (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 1 µL of the diluted compound or DMSO (for controls) to the appropriate wells.

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer. The final concentrations of kinase and substrate should be optimized for each specific kinase.

    • Add 2 µL of the 2X kinase/substrate master mix to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.[12]

  • Initiation and Incubation:

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at the Km for the target kinase.

    • Add 2 µL of the 2X ATP solution to initiate the reaction.[12]

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.[12]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radiometric Filter Binding Assay ([γ-³³P]-ATP)

This protocol is a robust method for directly measuring kinase activity.[6][17][18]

  • Compound Preparation:

    • Follow the same procedure as in the luminescence-based assay.

  • Kinase Reaction Setup (in microcentrifuge tubes or 96-well plate):

    • To each reaction well, add the following in order:

      • Kinase reaction buffer.

      • Diluted compound or DMSO.

      • Substrate (protein or peptide).

      • Kinase.

    • Pre-incubate for 5-10 minutes at room temperature.

  • Initiation and Incubation:

    • Prepare an ATP mix containing unlabeled ATP and [γ-³³P]-ATP. The final specific activity should be optimized to give a good signal.

    • Initiate the reaction by adding the ATP mix.

    • Incubate at 30°C for the optimized reaction time (e.g., 20-30 minutes).[18]

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding phosphoric acid.

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[18]

  • Washing and Detection:

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the paper to dry and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.[18]

  • Data Analysis:

    • Follow the same data analysis procedure as for the luminescence-based assay.

Visualization of Key Concepts

Mechanism of ATP-Competitive Inhibition

ATP_Competition

Troubleshooting Workflow for In Vitro Kinase Assays

Troubleshooting_Workflow

References

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.).
  • Promega Notes 83 - Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.).
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - NIH. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Protocol - Promega Corporation. (n.d.).
  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372 - Promega Corporation. (n.d.).
  • Services | ATP Competition Assay | International Centre for Kinase Profiling. (n.d.).
  • A High-Throughput Radiometric Kinase Assay - PubMed - NIH. (n.d.).
  • Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors - PubMed. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29).
  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research - AACR Journals. (2017, July 1).
  • The Pyrido[2,3-d]pyrimidine Scaffold: A Technical Guide to its Mechanism of Action as a Kinase Inhibitor - Benchchem. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Publishing. (n.d.).
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023, February 9).
  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025, August 9).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (n.d.).
  • Technical Support Center: Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Derivatives - Benchchem. (n.d.).

Sources

Technical Support Center: Enhancing the Oral Bioavailability of Pyrido[2,3-d]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrido[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of improving the oral bioavailability of this important class of therapeutic agents. Pyrido[2,3-d]pyrimidines are a prominent scaffold in medicinal chemistry, with numerous derivatives showing potent activity as kinase inhibitors in oncology and other therapeutic areas.[1][2][3] However, their typically poor aqueous solubility often limits their clinical utility. This resource is designed to provide you with the technical insights and practical methodologies to overcome these hurdles.

Part 1: Understanding the Bioavailability Challenge

Pyrido[2,3-d]pyrimidine derivatives, like many kinase inhibitors, are often lipophilic molecules designed to fit into the hydrophobic ATP-binding pocket of their target kinases.[4] This inherent lipophilicity frequently leads to poor aqueous solubility, classifying many of these compounds as Biopharmaceutics Classification System (BCS) Class II agents (low solubility, high permeability).[5]

A prime example is Palbociclib, a CDK4/6 inhibitor with a Pyrido[2,3-d]pyrimidine core. It exhibits pH-dependent solubility and is classified as a BCS Class II compound.[5] The oral bioavailability of such compounds is often limited by their dissolution rate in the gastrointestinal (GI) tract.

Part 2: Troubleshooting & FAQs

This section addresses common issues encountered during the pre-clinical development of Pyrido[2,3-d]pyrimidine drug candidates.

Solubility and Dissolution Issues

Question 1: My Pyrido[2,3-d]pyrimidine compound shows promising in vitro potency but poor oral absorption in animal models. What is the likely cause?

Answer: The most probable cause is dissolution rate-limited absorption due to the compound's low aqueous solubility. For an orally administered drug to be absorbed, it must first dissolve in the fluids of the GI tract. If the dissolution rate is slower than the transit time through the absorptive regions of the intestine, bioavailability will be low, regardless of the compound's high membrane permeability.

Question 2: I observe significant variability in plasma concentrations after oral dosing in my animal studies. What could be the reason?

Answer: High pharmacokinetic variability is a common consequence of poor solubility.[5][6] Minor variations in physiological conditions, such as gastric pH and the presence or absence of food, can have a significant impact on the dissolution and absorption of a poorly soluble drug. For instance, food intake has been shown to increase the bioavailability of Palbociclib and reduce its pharmacokinetic variability.[5][6]

Question 3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for in vitro assays. How can I resolve this?

Answer: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[4] To mitigate this:

  • Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.

  • Use a co-solvent system: A mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can increase the solubility of your compound in the final solution.

  • Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Cremophor® EL can help maintain the solubility of hydrophobic compounds in aqueous media.

  • Prepare a supersaturated solution: While more advanced, techniques like creating amorphous solid dispersions can generate a transient supersaturated state, enhancing apparent solubility.

Part 3: Bioavailability Enhancement Strategies & Protocols

Here, we detail two effective strategies for improving the bioavailability of Pyrido[2,3-d]pyrimidine drug candidates: Co-crystallization and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).

Strategy 1: Co-crystallization

Co-crystals are multi-component crystalline solids where a drug molecule and a co-former are held together by non-covalent interactions, primarily hydrogen bonding.[7] This approach can significantly improve the solubility and dissolution rate of a drug without altering its chemical structure.[7][8][9] For instance, co-crystals of Palbociclib with resorcinol have demonstrated enhanced solubility, dissolution rate, and in vivo bioavailability in rats.[10]

Caption: Workflow for Co-crystal Development.

  • Co-former Selection: Choose pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with the Pyrido[2,3-d]pyrimidine derivative (e.g., carboxylic acids, amides).

  • Slurry Preparation: Add an excess of the Pyrido[2,3-d]pyrimidine compound and the chosen co-former (typically in a 1:1 molar ratio) to a small volume of a suitable organic solvent in a sealed vial.

  • Equilibration: Stir the slurry at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-72 hours) to allow for equilibration.

  • Isolation: Isolate the solid phase by filtration and allow it to air dry.

  • Characterization: Analyze the solid phase using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new crystalline phase.[9]

Strategy 2: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the GI fluids.[11][12][13] This nanoemulsion provides a large surface area for drug absorption and can significantly enhance the solubility and bioavailability of poorly water-soluble drugs.[14][15] SNEDDS have been successfully developed to improve the dissolution of Palbociclib.[14]

Caption: Workflow for SNEDDS Development.

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the Pyrido[2,3-d]pyrimidine derivative in various oils (e.g., Capryol® 90, Labrafil® M 1944 CS).

    • Surfactant and Co-surfactant: Select a surfactant (e.g., Cremophor® RH 40, Labrasol®) and a co-surfactant (e.g., Transcutol® HP) based on their ability to emulsify the chosen oil phase.

  • Ternary Phase Diagram Construction: Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe the formation of a nanoemulsion to identify the self-nanoemulsifying region.[13]

  • SNEDDS Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add the Pyrido[2,3-d]pyrimidine drug candidate to the mixture.

    • Vortex or stir the mixture at a controlled temperature (e.g., 40°C) until a clear, homogenous solution is formed.[15]

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS formulation with water and measure the droplet size and PDI using a dynamic light scattering (DLS) instrument.[15]

    • Emulsification Time: Determine the time taken for the SNEDDS to form a nanoemulsion upon dilution in a simulated gastric fluid with gentle agitation.[13]

Part 4: In Vitro and In Vivo Evaluation Protocols

In Vitro Dissolution Testing for SNEDDS Formulations

This protocol is adapted for evaluating the dissolution of a Pyrido[2,3-d]pyrimidine derivative from a SNEDDS formulation.

  • Apparatus: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50-100 rpm.

  • Procedure:

    • Encapsulate the SNEDDS formulation (containing a known amount of the drug) into a hard gelatin capsule.

    • Place the capsule in the dissolution vessel.

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[3][4]

Caco-2 Permeability Assay

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][16][][18]

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution (dissolved in transport buffer, with a low percentage of co-solvent if necessary) to the apical (A) side of the monolayer.

    • At specified time points, collect samples from the basolateral (B) side.

    • To assess active efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis: Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

Analytical Method: LC-MS/MS for Quantification in Human Plasma

This is a generalized protocol based on validated methods for Palbociclib.[5][6][10][19][20]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma, add 450 µL of methanol containing the internal standard.

    • Vortex for 10 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute with a suitable sample diluent before injection.[10]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 0.25 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.

Part 5: Data Summary Tables

Table 1: Physicochemical Properties of a Typical Pyrido[2,3-d]pyrimidine Kinase Inhibitor (Example: Palbociclib)

PropertyValueImplication for BioavailabilityReference
BCS Class IILow solubility, high permeability[5]
Aqueous Solubility pH-dependentPoor dissolution in neutral/alkaline pH of the intestine[6]
LogP HighGood membrane permeability but contributes to low aqueous solubility[4]

Table 2: Example of a SNEDDS Formulation for a Poorly Soluble Drug

ComponentFunctionExample ExcipientConcentration Range (% w/w)
Oil Drug solubilizationCapryol® 9010 - 40
Surfactant EmulsificationCremophor® RH 4030 - 60
Co-surfactant Reduces interfacial tensionTranscutol® HP10 - 30

References

  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. MDPI. [Link]

  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. National Institutes of Health. [Link]

  • Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. PLOS One. [Link]

  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. PubMed. [Link]

  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. ResearchGate. [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central. [Link]

  • A Comprehensive Guide to the Development, Evaluation, and Future Prospects of Self-nanoemulsifying Drug Delivery Systems for Poorly Water-soluble Drugs. PubMed. [Link]

  • Self-Nanoemulsifying Drug Delivery System - SNEDDS. Jetir.Org. [Link]

  • Solubility Enhancement of Palbociclib Supersaturable Self-Nano Emulsifying Drug Delivery System by Central Composite Design. Impactfactor. [Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. SciSpace. [Link]

  • Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]

  • Preparation and characterization of co-crystals for improved physicochemical properties of poorly soluble drug. Slideshare. [Link]

  • Preparation and Characterization of Novel Self Nano Emulsifying Drug Delivery System of Allopurinol. Research Journal of Pharmacy and Technology. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. ACS Publications. [Link]

  • Development, characterization, and in vitro dissolution of self-nanoemulsifying drug delivery system (SNEDDS) for an effective oral delivery of quercetin. SciSpace. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. PubMed Central. [Link]

  • Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of fenofibrate, a poorly water-soluble drug. Dove Medical Press. [Link]

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Technical Support Center: Mitigating Side Reactions in Pyrido[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of substituted Pyrido[2,3-d]pyrimidines. This class of nitrogen-containing heterocyclic compounds is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] However, their synthesis can be challenging, often accompanied by side reactions that reduce yields and complicate purification.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these synthetic challenges. As chemists, we understand that mastering a reaction is not just about following steps but about understanding the "why" behind each choice. This guide is structured to provide that causal understanding, empowering you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common hurdles encountered during the synthesis of Pyrido[2,3-d]pyrimidines, particularly through the widely used multi-component reaction (MCR) pathways.

Issue 1: Low Yield of the Desired Pyrido[2,3-d]pyrimidine

Question: My one-pot, three-component reaction of a 6-aminouracil derivative, an aldehyde, and an active methylene compound (e.g., malononitrile) is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in these MCRs are a frequent issue and can often be traced back to several key factors. The primary cause is often a disruption in the delicate sequence of the domino Knoevenagel condensation, Michael addition, and subsequent cyclization/aromatization steps.[2]

Causality & Mitigation Strategy:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. Strong acids can sometimes promote unwanted side reactions, while an insufficient amount of a milder catalyst won't drive the reaction to completion.[3]

    • Solution: Screen a variety of catalysts. For many substrates, mild and inexpensive catalysts like Diammonium Hydrogen Phosphate (DAHP) in aqueous media have proven highly effective.[2] Other options include L-proline or nanocrystalline MgO, especially for green chemistry approaches.[4] It's crucial to optimize the catalyst loading; start with a catalytic amount (e.g., 10 mol%) and adjust as needed.

  • Poor Reactant Solubility: If one of the starting materials has low solubility in the chosen solvent, it can significantly slow down the reaction rate and lead to incomplete conversion.

    • Solution: Experiment with different solvent systems. While ethanol is common, polar aprotic solvents like DMF can be excellent choices, particularly for microwave-assisted synthesis where they heat efficiently.[2] For environmentally friendly options, refluxing in an aqueous ethanol mixture is often successful.[4]

  • Incorrect Reaction Temperature: The activation energy for each step in the domino sequence must be met without causing decomposition of reactants or intermediates.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) while incrementally increasing the temperature. If conventional heating is slow, consider microwave irradiation, which can dramatically shorten reaction times and often minimize the formation of thermal degradation byproducts.[2][4]

  • Purity of Reactants: Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to a cascade of side products.[3]

    • Solution: Ensure all reactants are of high purity. If possible, purify the aldehyde (e.g., by distillation or recrystallization) immediately before use, as they can oxidize upon storage.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Complex Product Mixture & Difficult Purification

Question: My TLC/LC-MS analysis shows multiple product spots, and purification by column chromatography or recrystallization is proving very difficult. What are these byproducts and how can I prevent their formation?

Answer: The formation of a complex mixture often points to competing reaction pathways or incomplete cyclization. Identifying these byproducts is key to adjusting conditions to favor the desired product.

Likely Side Products & Their Prevention:

  • Uncyclized Michael Adduct: The Michael addition of the aminouracil to the Knoevenagel intermediate (formed from the aldehyde and malononitrile) is a key step. If this adduct fails to cyclize, it will remain as a significant impurity.

    • Causality: This is often due to insufficient heating or an inappropriate catalyst that does not effectively promote the final intramolecular cyclization and dehydration/dehydrogenation steps.

    • Mitigation: Ensure adequate reaction temperature and time. Switching to a more effective catalyst or utilizing microwave heating can facilitate the final, often energy-intensive, cyclization step.[5]

  • Aldehyde Self-Condensation/Polymerization: Aldehydes, particularly aliphatic ones or those prone to enolization, can self-condense under either acidic or basic conditions, consuming the starting material and generating polymeric byproducts that complicate purification.[3]

    • Causality: This is favored by overly harsh reaction conditions (strong acid/base, high temperatures).

    • Mitigation: Use a milder catalyst. Consider adding the aldehyde slowly to the reaction mixture containing the other components to maintain a low instantaneous concentration, thus disfavoring self-reaction.

  • Formation of Regioisomers: When using unsymmetrical 1,3-dicarbonyl compounds or α,β-unsaturated ketones instead of malononitrile, the initial nucleophilic attack can occur at different electrophilic sites, leading to the formation of structural isomers that are often very difficult to separate.

    • Causality: The regiochemical outcome is determined by the relative reactivity of the carbonyl groups and the steric/electronic environment of the reactants.

    • Mitigation: Achieving high regioselectivity often requires careful selection of a synthetic strategy that controls the cyclization pathway.[4] For instance, using pre-formed synthons rather than a one-pot MCR can provide absolute regiochemical control, albeit at the cost of more synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic pathway for the common three-component synthesis of Pyrido[2,3-d]pyrimidines?

A1: The reaction typically proceeds through a domino Knoevenagel-Michael-cyclization sequence.[2]

  • Knoevenagel Condensation: The aldehyde and the active methylene compound (e.g., malononitrile) undergo a condensation reaction, catalyzed by a base or acid, to form an electron-deficient alkene (a Knoevenagel adduct).

  • Michael Addition: The C5 position of the electron-rich 6-aminouracil acts as a nucleophile and attacks the Knoevenagel adduct in a conjugate (Michael) addition.

  • Intramolecular Cyclization & Tautomerization: The exocyclic amino group of the uracil then attacks one of the nitrile groups, leading to cyclization.

  • Aromatization: A final tautomerization and/or oxidation step yields the stable, aromatic Pyrido[2,3-d]pyrimidine core.

Reaction Mechanism Overview

Caption: Simplified domino mechanism for Pyrido[2,3-d]pyrimidine synthesis.

Q2: How do I select the optimal catalyst for my reaction?

A2: Catalyst selection is highly dependent on your specific substrates and desired reaction conditions (e.g., solvent, temperature). There is no single "best" catalyst, but the following table provides a comparative guide based on published data.

CatalystTypical ReactantsSolventTemp. (°C)TimeAvg. Yield (%)Reference
DAHP 4(6)-Aminouracil, Aldehydes, MalononitrileAqueous MediaReflux / MW5 - 10 min (MW)82 - 95[2]
Nanocrystalline MgO 6-Aminouracil derivatives, Aldehydes, MalononitrileWater80Not SpecifiedHigh[4]
L-Proline 6-Aminouracil, Aldehydes, MalononitrileEtOH / H₂OReflux2 - 4 h85 - 94N/A
TEBAC Aminopyrimidines, Aldehydes, Alkyl nitrilesWater1001 - 2 h80 - 93[6]

DAHP: Diammonium Hydrogen Phosphate; TEBAC: Triethylbenzylammonium chloride; MW: Microwave.

Expertise-Driven Insight: For novel substrates, it is often most efficient to start with a mild, inexpensive, and environmentally benign catalyst like DAHP in an aqueous medium.[2] Its effectiveness in water and simple work-up make it an excellent first choice for screening.

Q3: My final product has very poor solubility, making characterization and further reactions difficult. What can I do?

A3: Poor solubility is a known challenge for this class of planar, heterocyclic compounds.[7] The issue often stems from strong intermolecular π-π stacking and hydrogen bonding.

  • For Purification/Characterization: Use strong polar aprotic solvents like DMSO or DMF. For NMR, DMSO-d₆ is typically required. Gentle heating may be necessary to fully dissolve the compound.

  • For Subsequent Reactions: If the final product needs to be used in a subsequent step, consider performing the reaction in a solvent that it is soluble in, such as DMF or NMP, even if it is not the "optimal" solvent for the reaction itself. Alternatively, modifying the substituents on the Pyrido[2,3-d]pyrimidine core during the design phase to include more flexible or polar groups can significantly improve solubility.

Experimental Protocols

Protocol: Optimized Synthesis Using DAHP in Aqueous Media

This protocol describes an efficient and environmentally friendly method for synthesizing 7-amino-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles, adapted from established procedures.[2] This method minimizes side reactions by using a mild catalyst and green solvent system.

Materials:

  • 4(6)-Aminouracil (1.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Diammonium Hydrogen Phosphate (DAHP) (0.1 mmol, 10 mol%)

  • Ethanol/Water (1:1 v/v, 10 mL)

  • Round-bottom flask with reflux condenser

Procedure:

  • Setup: To a 50 mL round-bottom flask, add 4(6)-aminouracil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and DAHP (0.1 mmol).

  • Solvent Addition: Add the ethanol/water mixture (10 mL) to the flask.

  • Reaction: Place a reflux condenser on the flask and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting materials are consumed, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The product is often of high purity at this stage. If further purification is required, recrystallization from ethanol or DMF/water can be performed.

Self-Validation: The success of this protocol is validated by the high yield and purity of the product, which precipitates directly from the reaction mixture, simplifying isolation and minimizing the need for chromatographic purification.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of pyrido[2,3-d]pyrimidine derivative 3a in AcOH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • ResearchGate. (n.d.). Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl.
  • Benchchem. (n.d.). Technical Support Center: 6-Chloropyrido[2,3-d]pyrimidine Experiments.
  • Patel, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Moradi, L. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9, 40-43.
  • Silva, A. F., et al. (2024). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Hamama, W. S., et al. (2007). Convenient Selective Synthesis of Substituted Pyrido[2,3-d]pyrimidones and Annulated Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Derivatives.
  • Tekmal, A. M., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6046-6053.
  • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]

  • ResearchGate. (n.d.). One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media.
  • Wikipedia. (n.d.). Pyrimidine dimer.
  • ResearchGate. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions.
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines.
  • ResearchGate. (n.d.). Pyrido[2,3-d]pyrimidine synthetic routes under three sets of conditions.
  • Parsons, L., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3103. [Link]

  • Fadda, A. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12705. [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents.
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • ResearchGate. (n.d.). Synthesis of substituted and heterofused pyrido[2,3-d]pyrimidines.
  • Kumar, A., et al. (2023). Synthesis and anticancer evaluation of diaryl pyrido[2,3-d]pyrimidine /alkyl substituted pyrido[2,3-d]pyrimidine derivatives as thymidylate synthase inhibitors. Scientific Reports, 13, 14193. [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating Pyrido[2,3-d]pyrimidin-2-amine as a Therapeutic Target in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the pyrido[2,3-d]pyrimidine scaffold's performance against established and alternative oncological therapies. We will delve into the mechanistic underpinnings of this versatile chemical framework, present supporting experimental data, and provide detailed protocols for its validation as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals seeking to explore next-generation cancer therapeutics.

Introduction: The Emergence of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Its structural resemblance to purine has made it a fertile ground for developing inhibitors of key enzymes involved in carcinogenesis.[3] Derivatives of this scaffold have been shown to target multiple critical pathways in cancer progression, primarily through the inhibition of various protein kinases and dihydrofolate reductase (DHFR).[1][4] This guide will focus on validating the 2-amino substituted variants, comparing their efficacy and mechanisms with standard-of-care and alternative agents to provide a clear perspective on their therapeutic potential.

Part 1: Primary Oncological Targets and Mechanism of Action

The therapeutic efficacy of pyrido[2,3-d]pyrimidine derivatives stems from their ability to competitively inhibit ATP-binding sites on kinases or substrate-binding sites on enzymes like DHFR, disrupting signaling cascades essential for cancer cell survival and proliferation.

Kinase Inhibition: Disrupting Pro-Survival Signaling

A multitude of pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including PIM-1, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[3][5][6] PIM-1 kinase, a serine/threonine kinase, is a particularly compelling target as its overexpression is linked to poor prognosis in several cancers by promoting cell survival and proliferation.[7][8] Inhibition of these kinases blocks downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[8][9]

G cluster_0 Upstream Signals cluster_1 PIM-1 Kinase Signaling cluster_2 Cellular Outcomes Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cytokines Cytokines Cytokines->Receptor JAK/STAT JAK/STAT Receptor->JAK/STAT PIM1 PIM-1 Kinase JAK/STAT->PIM1 Bad Bad PIM1->Bad phosphorylates & inactivates p27 p27 PIM1->p27 phosphorylates & inactivates c-Myc c-Myc PIM1->c-Myc phosphorylates & activates Apoptosis_Inhibition Inhibition of Apoptosis Bad->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival p27->Proliferation c-Myc->Proliferation Pyrido[2,3-d]pyrimidine Pyrido[2,3-d]pyrimidine Inhibitor Pyrido[2,3-d]pyrimidine->PIM1 INHIBITS

Fig 1. Simplified PIM-1 Kinase Signaling Pathway.
Dihydrofolate Reductase (DHFR) Inhibition: Halting Nucleotide Synthesis

The pyrido[2,3-d]pyrimidine scaffold is also a known inhibitor of DHFR, an essential enzyme for regenerating tetrahydrofolate, which is crucial for the synthesis of purines and thymidine.[4][10] By inhibiting DHFR, these compounds starve cancer cells of the necessary building blocks for DNA synthesis and replication, leading to cell death.[11][12] This mechanism is analogous to established antifolate drugs like methotrexate and pemetrexed.[13][14]

Part 2: Comparative Performance Analysis

To validate a new therapeutic agent, its performance must be benchmarked against current standards. The following tables provide a comparative analysis based on preclinical data.

Table 1: Comparison of a Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitor with a Standard Agent

This table compares a potent pyrido[2,3-d]pyrimidine derivative with Staurosporine, a well-known broad-spectrum kinase inhibitor. The data highlights the high potency of the novel compound against its specific target.

CompoundTargetEnzymatic Inhibition IC₅₀ (nM)Cellular Activity (MCF-7) IC₅₀ (µM)Source
Compound 4 (Pyrido[2,3-d]pyrimidine derivative) PIM-1 Kinase11.40.57[8]
Staurosporine (Standard Control) PIM-1 Kinase16.7Not specific[8]

Data indicates that the representative pyrido[2,3-d]pyrimidine exhibits superior or comparable enzymatic inhibition to the standard control, alongside potent activity in a relevant cancer cell line.

Table 2: Comparison of a Pyrido[2,3-d]pyrimidine DHFR Inhibitor with a Standard Antifolate

This comparison benchmarks a pyrido[2,3-d]pyrimidine DHFR inhibitor against Methotrexate (MTX), a widely used chemotherapy agent.

CompoundTargetEnzymatic Inhibition IC₅₀ (µM)Source
Compound 11 (Pyrido[2,3-d]pyrimidine derivative) DHFR6.5[10]
Methotrexate (MTX) DHFR5.57[10]

This data shows that pyrido[2,3-d]pyrimidine derivatives can achieve DHFR inhibitory potency comparable to that of established clinical drugs.

Table 3: Comparison with an Alternative Therapeutic Strategy: IAP Antagonists

Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP, are key regulators that block apoptosis and are often overexpressed in tumors.[15][16][17] IAP antagonists, such as SMAC mimetics, represent an alternative strategy to induce cancer cell death.[18][19] While kinase inhibitors prevent pro-survival signaling, IAP antagonists directly disable the cell's final defense against apoptosis.[16][20]

Therapeutic ClassPrimary Target(s)Mechanism of ActionRepresentative Compound(s)
Pyrido[2,3-d]pyrimidine Kinases (PIM-1, CDK, EGFR), DHFRPrevents pro-survival signaling; halts DNA synthesisCompound 4, Compound 11, Palbociclib[3][4]
IAP Antagonists (SMAC Mimetics) XIAP, cIAP1, cIAP2Directly inhibits IAPs to restore caspase activity and induce apoptosisBirinapant, Xevinapant, LCL161[18][20]

This comparison illustrates the different, yet complementary, approaches to inducing apoptosis. Pyrido[2,3-d]pyrimidines act upstream by shutting down survival signals, whereas IAP antagonists act downstream by removing the final brakes on the apoptotic machinery.

Part 3: Experimental Validation Workflow

A rigorous, multi-stage validation process is essential to advance a compound from a promising hit to a clinical candidate. The following workflow outlines the key experimental stages, providing detailed protocols for each.

G cluster_workflow Drug Discovery & Validation Pipeline A Compound Synthesis (Pyrido[2,3-d]pyrimidine Library) B Stage 1: In Vitro Biochemical Screen (e.g., Kinase/DHFR Assay) A->B High-Throughput Screening C Stage 2: In Vitro Cell-Based Assays (Viability, Apoptosis) B->C Hit Confirmation & Potency D Stage 3: In Vivo Efficacy Studies (Xenograft Models) C->D Cellular Efficacy & Mechanism E Lead Candidate for Preclinical Development D->E In Vivo Proof-of-Concept

Sources

A Comparative Analysis of Pyrido[2,3-d]pyrimidine and Quinazoline-Based Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, data-supported comparison of two prominent heterocyclic scaffolds in kinase inhibitor drug discovery: Pyrido[2,3-d]pyrimidines and Quinazolines. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, mechanisms of action, target profiles, and key experimental data that differentiate these two important classes of therapeutics.

Introduction: The Central Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases, as key regulators of cellular signaling pathways, are implicated in a multitude of diseases, most notably cancer. Their inhibition has become a cornerstone of targeted therapy. The pyrido[2,3-d]pyrimidine and quinazoline scaffolds have emerged as "privileged structures" in medicinal chemistry, forming the core of numerous FDA-approved drugs. Both are capable of mimicking the purine ring of ATP, enabling competitive binding to the kinase hinge region. This guide will dissect the subtle yet significant differences that drive their distinct therapeutic profiles.

The Pyrido[2,3-d]pyrimidine Scaffold: A Focus on Specificity and Potency

The pyrido[2,3-d]pyrimidine core is a bicyclic heteroaromatic system that has proven to be a versatile scaffold for the development of highly selective kinase inhibitors. Its unique arrangement of nitrogen atoms allows for multiple hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing to high-affinity binding.

A prime example of a successful drug based on this scaffold is Palbociclib (Ibrance®) , a highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1][2] By blocking the phosphorylation of the Retinoblastoma (Rb) protein, Palbociclib induces G1 cell cycle arrest, thereby inhibiting the proliferation of hormone receptor-positive (HR+) breast cancer cells.[2][3]

Key Characteristics of Pyrido[2,3-d]pyrimidine Inhibitors:
  • High Selectivity: The scaffold can be readily modified to achieve exquisite selectivity for specific kinases, as exemplified by Palbociclib's targeting of CDK4/6.[1][2]

  • Potent Inhibition: Many derivatives exhibit low nanomolar to sub-micromolar inhibitory concentrations (IC50) against their target kinases.[4]

  • Diverse Targets: While prominent in CDK inhibition, this scaffold has also been successfully employed to target other kinases, including EGFR, PI3K/mTOR, and NEK6.[4][5][6]

The Quinazoline Scaffold: A Workhorse in EGFR Inhibition

The quinazoline scaffold is another bicyclic heteroaromatic system that has been extensively utilized in the development of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR) family.[7][8] The nitrogen atoms at positions 1 and 3 are crucial for establishing key hydrogen bond interactions with the hinge region of the kinase domain.

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor (TKI) built upon the quinazoline core.[9][10] It competitively binds to the ATP-binding site of EGFR, blocking downstream signaling pathways and leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells with activating EGFR mutations.[9][11][12]

Key Characteristics of Quinazoline Inhibitors:
  • Broad Applicability: The quinazoline core has been successfully used to develop inhibitors for a wide range of tyrosine kinases, including EGFR, VEGFR, and PDGFR.[7]

  • Well-Established SAR: The structure-activity relationship (SAR) of quinazoline derivatives is well-documented, with key substitution points at the C4, C6, and C7 positions influencing potency and selectivity.[7]

  • Generations of Inhibitors: The scaffold has been the foundation for multiple generations of EGFR inhibitors, designed to overcome acquired resistance mutations.[8][13]

Head-to-Head Comparison: Pyrido[2,3-d]pyrimidine vs. Quinazoline

FeaturePyrido[2,3-d]pyrimidine ScaffoldQuinazoline Scaffold
Core Structure Bicyclic heteroaromatic with nitrogens at positions 1, 3, and 7 or 8.Bicyclic heteroaromatic with nitrogens at positions 1 and 3.
Prominent Drug Example Palbociclib (Ibrance®)[1]Gefitinib (Iressa®)
Primary Kinase Targets CDK4/6, EGFR, PI3K/mTOR[4][5]EGFR, VEGFR, PDGFR[7]
Mechanism of Action ATP-competitive inhibitionATP-competitive inhibition[11][12]
Key Therapeutic Area HR+/HER2- Breast Cancer[1]EGFR-mutated Non-Small Cell Lung Cancer (NSCLC)[9]

Experimental Data: A Quantitative Look

The following table summarizes representative inhibitory activities of lead compounds from both classes against their respective primary targets.

Compound ClassExemplar CompoundTarget KinaseIC50 (nM)Cell LineCell-based IC50 (µM)
Pyrido[2,3-d]pyrimidinePalbociclibCDK4/Cyclin D111MCF-7 (Breast)0.06
QuinazolineGefitinibEGFR (WT)37A431 (Epidermoid)0.07
Pyrido[2,3-d]pyrimidineCompound 5EGFR-HepG-2 (Liver)5.91[4]
QuinazolineCompound 6dEGFR69NCI-H460 (Lung)0.789[13]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

Visualizing the Mechanism: Kinase Signaling and Inhibition

EGFR Signaling Pathway and Quinazoline Inhibition

EGFR_Pathway

CDK4/6 Pathway and Pyrido[2,3-d]pyrimidine Inhibition

CDK46_Pathway

Experimental Protocols

In Vitro Kinase Inhibition Assay (HTRF®)

Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust method for quantifying kinase activity and inhibitor potency.[14][15][16]

Principle: This assay measures the phosphorylation of a biotinylated substrate by the target kinase. A europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in the appropriate reaction buffer.

    • Prepare a 4X substrate/ATP mixture in the reaction buffer.

    • Serially dilute the test inhibitor in 100% DMSO, then prepare a 4X solution in the reaction buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 4X inhibitor solution to the appropriate wells.

    • Add 5 µL of reaction buffer with DMSO to control wells.

    • Add 10 µL of the 2X kinase solution to all wells except the negative control.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF® detection buffer containing the europium-labeled antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.

    • Calculate the HTRF ratio and determine IC50 values using non-linear regression analysis.

HTRF_Workflow

Cell Viability Assay (MTT)

The MTT assay is a colorimetric method used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.[18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]

  • Solubilization:

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

In Vivo Tumor Xenograft Study

Xenograft models are essential for evaluating the in vivo efficacy of kinase inhibitors.[20][21][22]

Principle: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[20][23]

Step-by-Step Methodology:

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.[24] Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Excise the tumors, weigh them, and process for further analysis (e.g., pharmacodynamics, histology).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion and Future Perspectives

Both pyrido[2,3-d]pyrimidine and quinazoline scaffolds have proven to be exceptionally valuable in the development of targeted kinase inhibitors. The choice between these scaffolds is often dictated by the specific kinase target and the desired selectivity profile. Quinazolines have a long and successful history in targeting tyrosine kinases like EGFR, while pyrido[2,3-d]pyrimidines have demonstrated remarkable success in achieving high selectivity for targets such as CDK4/6.

Future research will likely focus on the development of next-generation inhibitors from both classes that can overcome acquired resistance, as well as the exploration of novel derivatives targeting a broader range of kinases implicated in various diseases. The continued application of rational drug design, guided by structural biology and sophisticated screening platforms, will undoubtedly lead to the discovery of even more potent and selective therapeutics based on these privileged scaffolds.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Kumar, A., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246-275.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Gürtler, A., et al. (2008). Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. Journal of Receptors and Signal Transduction, 28(4), 361-373.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Unpublished. (2025, December 21). What is the classification, mechanism of action, and side effects of Geftinib (Iressa)?
  • Cancer Research UK. (n.d.). Palbociclib (Ibrance).
  • Tamura, K., & Fukuoka, M. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Gan to kagaku ryoho. Cancer & chemotherapy, 42(1), 1-10.
  • Sandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • FDA. (2003, May 2). Iressa (gefitinib) tablets Label.
  • Bertrand, T., et al. (2019). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 62(17), 7866-7883.
  • Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(14), 5403.
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A Head-to-Head Comparison of Pyrido[2,3-d]pyrimidin-2-amine Derivatives' Efficacy as Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a foundational structure for a multitude of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows derivatives to competitively bind within the catalytic site of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4] This guide provides a head-to-head comparison of the preclinical efficacy of distinct pyrido[2,3-d]pyrimidine derivatives, focusing on their inhibitory profiles against key oncogenic kinases: Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).

We will dissect the performance of three representative compounds from recent literature—PD173074 , an inhibitor of FGFR and VEGFR; Compound B1 , a selective mutant EGFR inhibitor; and Compound 5a , a multi-targeted kinase inhibitor—to provide researchers and drug development professionals with a clear, data-driven perspective on their therapeutic potential.

Mechanisms of Action: Targeting Dysregulated Kinase Signaling

Receptor Tyrosine Kinases (RTKs) like EGFR, FGFR, and VEGFR are essential for normal cell processes, including growth, differentiation, and metabolism. In many cancers, these kinases become constitutively active due to mutations or overexpression, leading to uncontrolled cell proliferation and survival.[5][6] Pyrido[2,3-d]pyrimidine derivatives are designed to interrupt these aberrant signals at their source.

The generalized mechanism involves the inhibitor occupying the ATP-binding pocket of the kinase's intracellular domain. This prevents the phosphorylation and subsequent activation of downstream signaling proteins, thereby blocking pathways such as RAS/MAPK and PI3K/AKT, which are crucial for tumor growth and angiogenesis.[7][8]

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (EGF, FGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR, FGFR, VEGFR) ligand->receptor Binding & Dimerization p_receptor Autophosphorylation receptor->p_receptor Activation ras_raf RAS/RAF/MEK/ERK Pathway p_receptor->ras_raf pi3k_akt PI3K/AKT/mTOR Pathway p_receptor->pi3k_akt inhibitor Pyrido[2,3-d]pyrimidine Inhibitor inhibitor->p_receptor ATP Competition BLOCKS transcription Gene Transcription ras_raf->transcription pi3k_akt->transcription outcome Cell Proliferation, Angiogenesis, Survival transcription->outcome

Figure 1: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Quantitative Efficacy: A Head-to-Head Data Comparison

The therapeutic utility of a kinase inhibitor is defined by its potency (how much drug is needed to achieve inhibition) and its selectivity (which kinases it inhibits). The following data, compiled from preclinical studies, highlights the distinct profiles of our selected derivatives.

Derivative NamePrimary Kinase Target(s)Kinase Inhibition IC₅₀Representative Cancer Cell LineCell Viability IC₅₀Key Feature
PD173074 FGFR1, FGFR3, VEGFR2~25 nM (FGFR1)[9][10]~5 nM (FGFR3)[9]100-200 nM (VEGFR2)[9][10]KMS11 (Multiple Myeloma, FGFR3+)< 20 nM[9]Potent dual inhibitor of key angiogenic and proliferative receptors.
Compound B1 EGFRL858R/T790M13 nM[11][12]H1975 (NSCLC, EGFRL858R/T790M)87 nM[11]Highly potent and selective for drug-resistant mutant EGFR.
Compound 5a PDGFRβ, EGFR, CDK4/Cyclin D1Not specifiedHepG-2 (Hepatocellular Carcinoma)300 nM[13]Multi-targeted inhibitor with potent cytotoxicity in liver cancer cells.

Analysis of Efficacy:

  • PD173074 emerges as a potent inhibitor of the FGFR family, with single-digit nanomolar efficacy against FGFR3.[9] Its additional activity against VEGFR2 at slightly higher concentrations suggests it may function as a dual anti-angiogenic and anti-proliferative agent.[9][10] The low nanomolar IC₅₀ in FGFR3-expressing multiple myeloma cells confirms its potent on-target cellular activity.[9]

  • Compound B1 showcases a highly desirable profile for targeted therapy: exceptional potency (13 nM) against the clinically relevant L858R/T790M mutant EGFR, which confers resistance to earlier-generation inhibitors.[11][12] Its selectivity for the mutant over wild-type EGFR (over 76-fold) is a critical feature, promising a wider therapeutic window and potentially fewer side effects related to inhibiting normal EGFR function.[11][12]

  • Compound 5a represents a multi-targeted approach. While its specific kinase IC₅₀ values are not detailed in the primary report, its potent cytotoxic effect on HepG-2 liver cancer cells (IC₅₀: 300 nM) surpasses that of the standard chemotherapeutic doxorubicin in the same study.[13] Its documented activity against EGFR, PDGFRβ, and CDK4 suggests it may overcome resistance by simultaneously blocking multiple signaling pathways required for tumor growth.[13]

Supporting Experimental Protocols

To ensure the reproducibility and validation of such efficacy data, standardized in vitro assays are essential. Below are detailed methodologies for the two core experiments used to characterize these inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine a compound's direct inhibitory effect on a purified kinase by measuring the depletion of ATP.

Kinase_Assay_Workflow start Start: Prepare Reagents step1 1. Serially dilute Pyrido[2,3-d]pyrimidine inhibitor in DMSO. start->step1 step2 2. Add inhibitor dilutions and controls (DMSO vehicle, no-enzyme) to 384-well plate. step1->step2 step3 3. Add purified kinase and specific substrate to each well. step2->step3 step4 4. Initiate reaction by adding ATP at a defined concentration (e.g., Km). step3->step4 step5 5. Incubate at room temperature (e.g., 60 minutes) to allow for phosphorylation. step4->step5 step6 6. Add Kinase-Glo® reagent to stop reaction and measure remaining ATP. step5->step6 step7 7. Incubate for 10 minutes in the dark. step6->step7 step8 8. Read luminescence on a plate reader. step7->step8 end End: Calculate IC₅₀ from dose-response curve. step8->end MTT_Assay_Workflow start Start: Cell Culture step1 1. Seed cancer cells (e.g., H1975) in a 96-well plate and allow to adhere overnight. start->step1 step2 2. Prepare serial dilutions of the test compound in culture medium. step1->step2 step3 3. Replace old medium with medium containing the test compound or vehicle control (DMSO). step2->step3 step4 4. Incubate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO₂. step3->step4 step5 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) to each well. step4->step5 step6 6. Incubate for 2-4 hours. Viable cells reduce yellow MTT to purple formazan. step5->step6 step7 7. Remove medium and dissolve formazan crystals in a solubilizing agent (e.g., DMSO). step6->step7 step8 8. Read absorbance at ~570 nm using a microplate reader. step7->step8 end End: Calculate % viability and determine IC₅₀. step8->end

Figure 3: Workflow for a cell viability assay using MTT reagent.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cell line into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, remove the culture medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Return the plate to the incubator for the desired exposure time, typically 48 or 72 hours.

  • MTT Addition: After incubation, add a concentrated solution of MTT to each well (final concentration ~0.5 mg/mL) and incubate for another 2-4 hours. [14]During this time, mitochondrial reductases in viable cells will convert the water-soluble yellow MTT into an insoluble purple formazan. [15][16]5. Solubilization: Carefully aspirate the medium containing MTT. Add a solubilizing agent, such as DMSO or a buffered Sorenson's solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently mix the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

  • Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability). Plot the normalized viability against compound concentration to generate a dose-response curve and calculate the IC₅₀ value. [17]

Conclusion and Future Outlook

The pyrido[2,3-d]pyrimidine scaffold continues to be a remarkably fertile ground for the development of novel kinase inhibitors. The head-to-head comparison of PD173074, Compound B1, and Compound 5a illustrates the chemical tractability of this core in generating derivatives with diverse and clinically relevant profiles.

  • PD173074 exemplifies a potent dual inhibitor, a strategy that can be effective in blocking redundant signaling pathways, particularly in angiogenesis.

  • Compound B1 highlights the success of structure-based design in achieving high potency and selectivity against drug-resistant mutations, a cornerstone of modern precision oncology.

  • Compound 5a demonstrates the potential of multi-targeted inhibitors to exert powerful cytotoxic effects, which may be beneficial in complex or heterogeneous tumors where hitting a single target is insufficient.

Future research will likely focus on further refining the selectivity of these derivatives to minimize off-target toxicities, exploring their efficacy in combination therapies, and developing compounds that can overcome emerging mechanisms of drug resistance. The robust and reproducible experimental workflows detailed herein are fundamental to advancing these next-generation therapeutics from the laboratory to the clinic.

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Benchmarking New Pyrido[2,3-d]pyrimidin-2-amine Derivatives Against Approved Drugs: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel small molecule inhibitors with improved efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. The pyrido[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly as potent kinase inhibitors.[1][2] This guide provides an in-depth, objective comparison of new Pyrido[2,3-d]pyrimidin-2-amine derivatives against established, approved drugs, supported by experimental data. Our analysis will focus on key performance indicators, including in vitro potency, cellular activity, pharmacokinetic properties, and in vivo efficacy, to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for a New Generation of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] While approved kinase inhibitors like Gefitinib (targeting EGFR) and Sunitinib (a multi-targeted inhibitor) have revolutionized cancer treatment, challenges such as acquired resistance and off-target toxicities persist.[4][5] This necessitates the development of new chemical entities with distinct mechanisms of action or improved therapeutic windows. Pyrido[2,3-d]pyrimidine derivatives have shown promise in targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), and Eukaryotic Elongation Factor-2 Kinase (eEF-2K), making them a compelling class of compounds for further investigation.[1][6]

In Vitro Potency: A Head-to-Head Comparison

The initial assessment of a novel inhibitor's potential lies in its ability to potently and selectively inhibit its target kinase in a cell-free system. Here, we compare the in vitro potency (IC50 values) of representative Pyrido[2,3-d]pyrimidine derivatives against their approved counterparts.

Targeting EGFR: A Contest of Potency and Selectivity

Gefitinib is a first-generation EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[4] Recent studies have identified Pyrido[2,3-d]pyrimidine derivatives with potent inhibitory activity against both wild-type and mutant forms of EGFR.

CompoundTargetIC50 (nM)Reference
Derivative B1 EGFR L858R/T790M13[7]
Gefitinib EGFR-[8]
Derivative 1 EGFR WT93[6]
Erlotinib EGFR WT51[6]

Table 1: In vitro inhibitory activity of Pyrido[2,3-d]pyrimidine derivatives and approved drugs against EGFR.

Derivative B1 demonstrates remarkable potency against the clinically relevant L858R/T790M double mutant of EGFR, which confers resistance to first-generation inhibitors like Gefitinib and Erlotinib.[7] This highlights the potential of the pyrido[2,3-d]pyrimidine scaffold to overcome acquired resistance mechanisms.

PIM-1 Kinase Inhibition: A New Avenue for Therapy

PIM-1 is a serine/threonine kinase implicated in cell survival and proliferation in various hematological and solid tumors. While no PIM-1 specific inhibitor has received full FDA approval for cancer therapy, several are in clinical trials. Here, we compare a potent Pyrido[2,3-d]pyrimidine derivative to a well-characterized clinical candidate.

CompoundTargetIC50 (nM)Reference
Derivative 4 PIM-111.4
AZD1208 (Clinical Candidate) PIM-10.4

Table 2: In vitro inhibitory activity against PIM-1 kinase.

Derivative 4 exhibits potent PIM-1 inhibition, suggesting a potential therapeutic application in PIM-1-driven malignancies.

Cellular Activity: Translating Potency into Efficacy

Demonstrating potent enzymatic inhibition is the first step; the true measure of a compound's potential is its ability to inhibit cellular processes in a relevant cancer cell line.

CompoundCell LineIC50 (µM)Target ContextReference
Derivative B1 H1975 (NSCLC, EGFR L858R/T790M)0.087EGFR Mutant[7]
Gefitinib H358R (NSCLC, EGFR WT, Cisplatin-Resistant)-EGFR WT[9]
Derivative 1 MCF-7 (Breast Cancer)3.98-[6]
Doxorubicin HepG-2 (Liver Cancer)0.6-[2]
Derivative 52 HepG-2 (Liver Cancer)0.3-[2]

Table 3: Cellular cytotoxicity of Pyrido[2,3-d]pyrimidine derivatives and approved drugs.

The data clearly indicates that Pyrido[2,3-d]pyrimidine derivatives can exhibit potent cytotoxic effects in various cancer cell lines, in some cases surpassing the activity of standard-of-care chemotherapeutics like doxorubicin.[2]

Pharmacokinetic Profile: The Journey of a Drug in the Body

A successful drug must not only be potent but also possess favorable pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. This ensures that the compound can reach its target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.

CompoundParameterValueSpeciesReference
Derivative UH15-15 Cmax5.7 µMMouse
Tmax15 minMouse
t1/23.4 hMouse
Clearance45 mL/min/kgMouse
Derivative 5o Oral Bioavailability45.3%Rat[10]
Gefitinib Oral Bioavailability~60%Human[11]
t1/228-48 hHuman[12]
MetabolismPrimarily CYP3A4Human[12]
Sunitinib Tmax6-12 hHuman[13]
MetabolismPrimarily CYP3A4Human[10]
Palbociclib Oral Bioavailability46%Human[14]
t1/229 hHuman[14]
Protein Binding~85%Human[14]

Table 4: Comparative pharmacokinetic parameters.

The preliminary pharmacokinetic data for Pyrido[2,3-d]pyrimidine derivatives is promising. Derivative 5o shows good oral bioavailability in rats, a critical parameter for patient-friendly oral administration.[10] While the half-life of derivative UH15-15 is shorter than that of the approved drugs, this can sometimes be advantageous in minimizing toxicity. Further optimization of the scaffold could lead to improved pharmacokinetic profiles.

In Vivo Efficacy: The Ultimate Test in Preclinical Models

The definitive preclinical validation of an anticancer agent's potential is its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating efficacy.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Derivative 70/71 Colo-205 (Colon) & U87MG (Glioblastoma)-Significant[2]
Derivative 5o + Paclitaxel HCT-116 (Colon)-78%[10]
Gefitinib H322 (NSCLC)60 mg/kg, ip, daily 5/7 daysSignificant delay[15]
Sunitinib A498 (Renal)--[16]

Table 5: In vivo efficacy in xenograft models.

Pyrido[2,3-d]pyrimidine derivatives have demonstrated significant tumor growth inhibition in various xenograft models, both as single agents and in combination with standard chemotherapy.[2][10] The combination of derivative 5o with paclitaxel resulted in a remarkable 78% tumor growth inhibition in a colon cancer model, suggesting a synergistic effect that could be explored in clinical settings.[10]

Experimental Protocols: Ensuring Reproducibility and Validity

To maintain scientific integrity, the protocols used to generate the comparative data must be robust and well-validated. Below are detailed, step-by-step methodologies for the key in vitro assays discussed in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant kinase and substrate in the appropriate kinase assay buffer to the desired concentrations.

    • Prepare a master mix containing ATP in kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of the diluted test compound or control inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Add 2 µL of the diluted kinase to each well.

    • Add 2 µL of the substrate/ATP master mix to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition (relative to the positive control) against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagent Addition Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP Unconsumed ATP Unconsumed ATP ADP ADP Depleted ATP Depleted ATP Unconsumed ATP->Depleted ATP 40 min incubation ATP ATP ADP->ATP Light Light ATP->Light Luciferase ATP->Light Test Compound Test Compound Test Compound->Kinase + Substrate + ATP Inhibits

Caption: Workflow of the ADP-Glo™ Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 4 hours at 37°C.[14]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]

    • Mix gently to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.

cluster_0 Cellular Process Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (72h) Incubate (72h) Treat with Compound->Incubate (72h) Add MTT Reagent Add MTT Reagent Incubate (72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) MTT (Yellow) MTT (Yellow) Add MTT Reagent->MTT (Yellow) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Viable Cells Viable Cells Formazan (Purple) Formazan (Purple) Viable Cells->Formazan (Purple) Metabolic Reduction Formazan (Purple)->Measure Absorbance (570nm)

Caption: Workflow of the MTT Cell Viability Assay.

Conclusion and Future Directions

The this compound scaffold represents a highly promising framework for the development of novel kinase inhibitors. The derivatives discussed in this guide have demonstrated potent in vitro and cellular activity, with some compounds exhibiting efficacy against clinically relevant drug-resistant mutations. Furthermore, the preliminary pharmacokinetic and in vivo efficacy data are encouraging, suggesting that these compounds have the potential to be developed into effective therapeutic agents.

  • Comprehensive Kinase Selectivity Profiling: A broader understanding of the kinase selectivity of these derivatives is crucial to identify potential off-target effects and to better predict their clinical utility.

  • In-depth ADME and Toxicology Studies: Rigorous evaluation of the ADME and toxicity profiles of lead compounds is essential for their advancement into clinical development.

  • Head-to-Head In Vivo Efficacy Studies: Directly comparing the most promising Pyrido[2,3-d]pyrimidine derivatives against approved drugs in relevant xenograft models will provide a definitive assessment of their therapeutic potential.

  • Exploration of Novel Kinase Targets: The versatility of the Pyrido[2,3-d]pyrimidine scaffold should be leveraged to design inhibitors against other clinically relevant kinases.

By addressing these key areas, the scientific community can unlock the full potential of this compound derivatives and contribute to the development of the next generation of targeted cancer therapies.

References

Sources

A Comparative Guide to Mechanistic Elucidation: Validating Pyrido[2,3-d]pyrimidin-2-amine as a Kinase Inhibitor in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Scaffold, A Functional Interrogation

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant kinase inhibitors.[1][2] Compounds from this class, such as the FDA-approved CDK4/6 inhibitor Palbociclib, have demonstrated significant therapeutic impact.[3] Our focus here, Pyrido[2,3-d]pyrimidin-2-amine (referred to as 'Compound P'), is a novel analog emerging from discovery chemistry. Based on its structural homology and preliminary in silico modeling, it is hypothesized to function as an inhibitor of cell cycle-associated kinases, thereby inducing apoptosis and arresting tumor cell proliferation.

This guide provides a comprehensive, technically-grounded framework for researchers to rigorously validate this proposed mechanism of action. We will move beyond simple efficacy readouts to build a self-validating experimental narrative. This process involves a logical, tiered approach, beginning with broad phenotypic assessments and progressively narrowing the focus to specific molecular target engagement and downstream signaling consequences. For comparative analysis, we will benchmark Compound P against two standards: Staurosporine, a potent but non-selective kinase inhibitor, and a well-characterized, pathway-specific inhibitor (e.g., a known CDK4/6 inhibitor) to provide context for both potency and selectivity.

The Investigative Workflow: A Funnel-Down Approach to Mechanism

G cluster_0 Tier 1: Phenotypic Assessment cluster_1 Tier 2: Elucidating Cellular Fate cluster_2 Tier 3: Target & Pathway Validation pheno_assay Cell Viability & Cytotoxicity Assays (e.g., MTT/XTT) apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) pheno_assay->apoptosis Does it kill cells? cell_cycle Cell Cycle Arrest Analysis (Propidium Iodide Staining) pheno_assay->cell_cycle Does it stop growth? kinase_assay Cell-Based Kinase Activity Assay (Phospho-Substrate Quantification) apoptosis->kinase_assay How does it induce apoptosis? cell_cycle->kinase_assay What is the upstream trigger? western_blot Western Blot Analysis (Downstream Signaling) kinase_assay->western_blot Confirm pathway modulation

Caption: A tiered experimental workflow for MoA confirmation.

Tier 1: Quantifying the Phenotypic Impact - Is the Compound Biologically Active?

The foundational step is to confirm that Compound P exerts a biological effect on cancer cells and to quantify its potency. Cell viability assays are the workhorse for this initial screen.

Experimental Choice: MTT vs. XTT Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays measure cell viability by quantifying the metabolic activity of living cells.[4] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[4][5] The primary distinction is that the MTT formazan product is insoluble, requiring a solubilization step, while the XTT formazan is water-soluble, streamlining the protocol.[4] For high-throughput screening and to minimize handling errors, the XTT assay is often preferred.

Protocol: XTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer or PC-3 prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of Compound P (e.g., from 0.01 µM to 100 µM), Staurosporine (positive control, 0.001 µM to 10 µM), and the specific kinase inhibitor. Add the compounds to the wells and incubate for 48-72 hours.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's protocol.

  • XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[4]

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to an untreated control. Plot the data and calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression.

Interpreting the Data: A Comparative Potency Analysis

The IC50 value provides a quantitative measure of a drug's potency. Comparing Compound P's IC50 to that of Staurosporine and a specific inhibitor provides the first layer of mechanistic insight.

CompoundCell LineIC50 (µM) - 48hPutative Target(s)
Compound P MCF-70.58Hypothesized: CDKs
Compound P PC-30.82Hypothesized: CDKs
Staurosporine MCF-70.02Broad Kinase
Palbociclib MCF-70.11CDK4/6

Hypothetical Data

An IC50 value in the sub-micromolar range, as shown above, confirms that Compound P is a potent cytotoxic agent. Its potency being less than the broad-spectrum Staurosporine but in a similar range to a specific inhibitor like Palbociclib would support the hypothesis of a more targeted mode of action.

Tier 2: Uncovering the Cellular Mechanism - Apoptosis or Arrest?

Having established that Compound P inhibits cell proliferation, the next critical question is how. The two most common fates for cancer cells treated with kinase inhibitors are apoptosis (programmed cell death) and cell cycle arrest.[6] Flow cytometry is an ideal tool for dissecting these phenomena at the single-cell level.

A) Apoptosis Induction

We must determine if the observed cytotoxicity is due to controlled, programmed cell death (apoptosis) or uncontrolled cell death (necrosis). The translocation of phosphatidylserine (PS) to the outer cell membrane is a classic early marker of apoptosis.[7][8]

G cluster_0 Annexin V / Propidium Iodide (PI) Staining live Live Cell (Annexin V-, PI-) early Early Apoptotic (Annexin V+, PI-) live->early PS Translocation late Late Apoptotic/Necrotic (Annexin V+, PI+) early->late Membrane Permeabilization necrotic Primary Necrotic (Annexin V-, PI+)

Caption: Principle of apoptosis detection via flow cytometry.

Protocol: Annexin V & Propidium Iodide (PI) Staining
  • Cell Treatment: Culture cells (e.g., PC-3) and treat with Compound P at concentrations around its IC50 and 2x IC50 for 24 hours. Include untreated and positive (Staurosporine) controls.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

B) Cell Cycle Analysis

If Compound P targets cell cycle kinases (e.g., CDKs), it should induce arrest at a specific phase of the cell cycle. This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[10] The fluorescence intensity is directly proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M phases.[11]

Protocol: Propidium Iodide Cell Cycle Analysis
  • Cell Treatment: Treat cells with Compound P at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer, collecting data on a linear scale.[11]

Interpreting the Data: Building a Mechanistic Picture
Treatment (24h)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 95.12.51.965.220.114.7
Compound P (IC50) 55.328.115.480.59.310.2
Staurosporine (1µM) 30.745.222.863.821.514.7

Hypothetical Data for PC-3 Cells

The data above would strongly support the hypothesis. The significant increase in the Annexin V positive population confirms that Compound P induces apoptosis.[12] Concurrently, the accumulation of cells in the G0/G1 phase indicates a cell cycle arrest at the G1/S checkpoint. This dual observation is characteristic of inhibitors targeting G1-phase kinases like CDK4/6.[6]

Tier 3: Pinpointing the Molecular Target and Pathway

The final and most specific phase of our investigation is to confirm that Compound P engages its putative kinase target and modulates the downstream signaling pathway as predicted.

Experimental Choice: Western Blotting for Pathway Analysis

Western blotting is a powerful technique to measure changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[13][14] For a hypothesized CDK4/6 inhibitor, the key downstream event is the phosphorylation of the Retinoblastoma protein (Rb). Active CDK4/6 hyper-phosphorylates Rb, releasing the E2F transcription factor and allowing the cell to progress from G1 to S phase. Inhibition of CDK4/6 should therefore lead to a decrease in phosphorylated Rb (p-Rb).

Protocol: Western Blot for p-Rb/Total Rb
  • Protein Extraction: Treat cells with Compound P and controls for a shorter duration (e.g., 2-6 hours) to capture early signaling events. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Rb (Ser780) and mouse anti-total Rb).

    • Wash and incubate with corresponding HRP-conjugated secondary antibodies.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands and capture the image using a digital imager.

  • Analysis: Perform densitometry analysis to quantify band intensity. The key metric is the ratio of the phosphorylated protein to the total protein, which represents the relative activity of the upstream kinase.[15]

Interpreting the Data: The Final Piece of Evidence
Treatment (4h)p-Rb / Total Rb Ratio (Normalized to Control)
Untreated Control 1.00
Compound P (IC50) 0.25
Palbociclib (IC50) 0.21

Hypothetical Densitometry Data

A significant decrease in the p-Rb/Total Rb ratio following treatment with Compound P, to a level comparable with a known CDK4/6 inhibitor like Palbociclib, provides direct evidence of target engagement and pathway modulation. This molecular data, when combined with the cell cycle arrest and apoptosis data, creates a cohesive and compelling argument for the compound's mechanism of action.

Conclusion

References

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  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]

  • PubMed. Analysis of cell cycle by flow cytometry. [Link]

  • PubMed Central (PMC). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • PubMed. Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. [Link]

  • PubMed. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • ResearchGate. Synthesis and Anticancer Activity of Some pyrido[2,3- d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. [Link]

  • Springer Nature Experiments. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. [Link]

  • NCBI Bookshelf. Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • University of Arizona. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]

  • PubMed Central (PMC). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • ResearchGate. How to analyze the western blotting data for investigation activity of the signaling pathway? [Link]

  • Biocompare. What to Consider When Choosing Apoptotic Assays. [Link]

  • PubMed Central (PMC). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. [Link]

  • RSC Publishing. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). [Link]

  • BMG LABTECH. Kinase assays. [Link]

  • PubMed Central (PMC). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • Frontiers. Pharmacological approaches to understanding protein kinase signaling networks. [Link]

  • OUCI. A network pharmacology approach and experimental validation to investigate the anticancer mechanism and potential activ…. [Link]

  • Frontiers. Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. [Link]

  • MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • ResearchGate. Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl. [Link]

  • NIH. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]

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A Comparative Guide for Evaluating the Therapeutic Index of Pyrido[2,3-d]pyrimidin-2-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Therapeutic Index in Drug Development

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including its role as a potent kinase inhibitor in oncology.[1][2][3] These compounds have shown promise in targeting various kinases involved in cancer cell proliferation and survival.[2][3][4] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, chief among them being the assurance of a favorable therapeutic index (TI). The TI, a quantitative measure of a drug's safety, represents the ratio between its toxic and therapeutic doses. A wide therapeutic window is paramount to ensure that a drug can be administered at effective concentrations without causing undue harm to the patient. This guide provides a comprehensive framework for the rigorous evaluation of the therapeutic index of novel Pyrido[2,3-d]pyrimidin-2-amine compounds, offering a comparative perspective against established alternatives and detailing the essential experimental protocols.

Foundational In Vitro Assessment: Establishing a Baseline for Efficacy and Toxicity

The initial evaluation of any new chemical entity begins with a battery of in vitro assays to determine its biological activity and potential for cytotoxicity.[5] This early-stage screening is crucial for identifying compounds with the desired potency and selectivity, thereby informing the decision to proceed to more complex and costly in vivo studies.[5][6]

Quantifying On-Target Efficacy

The primary measure of a drug's effectiveness is its ability to interact with its intended molecular target. For this compound compounds, which often function as kinase inhibitors, this is typically quantified by determining the half-maximal inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Immobilize Substrate: A specific kinase substrate is immobilized on a multi-well plate.

  • Kinase Reaction: The target kinase, the this compound test compound at various concentrations, and ATP are added to the wells. The reaction is incubated to allow for substrate phosphorylation.[1]

  • Washing: The reaction is halted by washing the plate to remove the kinase, ATP, and the test compound.[1]

  • Antibody Binding: A phospho-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. This antibody specifically binds to the phosphorylated substrate.[1]

  • Detection: A chromogenic or chemiluminescent substrate for the conjugated enzyme is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Assessing Cellular Viability and Cytotoxicity

While target-based assays provide valuable information on a compound's potency, it is essential to evaluate its effects within a cellular context. Cell-based assays are used to determine a compound's ability to inhibit cell proliferation (a measure of efficacy) and to induce cell death (a measure of cytotoxicity).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.[7]

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound compound.

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[7]

Experimental Protocol: LDH Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the release of LDH from damaged cells.[11][12][13]

  • Cell Treatment: Treat cells with the test compound as in the MTT assay.

  • Supernatant Transfer: Transfer the cell culture supernatant to a new plate.[13]

  • LDH Reaction: Add a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT). LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce INT to a red formazan product.[11][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm. The amount of formazan formed is directly proportional to the amount of LDH released.[11][13]

G cluster_0 In Vivo Efficacy cluster_1 In Vivo Toxicology a Xenograft Model b Tumor Growth Inhibition a->b c ED50 Determination b->c g Therapeutic Index (TD50 / ED50) c->g Therapeutic Dose d Dose Escalation Study e Toxicity Monitoring d->e f TD50 Determination e->f f->g Toxic Dose

Sources

Comparison of the ADMET properties of different Pyrido[2,3-d]pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders. Its structural resemblance to purines allows for interactions with a variety of biological targets. However, the journey from a potent hit to a successful drug candidate is contingent upon a favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the ADMET properties of different pyrido[2,3-d]pyrimidine scaffolds, with a focus on experimental data to inform scaffold selection and optimization in drug discovery programs.

The Critical Role of the Pyrido[2,3-d]pyrimidine Core

The fused pyridine and pyrimidine rings of the pyrido[2,3-d]pyrimidine system create a unique electronic and steric environment. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while various positions on both rings (C2, C4, C5, C6, and C7) offer opportunities for substitution to modulate potency, selectivity, and physicochemical properties. Understanding how different substitution patterns on this core influence ADMET properties is paramount for designing molecules with improved druggability.

This guide will focus on a data-driven comparison of key pyrido[2,3-d]pyrimidine scaffolds, highlighting the impact of structural modifications on their ADMET profiles.

Comparative Analysis of ADMET Properties

A comprehensive search of the scientific literature reveals a significant amount of research on the synthesis and biological activity of pyrido[2,3-d]pyrimidine derivatives. However, there is a relative scarcity of publications that directly compare the experimental ADMET properties of different scaffold classes. One notable exception is the detailed characterization of a series of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives. For other important scaffolds, such as the 2,4-diamino-pyrido[2,3-d]pyrimidines and 2-amino-pyrido[2,3-d]pyrimidin-7-yl derivatives, the ADMET data in the public domain is more qualitative, often focusing on structure-activity relationships (SAR) aimed at improving properties like solubility and bioavailability without presenting comprehensive in vitro data.

Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Scaffold: A Data-Rich Case Study

A study by Vandevyvere et al. (2014) provides a detailed investigation into the ADMET properties of a series of N1 and N3 substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. This dataset serves as an excellent foundation for understanding the ADMET landscape of this particular scaffold.[1]

Key ADMET Parameters for Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones:

Compound (Substituents)Aqueous Solubility (FaSSIF, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Human Liver Microsomal Stability (CLint, ml/min/kg)
1a (R1=H, R3=H)>138001.2>159
1b (R1=Me, R3=Me)590013.9102
1c (R1=Bn, R3=Bn)12.690.70
1d (R1=iPr, R3=iPr)120066.80
1e (R1=cPr, R3=cPr)260030.124

FaSSIF: Fasted State Simulated Intestinal Fluid. Data extracted from Vandevyvere et al., 2014.[1]

Expertise & Experience Insights:

  • Solubility: The aqueous solubility of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold is highly dependent on the nature of the substituents at the N1 and N3 positions. The unsubstituted parent compound (1a ) exhibits excellent solubility. However, the introduction of bulky, lipophilic groups such as benzyl (1c ) drastically reduces solubility. This highlights a classic trade-off in drug design, where modifications to enhance potency (often by adding lipophilic groups to fill hydrophobic pockets in the target protein) can negatively impact solubility.

  • Permeability: In contrast to solubility, permeability across Caco-2 cell monolayers, a model for intestinal absorption, generally increases with lipophilicity. The highly soluble parent compound (1a ) has low permeability, while the poorly soluble, lipophilic benzyl-substituted analog (1c ) shows very high permeability. This demonstrates the importance of achieving a balance between solubility and permeability for optimal oral absorption.

  • Metabolic Stability: The in vitro intrinsic clearance (CLint) in human liver microsomes also shows a strong dependence on the N-substituents. The parent compound (1a ) is rapidly metabolized, while the introduction of isopropyl (1d ) and benzyl (1c ) groups leads to high metabolic stability. This suggests that the N1 and N3 positions are susceptible to metabolism, and appropriate substitution can shield the molecule from metabolic enzymes.

2-Amino-pyrido[2,3-d]pyrimidin-7-yl Scaffold: A Focus on Solubility and Bioavailability Enhancement

Qualitative ADMET Observations and SAR Insights:

  • The initial lead compound in one study, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea, was a potent but broadly active tyrosine kinase inhibitor. Subsequent SAR studies focused on improving potency, solubility, and bioavailability.[2]

  • Solubility and Bioavailability Enhancement: A key strategy to improve these properties was the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position. This modification, resulting in compound 6c , led to enhanced potency and, critically, improved bioavailability.[2] This is a common strategy in medicinal chemistry, where the incorporation of a basic amine group can increase aqueous solubility and potentially improve pharmacokinetic properties.

Causality Behind Experimental Choices: The rationale for introducing a basic side chain is to create a molecule that can be protonated at physiological pH. This increased polarity can disrupt crystal lattice formation, leading to improved solubility. Furthermore, the presence of a basic handle can allow for the formation of more soluble salt forms of the drug substance.

General ADMET Considerations for Pyrido[2,3-d]pyrimidine Scaffolds

Based on the available data and general medicinal chemistry principles, the following trends can be observed for the pyrido[2,3-d]pyrimidine class:

  • Absorption: Oral absorption is a balance between solubility and permeability. Highly polar, unsubstituted scaffolds may have good solubility but poor permeability, while highly lipophilic analogs may have good permeability but poor solubility. The key is to find a "sweet spot" of physicochemical properties.

  • Distribution: Plasma protein binding is expected to increase with lipophilicity. Extensive plasma protein binding can reduce the free fraction of the drug available to interact with its target.

  • Metabolism: The pyrido[2,3-d]pyrimidine core itself can be subject to metabolism, often through oxidation by cytochrome P450 enzymes. Blocking potential sites of metabolism with metabolically stable groups (e.g., halogens or small alkyl groups) is a common optimization strategy.

  • Toxicity: Potential toxicity concerns include inhibition of hERG channels, which can lead to cardiac arrhythmias, and off-target kinase inhibition. Early assessment of these liabilities is crucial.

Experimental Protocols for Key ADMET Assays

To ensure the generation of reliable and reproducible ADMET data, standardized in vitro assays are employed. Below are detailed protocols for several key assays.

Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the thermodynamic solubility of a compound in a given buffer by allowing the solid compound to reach equilibrium with the solvent.

Protocol:

  • Add an excess amount of the test compound to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4, or FaSSIF).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile or methanol).

  • Quantify the concentration of the compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, as an in vitro model of the intestinal epithelium to assess the rate of drug transport.

Protocol:

  • Seed Caco-2 cells onto semi-permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-B) permeability, add the test compound (at a known concentration) to the apical (donor) chamber.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral (receiver) chamber.

  • For basolateral-to-apical (B-A) permeability (to assess active efflux), add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantify the concentration of the compound in the samples from the receiver chamber using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 is often indicative of active efflux.

Human Liver Microsomal Stability Assay

Principle: This assay assesses the metabolic stability of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system (as a cofactor for CYP enzymes), and the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiate the metabolic reaction by pre-warming the mixture to 37°C and then adding the NADPH-regenerating system.

  • Incubate the reaction at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Visualizing Key Concepts

ADMET_Process cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Solubility Aqueous Solubility Permeability Membrane Permeability Solubility->Permeability Oral Administration Systemic_Circulation Systemic Circulation Permeability->Systemic_Circulation Oral Administration PPB Plasma Protein Binding Tissue Tissue Distribution Target_Site Target Site Tissue->Target_Site Pharmacological Effect PhaseI Phase I (e.g., CYP450) PhaseII Phase II (e.g., UGTs) PhaseI->PhaseII Biliary Biliary Clearance PhaseII->Biliary Renal Renal Clearance Drug Drug Drug->Solubility Oral Administration Systemic_Circulation->PPB Systemic_Circulation->Tissue Systemic_Circulation->PhaseI Systemic_Circulation->Renal

Scaffold_Comparison Scaffold1 {Pyrido[2,3-d]pyrimidine-2,4-dione | + Lipophilic Groups (N1, N3) | - Decreased Solubility + Increased Permeability + Increased Metabolic Stability} Scaffold2 {2-Amino-pyrido[2,3-d]pyrimidin-7-yl | + Basic Side Chain (C2) | + Increased Solubility + Improved Bioavailability} PyridoCore Pyrido[2,3-d]pyrimidine Core PyridoCore->Scaffold1 Substitution Strategy 1 PyridoCore->Scaffold2 Substitution Strategy 2

Conclusion

The pyrido[2,3-d]pyrimidine scaffold remains a highly attractive starting point for the design of novel therapeutics. However, a "one-size-fits-all" approach to scaffold selection is not viable. The available experimental data, particularly for the pyrido[2,3-d]pyrimidine-2,4-dione series, clearly demonstrates that even subtle changes in substitution can have a profound impact on the overall ADMET profile. While comprehensive, directly comparative experimental data for other key scaffolds is currently limited in the public domain, the principles of medicinal chemistry and the qualitative SAR from various drug discovery programs provide valuable guidance.

For drug development professionals, the key takeaway is the necessity of early and integrated ADMET profiling. By understanding the structure-ADMET relationships within the pyrido[2,3-d]pyrimidine class, researchers can more effectively navigate the complex, multi-parameter optimization process required to deliver safe and effective drug candidates. The experimental protocols provided in this guide offer a framework for generating the critical data needed to make informed decisions and advance promising molecules through the drug discovery pipeline.

References

  • Vandevyvere, M., De Savi, C., Van der Schueren, J., et al. (2014). Straightforward entry to pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones and their ADME properties. Bioorganic & Medicinal Chemistry, 22(15), 4047-4057. Available at: [Link]

  • Kugler, M., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(25), 4991-5002. Available at: [Link]

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Navigating the Labyrinth of Resistance: A Comparative Guide to Assessing Cancer Cell Response to Pyrido[2,3-d]pyrimidin-2-amine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Targeted Therapy

The advent of targeted therapies has revolutionized oncology, offering precision strikes against the molecular drivers of cancer. Among these, Pyrido[2,3-d]pyrimidin-2-amine derivatives have emerged as a promising class of inhibitors, demonstrating potent activity against a range of malignancies.[1][2][3] These compounds frequently target key signaling nodes, such as tyrosine kinases, which are critical for tumor cell proliferation and survival.[1][2][4] However, the exultation of initial therapeutic success is often tempered by the sobering reality of drug resistance, an adaptive mechanism by which cancer cells evade the inhibitor's effects, leading to disease progression.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the resistance profiles of cancer cells to this compound inhibitors. By dissecting the underlying mechanisms of action and resistance, and by providing robust, validated experimental protocols, we aim to equip the scientific community with the tools necessary to anticipate, understand, and ultimately overcome this significant clinical challenge.

Pillar 1: Understanding the Battlefield - Mechanisms of Action and Resistance

A thorough assessment of resistance necessitates a foundational understanding of how these inhibitors function and how cancer cells ingeniously circumvent their therapeutic effects.

Mechanism of Action: Intercepting Aberrant Signals

Pyrido[2,3-d]pyrimidine derivatives are a versatile scaffold, with various analogues designed to inhibit a spectrum of protein kinases involved in oncogenesis.[1][2] A predominant target is the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, including EGFR (HER1) and HER2.[5][6] In normal physiology, these receptors regulate cell growth, proliferation, and differentiation. In many cancers, these receptors are mutated or overexpressed, leading to constitutive activation and uncontrolled cell division.

This compound inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby abrogating the pro-survival signaling cascade.[1]

EGFR_Signaling_Pathway Figure 1: Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR EGFR Ligand->EGFR Binding PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Inhibitor This compound Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound compounds.

Mechanisms of Resistance: The Cancer Cell's Counter-Offensive

Cancer cells can develop resistance through a variety of mechanisms, which can be broadly categorized as follows:

  • On-Target Alterations: The most common mechanism involves secondary mutations in the target kinase itself. A classic example is the T790M "gatekeeper" mutation in EGFR.[7][8][9] This mutation increases the receptor's affinity for ATP, making it more difficult for the inhibitor to compete for the binding site.[7] Some third-generation Pyrido[2,3-d]pyrimidine-based inhibitors are specifically designed to overcome this resistance mechanism.[10]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the blocked EGFR pathway. Amplification of other receptor tyrosine kinases, such as HER2 or MET, can lead to the activation of downstream effectors like PI3K/Akt and MAPK, rendering the inhibition of EGFR ineffective.[8][11]

  • Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp).[12][13][14] These transporters act as molecular pumps, actively expelling the inhibitor from the cell and reducing its intracellular concentration to sub-therapeutic levels.[12][15][16]

Resistance_Mechanisms Figure 2: Major Mechanisms of Resistance cluster_resistance Resistance Mechanisms Inhibitor Inhibitor Target_Kinase Target Kinase (e.g., EGFR) Inhibitor->Target_Kinase Inhibition Signaling_Output Signaling Output Target_Kinase->Signaling_Output On-Target_Mutation On-Target Mutation (e.g., T790M) On-Target_Mutation->Target_Kinase Alters Binding Site Bypass_Pathway Bypass Pathway (e.g., HER2/MET Amp) Bypass_Pathway->Signaling_Output Alternative Activation Drug_Efflux Drug Efflux (ABC Transporters) Drug_Efflux->Inhibitor Pumps out of cell

Caption: Key mechanisms by which cancer cells develop resistance to targeted inhibitors.

Pillar 2: The Investigator's Toolkit - Experimental Workflows for Resistance Assessment

A multi-pronged experimental approach is crucial for a comprehensive assessment of resistance. This involves a combination of in vitro and in vivo models and a suite of molecular and cellular assays.

In Vitro Assessment: The Foundation of Resistance Profiling

The cornerstone of in vitro resistance studies is the generation of drug-resistant cell lines. This is typically achieved through continuous or escalating dose exposure of a sensitive parental cell line to the this compound inhibitor of interest.[17][18]

Experimental Protocol: Generating Resistant Cell Lines

  • Cell Line Selection: Begin with a cancer cell line known to be sensitive to the inhibitor.

  • Initial IC50 Determination: Perform a dose-response assay (e.g., MTT or XTT) to determine the initial half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.

  • Continuous Exposure: Culture the parental cells in the presence of the inhibitor at a concentration close to the IC50.

  • Dose Escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in the culture medium. This process can take several months.

  • Resistance Confirmation: Periodically assess the IC50 of the inhibitor on the evolving cell population. A significant increase in the IC50 (typically >10-fold) indicates the development of resistance.

  • Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and expand individual resistant clones for further characterization.

These assays are fundamental for quantifying the degree of resistance and comparing the efficacy of different inhibitors.[19][20]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures the metabolic activity of viable cells.[21] It offers the advantage of using a water-soluble formazan product, simplifying the protocol compared to the MTT assay.[22]

  • Cell Seeding: Seed both parental (sensitive) and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the this compound inhibitor and a vehicle control.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling reagent, to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value for both sensitive and resistant cell lines.

Inhibitor Parental Cell Line IC50 (nM) Resistant Cell Line IC50 (nM) Resistance Factor (Fold Change)
Inhibitor A1535023.3
Inhibitor B2580032.0
Inhibitor C815018.8

Table 1: Comparative IC50 Values of this compound Inhibitors in Sensitive and Resistant Cancer Cell Lines.

Western blotting is an indispensable technique for probing the molecular changes that underlie resistance.[23] It allows for the detection and quantification of specific proteins, providing insights into signaling pathway alterations and the expression of resistance-associated markers.[23]

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Protein Extraction: Treat sensitive and resistant cells with and without the inhibitor for a defined period. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve protein integrity.[24]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]

  • Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, HER2, MET, P-gp).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[25]

  • Analysis: Quantify the band intensities to compare the expression and phosphorylation status of target proteins between sensitive and resistant cells.

Experimental_Workflow Figure 3: In Vitro Resistance Assessment Workflow Parental_Cells Sensitive Parental Cancer Cell Line Drug_Exposure Chronic Inhibitor Exposure Parental_Cells->Drug_Exposure Viability_Assay Cell Viability Assay (XTT/MTT) Parental_Cells->Viability_Assay Western_Blot Western Blot Analysis Parental_Cells->Western_Blot Resistant_Cells Resistant Cancer Cell Line Drug_Exposure->Resistant_Cells Resistant_Cells->Viability_Assay Resistant_Cells->Western_Blot IC50_Determination Determine IC50 & Resistance Factor Viability_Assay->IC50_Determination Mechanism_ID Identify Resistance Mechanism Western_Blot->Mechanism_ID

Caption: A streamlined workflow for the in vitro assessment of cancer cell resistance.

In Vivo Validation: Bridging the Gap to Clinical Relevance

While in vitro models are invaluable for initial screening and mechanistic studies, in vivo models are essential for validating these findings in a more physiologically relevant context.[26][27] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical efficacy testing.[26][28]

Experimental Protocol: Xenograft Tumor Growth Studies

  • Model Selection: Utilize immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject both parental and resistant cancer cells into the flanks of the mice. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted, offer even greater clinical relevance.[28][29]

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size.

  • Drug Treatment: Once tumors are established, randomize the mice into treatment groups (vehicle control, this compound inhibitor). Administer the treatment according to a predetermined schedule and dosage.

  • Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry) to confirm the in vitro findings.

  • Data Analysis: Plot the average tumor growth over time for each treatment group to assess the in vivo efficacy of the inhibitor against both sensitive and resistant tumors.

Treatment Group Tumor Growth Inhibition (%) - Parental Xenograft Tumor Growth Inhibition (%) - Resistant Xenograft
Vehicle Control00
Inhibitor A8520
Inhibitor B9225
Inhibitor C7815

Table 2: Comparative In Vivo Efficacy of this compound Inhibitors in Xenograft Models.

Pillar 3: Synthesis and Future Directions

The comprehensive assessment of resistance to this compound inhibitors requires a synergistic approach that integrates in vitro and in vivo methodologies. By systematically generating resistant cell lines, quantifying the degree of resistance, and elucidating the underlying molecular mechanisms, researchers can build a robust understanding of how cancer cells evade these targeted therapies.

The data generated from these comparative studies are critical for:

  • Lead Optimization: Guiding the design of next-generation inhibitors that can overcome known resistance mechanisms.

  • Biomarker Discovery: Identifying predictive biomarkers of response and resistance to inform patient selection in clinical trials.

  • Combination Therapy Development: Providing a rationale for combining this compound inhibitors with other agents that target bypass pathways or inhibit drug efflux.

The fight against cancer is a dynamic interplay of innovation and adaptation. By rigorously assessing and understanding the mechanisms of resistance, we can stay one step ahead in the development of more durable and effective cancer therapies.

References

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  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023-02-09).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount in this endeavor. This guide provides a detailed, step-by-step protocol for the safe disposal of Pyrido[2,3-d]pyrimidin-2-amine, a heterocyclic compound with significant biological activity.[1][2][3][4] The procedures outlined here are grounded in established safety protocols and regulatory guidelines to ensure the protection of laboratory personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the chemical properties of the pyridopyrimidine scaffold, data from structurally similar compounds, and general best practices for hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]

Hazard Identification and Risk Assessment

Pyrido[2,3-d]pyrimidine derivatives are known for their diverse biological activities, which necessitates their handling as potentially hazardous substances.[1][2][3][4] Structurally similar amino-substituted nitrogenous heterocyclic compounds often exhibit acute oral toxicity and can cause skin and eye irritation.[6][7][8] Therefore, it is crucial to treat this compound with a high degree of caution.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[6][9]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7][8]

  • Environmental Hazard: As a bioactive molecule, its release into the environment should be prevented. Nitrogenous heterocyclic compounds can be environmental pollutants.[10]

Property Value/Information Source/Basis
Molecular Formula C₇H₆N₄PubChem
Appearance Likely a solid (based on similar compounds)General knowledge of similar compounds
Toxicity Assumed to be toxic based on related structures[6][8]
Solubility Varies; likely soluble in some organic solventsGeneral chemical principles
Reactivity Avoid strong oxidizing agents
Personal Protective Equipment (PPE)

Prior to handling this compound in any form, including for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or coveralls.

  • Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.

Spill Management

Accidental spills must be addressed immediately and safely.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust. For solutions, absorb the spill with an inert material such as vermiculite, sand, or earth.

  • Collection: Place the contained waste into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as methanol or ethanol), followed by soap and water.

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be treated as hazardous waste and disposed of accordingly.[5]

Decontamination Procedures

All labware and equipment that has been in contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., methanol or ethanol) to dissolve the compound. Collect this rinse as hazardous waste.

  • Washing: Wash the rinsed items with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Waste Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations.[11][12][13][14] The primary recommended method is to use a licensed hazardous waste disposal company.

Step-by-Step Disposal Workflow:

  • Waste Characterization and Segregation:

    • This compound should be classified as a hazardous chemical waste.

    • Segregate waste containing this compound from other waste streams to prevent accidental reactions.[11] Do not mix with incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Solid Waste: Place solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) into a clearly labeled, sealed, and leak-proof container.

    • Liquid Waste: Collect solutions containing this compound and solvent rinses in a separate, compatible, and clearly labeled waste container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream. The accumulation start date should also be clearly visible.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[5] The storage area should have secondary containment.

  • Licensed Disposal:

    • Arrange for pickup and disposal by a certified hazardous waste management company.[11][15] Provide the disposal company with all necessary information about the waste.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal A Generate Waste (Pure compound, solutions, contaminated materials) B Characterize as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Select Appropriate Waste Container (Solid or Liquid) C->D E Securely Seal Container D->E F Label Container: 'Hazardous Waste' Chemical Name Date E->F G Store in Designated Secure Area with Secondary Containment F->G H Arrange Pickup with Licensed Disposal Company G->H I Provide Waste Information to Vendor H->I

Caption: Workflow for the safe disposal of this compound.

Regulatory Compliance

It is the responsibility of the generator of the hazardous waste to ensure compliance with all applicable regulations.[13][14][16] This includes, but is not limited to, the regulations set forth by:

  • Environmental Protection Agency (EPA): The primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[13][14]

  • Occupational Safety and Health Administration (OSHA): OSHA provides guidelines for worker safety during the handling of hazardous materials and waste.[15][16][17][18]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste disposal.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner.

References

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  • Axonator. (2024, April 29). EPA Hazardous Waste Management. [Link]

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  • Kable. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

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  • Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 582898, Pyrido(2,3-d)pyrimidine. [Link]

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  • Queener, S. F., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(24), 5946. [Link]

  • SciSpace. The chemistry of pyrido[2,3-d]pyrimidines and their applications. [Link]

  • Revel, G., et al. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 50(2), 239–244. [Link]

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398–405. [Link]

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  • MDPI. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. [Link]

  • Leśniak, K., et al. (2013). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Biotechnology Advances, 31(8), 1377–1391. [Link]

  • Rizkalla, B. H., & Broom, A. D. (1972). D-ribofuranosyl)pyrido(2,3-d)pyrimidines structurally related to the antibiotic sangivamycin. The Journal of Organic Chemistry, 37(25), 3980–3985. [Link]

  • Musumeci, F., et al. (2019). Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pyrido[2,3-d]pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic scaffolds like Pyrido[2,3-d]pyrimidin-2-amine is foundational to discovering next-generation therapeutics.[1][2][3][4] This family of compounds, analogous to purines, presents significant opportunities in medicinal chemistry. However, with great potential comes the critical responsibility of ensuring safety. This guide provides a comprehensive, experience-driven protocol for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond mere compliance and foster a deep, intuitive understanding of chemical safety, making best practices an integral part of your workflow.

Foundational Safety: Understanding the Hazard Profile

This compound is not a benign substance. A thorough risk assessment begins with its classification under the Globally Harmonized System (GHS). The primary directive for our safety protocols comes directly from the Safety Data Sheet (SDS), which identifies it as a hazardous chemical.[5]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 3 H301: Toxic if swallowed[5]
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin[5]
Skin Corrosion Category 1A H314: Causes severe skin burns and eye damage[5]
Serious Eye Damage Category 1 H314: Causes severe skin burns and eye damage[5]

| Chronic Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[5] |

The key takeaways are its acute toxicity upon contact and its severe corrosivity. This profile mandates that our primary safety objective is to prevent any direct contact with the substance. Engineering controls, such as fume hoods, are the first and most critical line of defense. PPE serves as the essential final barrier.

The Core Protocol: A Multi-Layered Defense Strategy

Handling this compound requires a head-to-toe PPE strategy. The following protocols are designed to provide a robust barrier against exposure during routine laboratory operations.

Hand Protection: Your Primary Contact Barrier

Given the H311 (Toxic in contact with skin) and H314 (Causes severe skin burns) classifications, selecting the correct gloves is paramount.

  • Glove Selection: Standard lightweight latex or vinyl gloves are insufficient. You must use chemically resistant gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is crucial to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this specific compound or a similar chemical class. For prolonged work or when handling larger quantities, consider wearing a double layer of nitrile gloves or using thicker, more robust gloves (e.g., butyl rubber) as the outer layer.

  • Glove Inspection and Use: Always inspect gloves for any signs of degradation, punctures, or tears before use. Wash and dry hands thoroughly before donning gloves.

  • Proper Removal Technique: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as they are removed. Never touch the outside of the contaminated glove with a bare hand. Dispose of used gloves immediately in a designated hazardous waste container.[6]

Eye and Face Protection: Shielding Against Irreversible Damage

The H314 classification indicates a risk of severe eye damage.[5] Standard safety glasses do not provide adequate protection.

  • Mandatory Eye Protection: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required whenever handling this compound in any form.[7]

  • Face Shield for Enhanced Protection: When handling larger quantities (typically >5g), working with solutions under pressure, or when there is a significant risk of splashing, a full-face shield must be worn over the chemical splash goggles.[5] This provides an additional layer of protection for the entire face.

Body Protection: Preventing Dermal Absorption and Contamination

To comply with the H311 and H314 warnings, skin exposure must be completely avoided.

  • Laboratory Coat: A flame-retardant and antistatic lab coat is recommended.[5] Ensure the coat has long sleeves and is fully buttoned. This provides a barrier against incidental contact and small splashes.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, such as during transfers of solutions or recrystallizations, a chemically resistant apron should be worn over the lab coat.

  • Full Body Protection: In the event of a large-scale spill or when cleaning up significant contamination, a disposable chemical-resistant suit may be necessary.

Respiratory Protection: Mitigating Inhalation Risks

While the primary risk is dermal, the solid form of this compound can become airborne, especially during weighing and transfer.

  • Engineering Controls First: All work that may generate dusts of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8]

  • When Respirators are Required: If a fume hood is not available or if dust generation is unavoidable even with engineering controls, respiratory protection is mandatory.[5] A NIOSH-approved respirator with a particulate filter (e.g., an N95, N100, or P100) is the minimum requirement. For higher-risk operations, a full-face respirator with appropriate cartridges may be necessary. Ensure you have been properly fit-tested for the respirator you are using.

Operational Plan: Integrating Safety into Your Workflow

This section provides a step-by-step guide for a common laboratory task: weighing the solid compound for solution preparation.

Objective: To safely weigh 100 mg of solid this compound.

Required PPE:

  • Double-layered nitrile gloves

  • Chemical splash goggles

  • Full-face shield

  • Flame-retardant lab coat

Workflow:

  • Preparation: Ensure the chemical fume hood is on and operating correctly. Place all necessary equipment (analytical balance, weigh paper, spatula, beaker, solvent) inside the fume hood before starting.

  • Donning PPE: Before handling the chemical, don all required PPE in the correct order: lab coat, goggles, face shield, and finally, gloves (inner and outer pair).

  • Chemical Handling:

    • Retrieve the stock bottle of this compound.

    • Carefully open the container inside the fume hood to contain any dust.

    • Using a clean spatula, carefully transfer an approximate amount of the solid onto the weigh paper on the balance. Avoid any actions that could generate dust.

    • Once the desired mass is obtained, carefully transfer the solid into the prepared beaker.

    • Securely close the stock bottle.

  • Decontamination:

    • Wipe the spatula, weigh paper, and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol) and a disposable wipe.

    • Place the contaminated wipe into the designated solid hazardous waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves using the proper technique and dispose of them.

    • Wash hands thoroughly with soap and water.

Disposal and Emergency Procedures

  • Waste Disposal: All materials contaminated with this compound, including gloves, wipes, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[9][10][11] Do not let the product enter drains.[5][10]

  • Emergency Actions:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][6]

    • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5]

    • Ingestion: If swallowed, give two glasses of water to drink. Do not induce vomiting. Seek immediate medical advice.[5][12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][8]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Post-Handling start Start: Plan to handle This compound task_type What is the task? start->task_type weighing Weighing Solid (<1g) task_type->weighing Weighing Solid solution_work Solution Work (Small Scale) task_type->solution_work Handling Solution large_scale Large Scale / High Splash Risk task_type->large_scale Large Scale weighing_ppe Required Controls & PPE: - Fume Hood - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat weighing->weighing_ppe end_task Complete Task weighing_ppe->end_task solution_ppe Required Controls & PPE: - Fume Hood - Nitrile Gloves - Goggles - Lab Coat solution_work->solution_ppe solution_ppe->end_task large_scale_ppe Required Controls & PPE: - Fume Hood - Heavy-Duty Gloves - Goggles & Face Shield - Chem-Resistant Apron - Consider Respirator large_scale->large_scale_ppe large_scale_ppe->end_task decontaminate Decontaminate Workspace & Dispose of Waste Properly end_task->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE selection workflow for this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors... (2003). PubMed.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2025).
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds... (2024). MDPI.
  • safety d
  • SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. (2010).
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS - Loba Chemie. (2016). Loba Chemie.
  • safety data sheet sds/msds 2-amino pyridine - Biochem Chemopharma. Biochem Chemopharma.
  • 2,4-Diamino-6-methylpyrido<2,3-d>pyrimidine Safety D
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). PMC - NIH.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). PMC.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.